molecular formula C5H3BrN2OS B596121 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one CAS No. 1211531-11-1

2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one

Cat. No.: B596121
CAS No.: 1211531-11-1
M. Wt: 219.056
InChI Key: LMKPCUIQKOPGQL-UHFFFAOYSA-N
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Description

2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one (CAS 1211531-11-1) is a brominated fused heterocycle that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. Its molecular formula is C 5 H 3 BrN 2 OS, and it has a molecular weight of 219.06 g/mol . The compound is characterized by a complex ring system comprising pyrrole and thiazolone motifs, with bromine acting as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions. As a specialist heterocyclic scaffold, this compound is primarily employed in the synthesis of more complex molecules for pharmaceutical research and development. Fused pyrrolo-thiazole derivatives are of significant interest in drug discovery due to their diverse biological activities . Specifically, this brominated derivative can be utilized to construct potential enzyme inhibitors. Research into similar scaffolds has demonstrated their relevance in developing inhibitors for kinases like c-Jun N-terminal Kinase (JNK) , as well as in the exploration of novel dual inhibitors of blood coagulation factors . The bromine atom at the 2-position allows researchers to efficiently introduce various substituents, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies. For optimal stability, this product should be stored in a freezer under an inert atmosphere . This product is intended For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the relevant Safety Data Sheet for comprehensive handling and safety information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4,5-dihydropyrrolo[3,4-d][1,3]thiazol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2OS/c6-5-8-2-1-7-4(9)3(2)10-5/h1H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKPCUIQKOPGQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=O)N1)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681067
Record name 2-Bromo-4,5-dihydro-6H-pyrrolo[3,4-d][1,3]thiazol-6-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211531-11-1
Record name 2-Bromo-4,5-dihydro-6H-pyrrolo[3,4-d][1,3]thiazol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolo[3,4-d]thiazole scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds.[1][2] Its rigid, fused-ring structure provides a unique three-dimensional arrangement for interacting with biological targets, making it a privileged scaffold in drug discovery. The introduction of a bromine atom at the 2-position of this nucleus can offer a valuable handle for further synthetic modifications, such as cross-coupling reactions, enabling the exploration of a wider chemical space and the development of novel therapeutic agents.[3][4]

This in-depth technical guide provides a comprehensive overview of a plausible and scientifically grounded synthetic route to 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one. The proposed pathway is designed for researchers, scientists, and drug development professionals, with a focus on the causal relationships behind experimental choices and self-validating protocols.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound (1 ), suggests that a late-stage bromination of the parent heterocycle, 4H-pyrrolo[3,4-d]thiazol-6(5H)-one (2 ), would be an efficient strategy. The precursor (2 ) can be envisioned to arise from a pyrrole-3,4-dicarboximide derivative (3 ) through the thionation of one or both carbonyl groups followed by cyclization. This approach leverages readily available starting materials and well-established synthetic transformations.

Proposed Synthetic Pathway

The proposed synthetic pathway is a three-step process commencing from a suitably N-protected pyrrole-3,4-dicarboximide.

Synthetic Pathway Pyrrole-3,4-dicarboximide (3) Pyrrole-3,4-dicarboximide (3) Thionated Intermediate (4) Thionated Intermediate (4) Pyrrole-3,4-dicarboximide (3)->Thionated Intermediate (4) Step 1: Thionation 4H-pyrrolo[3,4-d]thiazol-6(5H)-one (2) 4H-pyrrolo[3,4-d]thiazol-6(5H)-one (2) Thionated Intermediate (4)->4H-pyrrolo[3,4-d]thiazol-6(5H)-one (2) Step 2: Cyclization This compound (1) This compound (1) 4H-pyrrolo[3,4-d]thiazol-6(5H)-one (2)->this compound (1) Step 3: Bromination

Caption: Proposed three-step synthesis of the target compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1 & 2: Synthesis of 4H-pyrrolo[3,4-d]thiazol-6(5H)-one (2) from Pyrrole-3,4-dicarboximide (3)

The initial phase of the synthesis focuses on the construction of the core pyrrolo[3,4-d]thiazole ring system. This can be achieved through a one-pot reaction from a readily available N-substituted pyrrole-3,4-dicarboximide.[5][6] The choice of the N-substituent on the pyrrole nitrogen can be critical for solubility and subsequent reactions. For the purpose of this guide, we will consider the N-phenyl derivative as an exemplary starting material.

The conversion of the dicarboximide (3 ) to the desired pyrrolo[3,4-d]thiazol-6(5H)-one (2 ) involves a selective thionation of one of the carbonyl groups, followed by an intramolecular cyclization. Lawesson's reagent or phosphorus pentasulfide are the reagents of choice for such transformations.[7][8]

Mechanism_Step1_2 cluster_0 Step 1: Thionation cluster_1 Step 2: Hypothetical Cyclization Imide Pyrrole-3,4-dicarboximide (3) Thioimide Thionated Intermediate (4) Imide->Thioimide P₄S₁₀ or Lawesson's Reagent Product 4H-pyrrolo[3,4-d]thiazol-6(5H)-one (2) Thioimide->Product Intramolecular Condensation

Caption: Thionation and subsequent cyclization to form the core scaffold.

Experimental Protocol:

  • Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend N-phenyl-pyrrole-3,4-dicarboximide (3 ) (1.0 eq) in anhydrous toluene.

  • Addition of Thionating Agent: To the stirred suspension, add phosphorus pentasulfide (P₄S₁₀) (0.5 eq) portion-wise.[9] The reaction is often exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove any insoluble by-products. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 4H-pyrrolo[3,4-d]thiazol-6(5H)-one (2 ).

Reagent/SolventMolar Eq.Role
N-phenyl-pyrrole-3,4-dicarboximide1.0Starting Material
Phosphorus Pentasulfide0.5Thionating Agent
Anhydrous Toluene-Solvent

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvent is crucial as phosphorus pentasulfide is highly reactive towards water.[9]

  • Stoichiometry of P₄S₁₀: Using a sub-stoichiometric amount of P₄S₁₀ is intended to favor the mono-thionation of the dicarboximide.

Step 3: Bromination of 4H-pyrrolo[3,4-d]thiazol-6(5H)-one (2)

The final step is the regioselective bromination of the electron-deficient 4H-pyrrolo[3,4-d]thiazol-6(5H)-one (2 ) to yield the target compound (1 ). N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the bromination of aromatic and heterocyclic compounds.[10][11][12] The reaction conditions can be tuned to achieve the desired regioselectivity. For electron-deficient systems, polar solvents can facilitate the electrophilic substitution.[13]

Mechanism_Step3 Reactant 4H-pyrrolo[3,4-d]thiazol-6(5H)-one (2) Product This compound (1) Reactant->Product NBS, DMF

Caption: Electrophilic bromination using N-Bromosuccinimide.

Experimental Protocol:

  • Dissolution of Starting Material: Dissolve 4H-pyrrolo[3,4-d]thiazol-6(5H)-one (2 ) (1.0 eq) in N,N-dimethylformamide (DMF) in a round-bottom flask.

  • Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath and add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching and Extraction: Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound (1 ).

Reagent/SolventMolar Eq.Role
4H-pyrrolo[3,4-d]thiazol-6(5H)-one1.0Substrate
N-Bromosuccinimide (NBS)1.05Brominating Agent
N,N-Dimethylformamide (DMF)-Solvent

Justification for Reagent and Solvent Selection:

  • N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent compared to elemental bromine, which is particularly important when dealing with functionalized heterocyclic systems to avoid over-bromination or side reactions.[14][15]

  • N,N-Dimethylformamide (DMF): The use of a polar aprotic solvent like DMF can enhance the electrophilicity of the bromine from NBS, facilitating the bromination of the electron-deficient thiazole ring.[11]

Conclusion

The synthesis of this compound presented in this guide offers a robust and logical pathway for accessing this valuable synthetic intermediate. By leveraging established synthetic methodologies for the formation of the core heterocyclic scaffold and employing a regioselective late-stage bromination, this approach provides a reliable route for researchers in the field of medicinal and materials chemistry. The detailed protocols and mechanistic rationale are intended to empower scientists to confidently undertake the synthesis and further explore the chemical potential of this important class of compounds.

References

  • 5][14]Thiazolo[4,5-d]pyridazin-4(5H)-ones - PubMed

Sources

An In-depth Technical Guide to 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, proposed synthesis, and potential applications of 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one. While direct experimental data for this specific molecule is limited in published literature, this document leverages established principles of heterocyclic chemistry and draws parallels from structurally analogous compounds to offer a predictive yet scientifically grounded resource. The guide is intended to empower researchers in medicinal chemistry and drug discovery with the foundational knowledge required to synthesize, characterize, and utilize this promising heterocyclic scaffold. We will delve into a plausible synthetic pathway, predict its physicochemical and spectral properties, explore its likely reactivity—particularly in cross-coupling reactions—and discuss its therapeutic potential based on the bioactivity of related pyrrolo-thiazole derivatives.

Introduction: The Pyrrolo[3,4-d]thiazole Scaffold

The fusion of pyrrole and thiazole rings creates the pyrrolo-thiazole bicyclic system, a scaffold of significant interest in medicinal chemistry. These heterocycles are isosteres of purines and other endogenous molecules, allowing them to interact with various biological targets. The pyrrolo[3,4-d]thiazole core, in particular, presents a unique arrangement of nitrogen and sulfur heteroatoms, offering a distinct electronic and steric profile for molecular recognition.

Derivatives of related fused pyrrole systems have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1] The introduction of a bromine atom at the 2-position of the thiazole ring in this compound serves as a versatile synthetic handle. This "placeholder" for functionality allows for the facile introduction of diverse molecular fragments through well-established cross-coupling methodologies, making it a valuable intermediate for the construction of compound libraries for high-throughput screening.

Proposed Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: Pyrrolone Ring Annulation cluster_2 Step 3: Bromination A α-haloketone/ester C 2-Amino-thiazole derivative A->C Hantzsch Thiazole Synthesis B Thiourea B->C D Pyrrolone formation C->D Reaction with a C2 synthon E 4H-pyrrolo[3,4-d]thiazol-6(5H)-one D->E Cyclization F This compound E->F Electrophilic Bromination Reactivity cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination main This compound suzuki_reagent Aryl/Heteroaryl Boronic Acid/Ester suzuki_product 2-Aryl/Heteroaryl derivative sonogashira_reagent Terminal Alkyne sonogashira_product 2-Alkynyl derivative buchwald_reagent Amine (R₂NH) buchwald_product 2-Amino derivative suzuki_reagent->suzuki_product sonogashira_reagent->sonogashira_product buchwald_reagent->buchwald_product

Sources

"spectroscopic data for 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the spectroscopic characteristics of 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one is presented in this technical guide. Given the apparent novelty of this compound, with limited direct experimental data available in public databases, this document focuses on a predictive and rational approach to its structural elucidation. By integrating fundamental spectroscopic principles with comparative data from analogous heterocyclic systems, we provide a robust framework for researchers engaged in the synthesis and characterization of novel chemical entities in drug discovery.

Introduction: The Pyrrolo[3,4-d]thiazole Scaffold

The fusion of pyrrole and thiazole rings creates the pyrrolo[3,4-d]thiazole core, a heterocyclic system of significant interest in medicinal chemistry. Pyrrole and thiazole moieties are prevalent in a wide array of biologically active compounds. The pyrrolo[2,3-d]pyrimidine scaffold, a related 7-deazapurine system, is found in numerous nucleotide analogs and kinase inhibitors.[1][2] Similarly, pyrazolo[3,4-d]pyrimidine derivatives have been extensively explored as potent antitumor agents.[3][4]

The introduction of a bromine atom and a lactam functionality, as in this compound, is expected to impart unique physicochemical properties and biological activities. Bromine can act as a versatile synthetic handle for further functionalization via cross-coupling reactions and can enhance binding affinity through halogen bonding.[1][5] The lactam group introduces a polar, hydrogen-bonding capable moiety. Therefore, a comprehensive understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and further development.

Molecular Structure and Characterization Workflow

The primary objective of spectroscopic analysis is to confirm the molecular structure derived from a synthetic route. For a novel compound like this compound, a multi-technique approach is essential for unambiguous structure verification.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Syn Proposed Synthesis Puri Purification (Chromatography/Recrystallization) Syn->Puri Crude Product MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern Puri->MS Pure Compound IR Infrared (IR) Spectroscopy - Functional Groups Puri->IR NMR Nuclear Magnetic Resonance (NMR) - 1H & 13C Connectivity - 2D NMR (COSY, HSQC) Puri->NMR Elucidation Data Integration & Structure Elucidation MS->Elucidation IR->Elucidation NMR->Elucidation Confirm Confirmed Structure: This compound Elucidation->Confirm

Caption: Workflow for the synthesis and structural elucidation of a novel compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition.

Predicted Mass Spectrum Data
ParameterPredicted ValueRationale
Molecular Formula C₆H₄BrN₃OSBased on the chemical structure.
Molecular Weight ~244.99 / ~246.99 g/mol Calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br/⁸¹Br, ¹⁴N, ¹⁶O, ³²S).
[M]+• Peak m/z 245Corresponding to the molecule with the ⁷⁹Br isotope.
[M+2]+• Peak m/z 247Corresponding to the molecule with the ⁸¹Br isotope.
Isotopic Ratio [M]+• : [M+2]+• ≈ 1:1The natural abundance of ⁷⁹Br and ⁸¹Br is nearly equal.
High-Resolution MS C₆H₄⁷⁹BrN₃OS: 244.9367Calculated exact mass for confirmation of elemental composition.
Anticipated Fragmentation Pathway

Electron Ionization (EI) would likely induce characteristic fragmentation, aiding in structural confirmation.

G M [M]+• m/z 245/247 M_CO [M-CO]+• m/z 217/219 M->M_CO - CO M_Br [M-Br]+• m/z 166 M->M_Br - Br• Pyrrole Pyrrole/Thiazole Fragments M_CO->Pyrrole Ring Cleavage M_Br->Pyrrole Ring Cleavage

Caption: Predicted major fragmentation pathways in EI-MS.

The initial loss of a carbonyl group (CO, 28 Da) or the bromine radical (Br•, 79/81 Da) are common fragmentation routes for such heterocyclic systems.[6] Subsequent cleavage of the fused ring system would produce further characteristic ions.

Experimental Protocol: ESI-HRMS
  • Instrumentation : Q-TOF (Quadrupole Time-of-Flight) mass spectrometer with an Electrospray Ionization (ESI) source.

  • Method : The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL and infused directly into the ESI source.

  • Rationale : ESI is a soft ionization technique that minimizes fragmentation, ensuring the molecular ion is the base peak. HRMS (High-Resolution Mass Spectrometry) provides high mass accuracy, allowing for the unambiguous determination of the elemental formula by comparing the measured mass to the calculated exact mass.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale & Comparative Insights
3200 - 3100N-H StretchAmide (Lactam) & PyrroleBroad peak characteristic of hydrogen-bonded N-H. Similar N-H stretches are observed in related heterocyclic systems.[3][7]
1730 - 1700C=O Stretchγ-LactamThe carbonyl of a five-membered lactam typically appears at a higher frequency than in a six-membered ring or acyclic amide due to ring strain. Spectroscopic data for related compounds show carbonyl peaks in this region.[8]
1610 - 1550C=N StretchThiazole RingCharacteristic stretching vibration for the imine functionality within the thiazole ring.
1450 - 1350C-N StretchAmide & PyrroleAssociated with the C-N bond in the lactam and pyrrole rings.
700 - 600C-Br StretchBromoalkeneThe C-Br stretch is typically found in the fingerprint region and can be weak.
Experimental Protocol: ATR-FTIR
  • Instrumentation : Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Method : A small amount of the solid, purified compound is placed directly onto the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact. The spectrum is then recorded.

  • Rationale : ATR-FTIR requires minimal sample preparation and is non-destructive. It provides a high-quality spectrum of the solid material, avoiding complications from solvent peaks or KBr pellet preparation.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

Caption: Structure of this compound with atom numbering for NMR assignment. (Note: A diagram with atom numbers would be inserted here. For this text-based output, numbering is described as: S is 1, C-Br is 2, N is 3, the bridgehead carbon adjacent to N3 is 3a, the CH2 group is C4, the lactam nitrogen is N5, the carbonyl is C6, the bridgehead carbon adjacent to N5 is 6a, and the pyrrole nitrogen is not numbered in standard nomenclature but its proton is H5). The pyrrole CH is at position 4.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Comparative Insights
~12.0broad singlet1HNH (Pyrrole, H7)The NH proton of a pyrrole ring in a fused system is typically deshielded and appears as a broad singlet. In DMSO-d₆, exchange is slow, and the peak is readily observable.[2]
~9.5broad singlet1HNH (Lactam, H5)Amide protons are also deshielded and often broad. Their chemical shift is concentration and temperature-dependent. Data from similar structures confirm this range.[8]
~4.1singlet2HCH₂ (Pyrrole, H4)Protons on a CH₂ group alpha to a nitrogen and part of a pyrrole system are expected in this region. The singlet multiplicity arises from the absence of adjacent protons.
Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale & Comparative Insights
~165C =O (C6)The carbonyl carbon of a lactam is highly deshielded and typically appears in this region.[8]
~145C -Br (C2)Carbon attached to bromine in a heteroaromatic ring. The electronegative bromine atom causes a downfield shift.
~140C =N (C7a)Quaternary carbon of the thiazole ring double bond.
~125C -S (C3a)Quaternary carbon adjacent to the sulfur atom.
~115C -N (C6a)Quaternary carbon of the pyrrole ring.
~45C H₂ (C4)The methylene carbon in the pyrrole ring, shifted upfield relative to the sp² carbons.
Experimental Protocol: NMR Spectroscopy
  • Instrumentation : 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation : ~5-10 mg of the purified compound is dissolved in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments :

    • ¹H NMR : Standard proton experiment to determine proton chemical shifts, multiplicities, and integrations.

    • ¹³C NMR : Standard carbon experiment (e.g., with proton decoupling) to identify all unique carbon environments.

    • 2D NMR (COSY, HSQC) :

      • COSY (Correlation Spectroscopy) : To establish H-H coupling networks. In this case, it would primarily confirm the absence of couplings for the predicted singlets.

      • HSQC (Heteronuclear Single Quantum Coherence) : To correlate each proton signal with its directly attached carbon atom. This would definitively link the ¹H signal at ~4.1 ppm to the ¹³C signal at ~45 ppm.

  • Rationale : DMSO-d₆ is an excellent solvent for polar heterocyclic compounds and allows for the observation of exchangeable N-H protons. A 400 MHz field strength provides good signal dispersion. 2D NMR experiments are crucial for the unambiguous assignment of all signals and confirmation of the overall connectivity, which is a self-validating system for structural proof.[5]

Conclusion: A Unified Spectroscopic Picture

The structural elucidation of this compound requires a synergistic application of multiple spectroscopic techniques. High-resolution mass spectrometry would confirm the elemental formula and the presence of a single bromine atom. IR spectroscopy would verify the presence of key functional groups, notably the γ-lactam carbonyl and N-H bonds. Finally, a complete suite of 1D and 2D NMR experiments would provide the definitive proof of the molecular structure by establishing the precise connectivity of the carbon and hydrogen framework. The predicted data in this guide serves as a benchmark for researchers working on the synthesis and characterization of this and related heterocyclic systems.

References

  • The Royal Society of Chemistry. (2019). Supporting Information for Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones. 8

  • Gelin, M., et al. (n.d.). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Molecules. 5

  • Krayushkin, M. M., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Pharmaceuticals. 1

  • Greco, C., et al. (2021). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. International Journal of Molecular Sciences. 7

  • Gudipati, R., et al. (2021). Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. RSC Medicinal Chemistry. 2

  • Greco, C., et al. (2021). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. National Institutes of Health. 7

  • Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. (n.d.). Archiv der Pharmazie. 4

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. 6

  • Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. (n.d.). International Journal of Scientific Research in Science and Technology. 9

Sources

A Technical Guide to Investigating the Biological Activity of 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The intersection of pyrrole and thiazole rings to form the pyrrolo[3,4-d]thiazole core represents a compelling scaffold in medicinal chemistry. While direct biological data for the specific derivative, 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one, is not yet prevalent in public literature, the rich pharmacological history of its constituent heterocycles and related fused systems provides a strong rationale for its investigation. Thiazole derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Similarly, the pyrrole moiety is a cornerstone of many biologically active compounds.[3] This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically evaluate the biological potential of this novel compound. We will proceed from foundational cytotoxicity screening to targeted mechanistic assays, explaining the scientific rationale behind each experimental choice and providing detailed, field-proven protocols.

The Pyrrolo[3,4-d]thiazole Scaffold: A Privileged Structure in Drug Discovery

The fusion of a pyrrole ring with a thiazole ring creates a bicyclic heterocyclic system with a unique electronic and steric profile. This family of compounds, broadly classified as pyrrolothiazoles, has attracted significant interest for its therapeutic potential.

  • Anticancer Potential: The thiazole ring is a key component in numerous anticancer agents.[4] Studies on related fused systems like pyrazolo[3,4-d]thiazoles have demonstrated potent cytotoxic activity against cancer cell lines such as MCF-7 (breast) and HepG2 (liver).[5] Furthermore, derivatives of the analogous pyrrolo[2,3-d]pyrimidine scaffold have been investigated as inhibitors of critical cancer-related enzymes like tyrosine kinases and cyclin-dependent kinases (CDKs).[6][7] The structural similarity suggests that the pyrrolo[3,4-d]thiazole core could engage similar biological targets. For instance, thiazole-integrated pyrrolotriazinones have been synthesized and shown to exhibit significant cytotoxic effects, potentially through the inhibition of the PI3K pathway, which is crucial for cancer cell growth and survival.[8]

  • Antimicrobial Activity: Thiazole derivatives are well-established antimicrobial agents.[9][10] The core structure is present in clinically used drugs and numerous experimental compounds with activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11][12] The presence of the thiazole moiety in this compound makes it a prime candidate for antimicrobial screening.

The Influence of Bromine Substitution

The introduction of a halogen, specifically a bromine atom, at the 2-position of the thiazole ring is a critical structural feature. Halogenation is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. Bromo-substitution, in particular, has been shown to enhance the biological activity of various heterocyclic compounds. In some series of pyrrolo[2,3-d]pyrimidines, bromo-substituted derivatives exhibited significant antitumor activity.[6] This suggests that the bromine atom on the target molecule could play a crucial role in its potential efficacy, possibly by forming halogen bonds with target proteins or by altering the molecule's lipophilicity and cell permeability.[3]

A Proposed Research Cascade for Biological Evaluation

In the absence of existing data, a logical, stepwise approach is essential to efficiently characterize the biological profile of this compound. The following workflow is designed to move from broad, high-throughput screening to more focused, mechanism-of-action studies.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) mTOR->Proliferation Compound Pyrrolo[3,4-d]thiazole Derivative Compound->VEGFR2 Inhibits Compound->PI3K Potential Inhibition VEGF VEGF VEGF->VEGFR2 Binds

Figure 2: Potential anticancer mechanism via inhibition of the VEGFR-2/PI3K signaling pathway.

A direct, cell-free enzyme inhibition assay would validate this hypothesis. Commercial kits are widely available for this purpose.

Part B: Antimicrobial Activity Evaluation

Given the prevalence of antimicrobial activity in thiazole-containing molecules, parallel screening for antibacterial and antifungal effects is highly warranted. [10]

This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [9]

  • Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the standardized microorganism suspension to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Compound IDS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)
This compound Hypothetical ValueHypothetical ValueHypothetical Value
Ciprofloxacin (Control)10.5N/A
Fluconazole (Control)N/AN/A8

Note: MIC values are hypothetical and would be determined experimentally. Control values are representative.

Conclusion and Future Directions

This guide outlines a strategic and technically sound approach to elucidate the biological activity of the novel compound this compound. By leveraging the established pharmacological profiles of the pyrrole and bromo-thiazole scaffolds, we can formulate a strong hypothesis that this molecule possesses potential anticancer and/or antimicrobial properties. The proposed experimental cascade, from broad screening to targeted mechanistic studies, provides a clear and efficient path for its evaluation. Positive results in these initial assays would warrant further investigation, including advanced in vitro studies (e.g., anti-biofilm assays, resistance development studies), in vivo efficacy testing in animal models, and comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicology) profiling to fully assess its potential as a future therapeutic agent.

References

  • Journal of Pharmaceutical Negative Results. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. [Link]

  • View of An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity. (n.d.). ejchem.net. [Link]

  • El-Gazzar, A. A., Youssef, M. M., Youssef, N. S., & El-Sayed, M. A. (2012). Synthesis and Antimicrobial Activities of a Novel Series of Heterocyclic α-aminophosphonates. Archiv der Pharmazie, 345(9), 721-728. [Link]

  • Al-Warhi, T., Al-Qadasi, F., Al-Salahi, R., Aljadili, A., Al-Sanea, M. M., Marzouk, M., & Al-Oqail, M. M. (2024). Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR. Chemistry & Biodiversity. [Link]

  • Sagan, J. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. International Journal of Molecular Sciences, 24(21), 15729. [Link]

  • Chambers, K. T., et al. (2018). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution. ACS Medicinal Chemistry Letters, 9(10), 1025-1030. [Link]

  • El-Sayed, N. F., et al. (2022). Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. RSC Advances, 12(20), 12535-12546. [Link]

  • El-Naggar, M., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Symmetry, 14(9), 1814. [Link]

  • Al-Abdullah, E. S., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7338. [Link]

  • Çakmak, O., et al. (2024). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Journal of Molecular Structure, 1303, 137537. [Link]

  • Al-Salem, H. S., et al. (2024). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. Scientific Reports, 14(1), 1032. [Link]

  • Ibrahim, S. A., & Rizk, H. F. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Azoles - Synthesis, Properties, Applications and Perspectives. [Link]

  • Barakat, A., et al. (2018). Synthesis, Anticancer Activity, and Molecular Modeling of New Halogenated Spiro[pyrrolidine-thiazolo-oxindoles] Derivatives. Molecules, 23(10), 2483. [Link]

  • Vasile, C. M., et al. (2024). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. Pharmaceuticals, 17(2), 198. [Link]

  • Mir, P. A., et al. (2023). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Current Molecular Pharmacology, 16(5), 618-631. [Link]

  • Kouhkan, M., et al. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Journal of Biotechnology and Bioprocessing, 2(4). [Link]

  • Kartsev, V., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(14), 5363. [Link]

  • Request PDF. (n.d.). Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents. [Link]

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  • ResearchGate. (n.d.). (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. [Link]

  • Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. (n.d.). Hindawi. [Link]

  • Daho, T., et al. (2020). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Molecules, 25(19), 4554. [Link]

  • Lee, H., et al. (2002). Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. European Journal of Medicinal Chemistry, 37(10), 825-835. [Link]

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The Strategic World of 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one: A Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the quest for novel heterocyclic scaffolds that can serve as platforms for the development of targeted therapeutics is relentless. Among these, the fused pyrrole-thiazole ring system has emerged as a structure of significant interest, particularly in the realm of kinase inhibition. This guide delves into the core chemistry, synthetic strategies, and potential biological applications of a key building block: 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one . This molecule, with its strategically placed bromine atom, represents a versatile entry point for the synthesis of a diverse library of derivatives with potential therapeutic value. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and field-proven insights into harnessing the potential of this compelling heterocyclic core.

I. The this compound Core: A Structural and Strategic Analysis

The this compound scaffold is a bicyclic heteroaromatic system where a pyrrole ring is fused to a thiazole ring. The presence of a lactam moiety within the pyrrole ring and a bromine atom at the 2-position of the thiazole ring are key features that define its chemical reactivity and potential for derivatization.

Diagram 1: Core Structure and Key Functional Groups

Caption: Core structure highlighting key reactive sites.

The strategic importance of the 2-bromo substituent cannot be overstated. It serves as a versatile chemical handle for introducing a wide array of functional groups through well-established cross-coupling methodologies, such as Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the systematic exploration of the chemical space around the core scaffold, a critical aspect of structure-activity relationship (SAR) studies in drug discovery.

II. Synthetic Strategies: A Proposed Pathway to the Core Scaffold

A. Proposed Synthesis of 2-Amino-4H-pyrrolo[3,4-d]thiazol-6(5H)-one

The synthesis of the 2-amino precursor likely begins with a suitably substituted pyrrole derivative, which can be cyclized to form the fused thiazole ring. A plausible approach is the reaction of a 3,4-dihalopyrrolidin-2,5-dione with a thiourea derivative, followed by oxidation. A more direct route could involve the reaction of a 5-amino pyrazole derivative with bromine and potassium thiocyanate to form a pyrazolo[4,3-d]thiazol-5-amine, which could then be further modified.[1]

B. Bromination via Sandmeyer Reaction: A Key Transformation

With the 2-amino-4H-pyrrolo[3,4-d]thiazol-6(5H)-one in hand, the introduction of the bromine at the 2-position can be achieved through a diazotization-bromination sequence, commonly known as the Sandmeyer reaction.[2][3] This well-established transformation in aromatic chemistry allows for the conversion of an amino group to a bromo group via a diazonium salt intermediate.

Diagram 2: Proposed Synthetic Pathway

Synthetic_Pathway Start Suitable Pyrrole Precursor Intermediate1 2-Amino-4H-pyrrolo[3,4-d] thiazol-6(5H)-one Start->Intermediate1 Cyclization/ Functionalization Diazonium_Salt Diazonium Salt Intermediate Intermediate1->Diazonium_Salt Diazotization (NaNO2, HBr, 0-5 °C) Product 2-Bromo-4H-pyrrolo[3,4-d] thiazol-6(5H)-one Diazonium_Salt->Product Sandmeyer Reaction (CuBr)

Caption: Proposed synthetic route to the target molecule.

Experimental Protocol: Proposed Sandmeyer Reaction

Caution: Diazonium salts can be explosive when isolated. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Diazotization: To a stirred suspension of 2-amino-4H-pyrrolo[3,4-d]thiazol-6(5H)-one (1.0 eq) in a mixture of hydrobromic acid (48%, ~5-10 eq) and water at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide (1.2 eq) in hydrobromic acid is prepared. The cold diazonium salt solution is then added slowly to the CuBr solution. The reaction mixture is allowed to warm to room temperature and then heated to 60-80 °C for 1-2 hours, or until nitrogen evolution ceases.

  • Work-up and Purification: After cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

III. Derivatization Strategies: Unleashing the Potential of the 2-Bromo Group

The true utility of the this compound scaffold lies in its susceptibility to a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of diverse aryl, heteroaryl, alkyl, and amino substituents at the 2-position, enabling the generation of extensive compound libraries for biological screening.

A. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the 2-bromo derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.[4] This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for late-stage functionalization in a drug discovery program.

B. Buchwald-Hartwig Amination: Introducing Nitrogen-based Functionality

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the 2-bromo scaffold with a primary or secondary amine, again using a palladium catalyst and a base.[5] This reaction is crucial for introducing key hydrogen bond donors and acceptors that can significantly influence a compound's binding affinity and selectivity for its biological target.

Diagram 3: Key Derivatization Reactions

Derivatization_Reactions Core 2-Bromo-4H-pyrrolo[3,4-d] thiazol-6(5H)-one Suzuki_Product 2-Aryl/Heteroaryl Derivative Core->Suzuki_Product Suzuki-Miyaura Coupling (R-B(OH)2, Pd catalyst, base) Buchwald_Product 2-Amino Derivative Core->Buchwald_Product Buchwald-Hartwig Amination (R2NH, Pd catalyst, base)

Caption: Major pathways for functionalizing the core scaffold.

IV. Biological Significance and Therapeutic Potential: A Kinase Inhibitor in the Making?

While direct biological data for this compound is not extensively reported, the broader class of pyrrolo- and pyrazolo-thiazole derivatives has shown significant promise as inhibitors of various protein kinases.[6][7] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

The pyrrolo[3,4-d]thiazole scaffold can be considered a "bioisostere" of other well-known kinase inhibitor cores, such as the pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine systems.[8] These scaffolds are known to bind to the ATP-binding pocket of kinases, and the strategic placement of substituents can confer both potency and selectivity.

Table 1: Potential Kinase Targets for Pyrrolo[3,4-d]thiazole Derivatives (based on related scaffolds)

Kinase FamilyExamples of TargetsTherapeutic Area
Tyrosine KinasesEGFR, VEGFR, PDGFR, SrcOncology
Serine/Threonine KinasesCDKs, Aurora Kinases, PI3KOncology, Inflammation
Janus Kinases (JAKs)JAK1, JAK2, JAK3Autoimmune Diseases, Inflammation

The 2-position of the thiazole ring, where derivatization occurs, often projects into the solvent-exposed region of the ATP-binding pocket. This allows for the introduction of larger, more complex substituents that can interact with unique features of a specific kinase, thereby enhancing selectivity. The lactam moiety can participate in crucial hydrogen bonding interactions with the hinge region of the kinase, a common binding motif for many kinase inhibitors.

V. Future Directions and Conclusion: A Scaffold Primed for Discovery

The this compound core represents a largely untapped but highly promising scaffold for the development of novel kinase inhibitors and other targeted therapeutics. The proposed synthetic strategies, coupled with the power of modern cross-coupling chemistry, provide a clear roadmap for the generation of diverse compound libraries based on this core.

Future research should focus on:

  • Optimization of the synthetic route to the core scaffold to improve yields and scalability.

  • Exploration of a wide range of substituents at the 2-position through Suzuki-Miyaura and Buchwald-Hartwig reactions to build a comprehensive SAR.

  • Screening of the resulting compound libraries against a panel of kinases and other relevant biological targets to identify lead compounds.

  • Structural biology studies (e.g., X-ray crystallography) of lead compounds in complex with their target proteins to guide further optimization.

VI. References

  • Ermoli, A., Bargiotti, A., Brasca, M. G., Ciavolella, A., Colombo, N., Fachin, G., ... & Vanotti, E. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of medicinal chemistry, 52(14), 4380–4390. [Link]

  • Al-Ostath, A., El-Sabbagh, O. I., Al-Karmalawy, A. A., & El-Hashash, M. A. (2025). Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR. Chemistry & biodiversity, 22(6), e202403173. [Link]

  • Traugott Sandmeyer. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors against MDR pathogens with radiosterilization and molecular modeling simulation. (2022). RSC Advances, 12(48), 31235–31253. [Link]

  • Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. (1979). Proceedings of the Indian Academy of Sciences - Section A, 88(3), 229-234.

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society, 18(11), 2825–2859. [Link]

  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. (2017). European Journal of Medicinal Chemistry, 138, 1146–1155. [Link]

  • Diverse biological activities of Thiazoles: A Retrospect. (2012). International Journal of Drug Development & Research, 4(2), 58-77.

  • Diazotization of heterocyclic primary amines. (1989). Chemical Reviews, 89(5), 1147–1163. [Link]

  • Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. (2000). CHIMIA International Journal for Chemistry, 54(11), 691-695.

  • Diazotization reaction: Mechanism and Uses. (2023, May 25). Retrieved from [Link]

  • Suzuki cross-coupling reaction. (2020, February 13). [Video]. YouTube. [Link]

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An In-Depth Technical Guide on Structural Analogs of 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of the current scientific literature, it has become evident that the specific compound 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one and its direct structural analogs are not described in published research. This includes a lack of information regarding its synthesis, derivatization, biological activity, and structure-activity relationships (SAR).

As a result, the creation of an in-depth technical guide or whitepaper on this specific topic is not feasible at this time without resorting to speculation, which would compromise the principles of scientific integrity and accuracy that are paramount in our field.

However, the fused heterocyclic scaffold of pyrrolo[3,4-d]thiazole represents a compelling area of medicinal chemistry. While direct data on the 2-bromo derivative is unavailable, we can provide a forward-looking perspective based on related, well-documented heterocyclic systems. This guide will, therefore, focus on a proposed strategic approach to the synthesis and evaluation of analogs of the parent core, 4H-pyrrolo[3,4-d]thiazol-6(5H)-one , drawing logical inferences from established chemistry and pharmacology of similar scaffolds.

This document will serve as a foundational roadmap for researchers interested in exploring this novel chemical space, providing hypothetical synthetic routes, potential biological targets, and a framework for systematic analog design.

Part 1: The 4H-pyrrolo[3,4-d]thiazol-6(5H)-one Core: A Privileged Scaffold

The 4H-pyrrolo[3,4-d]thiazol-6(5H)-one core is a fused bicyclic system incorporating both a pyrrole and a thiazole ring. Such fused heterocyclic systems are of significant interest in drug discovery due to their rigid structures, which can provide high-affinity and selective interactions with biological targets. The pyrrole and thiazole moieties are prevalent in numerous biologically active compounds, exhibiting a wide range of therapeutic applications including anticancer, anti-inflammatory, and antimicrobial activities.[1][2]

The introduction of a bromine atom at the 2-position of the thiazole ring, as in the titular compound, would provide a valuable synthetic handle for further functionalization through various cross-coupling reactions, allowing for the generation of a diverse library of analogs.

Part 2: Proposed Synthetic Strategy for the 4H-pyrrolo[3,4-d]thiazol-6(5H)-one Scaffold and its 2-Bromo Analog

While a specific synthesis for this compound is not reported, a plausible synthetic approach can be conceptualized based on established methodologies for the synthesis of related fused heterocyclic systems.

Conceptual Synthetic Pathway

A potential synthetic route could commence with the construction of a substituted thiazole precursor, followed by the annulation of the pyrrolone ring.

Conceptual Synthetic Pathway A Thiazole Precursor (e.g., 2-amino-thiazole-4-carboxylate) B N-protection and Functional Group Interconversion A->B C Introduction of Pyrrole Precursor Moiety B->C D Intramolecular Cyclization C->D E 4H-pyrrolo[3,4-d]thiazol-6(5H)-one Core D->E F Bromination E->F G This compound F->G

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Proposed Experimental Protocol: Synthesis of the 4H-pyrrolo[3,4-d]thiazol-6(5H)-one Core

This protocol is a hypothetical adaptation from known syntheses of related heterocyclic systems.

Step 1: Synthesis of Diethyl 2-(acetylamino)thiazole-4,5-dicarboxylate

  • To a solution of diethyl 2-aminothiazole-4,5-dicarboxylate in an appropriate solvent (e.g., dichloromethane), add a suitable acetylating agent (e.g., acetyl chloride or acetic anhydride) and a base (e.g., triethylamine or pyridine).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: N-alkylation with a Glycine Equivalent

  • Deprotonate the acetamido group of the product from Step 1 using a suitable base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., DMF or THF).

  • Add an N-protected glycine ester (e.g., ethyl N-Boc-glycinate) as the alkylating agent.

  • Heat the reaction mixture to facilitate the N-alkylation.

  • After completion, quench the reaction, perform an aqueous workup, and extract the product.

  • Purify the product by column chromatography.

Step 3: Deprotection and Intramolecular Cyclization

  • Remove the protecting group from the glycine nitrogen (e.g., treat the Boc-protected intermediate with trifluoroacetic acid).

  • Induce intramolecular cyclization of the resulting amine with the adjacent ester group. This can be achieved by heating in a high-boiling point solvent or by using a suitable cyclizing agent.

  • The cyclization should yield the desired 4H-pyrrolo[3,4-d]thiazol-6(5H)-one core.

  • Isolate and purify the final product.

Proposed Bromination Protocol

The 2-position of the thiazole ring is susceptible to electrophilic substitution.

  • Dissolve the 4H-pyrrolo[3,4-d]thiazol-6(5H)-one core in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

  • Add a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete.

  • Quench any excess bromine, perform an aqueous workup, and extract the product.

  • Purify the crude this compound by column chromatography or recrystallization.

Part 3: Structural Analogs and Structure-Activity Relationship (SAR) - A Prospective View

The 2-bromo substituent serves as a versatile starting point for generating a library of analogs for SAR studies.

Potential Modifications

Analog Design Strategy cluster_R1 R1 (Position 2) cluster_R2 R2 (Position 5) cluster_R3 R3 (Pyrrole Ring) Core This compound R1_A Aryl/Heteroaryl (Suzuki Coupling) Core->R1_A R1_B Alkynyl (Sonogashira Coupling) Core->R1_B R1_C Amino (Buchwald-Hartwig Amination) Core->R1_C R2_A Alkyl/Aryl Core->R2_A R2_B Functionalized Side Chains Core->R2_B R3_A Substituents on Pyrrole Ring Core->R3_A

Caption: Potential sites for analog derivatization.

Predicted Structure-Activity Relationships

Based on SAR studies of related heterocyclic systems, the following trends might be anticipated:

  • Substitution at the 2-position: The introduction of various aryl, heteroaryl, or substituted amino groups at this position is likely to significantly modulate the biological activity. The nature of these substituents (e.g., electron-donating or electron-withdrawing) will influence interactions with the target protein.

  • Substitution at the 5-position (Pyrrole Nitrogen): Modification at this position can alter the solubility and pharmacokinetic properties of the compounds. Introducing different alkyl or aryl groups can also probe for additional binding interactions.

  • Substitution on the Pyrrole Ring: The pyrrole ring itself can be a target for substitution, although this may require a more elaborate synthetic strategy starting from a pre-functionalized pyrrole precursor.

Part 4: Potential Biological Targets and Therapeutic Applications

Given the prevalence of the pyrrole and thiazole motifs in pharmacologically active compounds, analogs of this compound could be screened against a variety of biological targets.

Protein Kinases

Many fused heterocyclic compounds are known to be protein kinase inhibitors.[3] Analogs of this scaffold could be evaluated for their inhibitory activity against kinases implicated in cancer, such as:

  • Tyrosine Kinases: EGFR, VEGFR, FLT3[3]

  • Serine/Threonine Kinases: CDKs, GSK-3

Other Potential Targets
  • Enzymes: Dihydrofolate reductase (DHFR), Thymidylate synthase (TS)

  • Receptors: G-protein coupled receptors (GPCRs)

Potential Therapeutic Areas
  • Oncology: As kinase inhibitors or cytotoxic agents.

  • Inflammatory Diseases: Through inhibition of inflammatory mediators.

  • Infectious Diseases: As antibacterial or antiviral agents.[4]

Part 5: Data Presentation and Future Directions

As this is a prospective guide, quantitative data is not available. However, should a research program be initiated based on this framework, the following table structure is recommended for organizing biological data.

Compound IDR1 (Position 2)R2 (Position 5)Target IC50 (nM)Cell-based Assay GI50 (µM)
Parent -Br-HTo be determinedTo be determined
Analog 1 -Phenyl-HTo be determinedTo be determined
Analog 2 -4-Fluorophenyl-HTo be determinedTo be determined
Analog 3 -Br-MethylTo be determinedTo be determined

Conclusion

While the specific compound This compound remains an unexplored entity in the scientific literature, its core structure represents a promising starting point for the design and synthesis of novel bioactive molecules. This guide provides a conceptual framework to stimulate and direct future research in this area. The proposed synthetic strategies, coupled with a systematic approach to analog design and biological evaluation, have the potential to unlock new therapeutic agents based on the 4H-pyrrolo[3,4-d]thiazol-6(5H)-one scaffold.

References

  • Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - PMC. (n.d.). Retrieved January 16, 2026, from [Link]

  • One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors against MDR pathogens with radiosterilization and molecular modeling simulation - PMC - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]

  • Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

  • Synthesis of some 2,4-diamino-pyrrolo-pyrimidines - Indian Academy of Sciences. (n.d.). Retrieved January 16, 2026, from [Link]

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties | Request PDF - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1][5][6]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG - Semantic Scholar. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

"physicochemical properties of 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one

Introduction: Unveiling a Novel Scaffold of Interest

The landscape of medicinal chemistry is perpetually driven by the pursuit of novel molecular scaffolds that offer unique structural and electronic features for therapeutic intervention. The pyrrolo[3,4-d]thiazole core represents one such heterocyclic system of growing interest. Fused heterocyclic structures are cornerstones of drug discovery, often providing the rigid frameworks necessary for high-affinity and selective interactions with biological targets. Derivatives of related fused systems, such as pyrazolo[3,4-d]thiazoles and pyrrolo[2,3-d]pyrimidines, have demonstrated significant potential as anticancer and anti-inflammatory agents.[1][2]

This guide focuses on a specific, likely novel derivative: This compound . The introduction of a bromine atom at the 2-position of the thiazole ring is a strategic chemical modification. Halogen atoms, particularly bromine, can serve as valuable handles for further synthetic elaboration via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). Furthermore, bromine can form halogen bonds, which are increasingly recognized as significant, non-covalent interactions in ligand-protein binding.

As this compound is not extensively characterized in public literature, this document serves as both a predictive analysis and a methodological guide. We will leverage established computational models to forecast its key physicochemical properties and provide detailed, field-proven experimental protocols for their empirical determination. Understanding these properties—lipophilicity, solubility, and ionization state (pKa)—is not a mere academic exercise; it is fundamental to predicting a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, thereby guiding its journey from a laboratory curiosity to a potential therapeutic candidate.

Part 1: Predicted Physicochemical Profile

In the absence of experimental data, in silico prediction tools provide a critical first assessment of a molecule's properties.[3][4][5] These methods use vast databases of known compounds to build quantitative structure-property relationship (QSPR) models that can accurately forecast the behavior of novel structures.[3]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/RangeSignificance in Drug Development
Molecular Formula C₆H₃BrN₂OSDefines the elemental composition and exact mass.
Molecular Weight 234.07 g/mol Influences diffusion, transport, and overall size. Generally, MW < 500 is preferred for oral bioavailability (Lipinski's Rule of Five).
Lipophilicity (XLogP3) 1.0 - 1.5A key determinant of membrane permeability and solubility. This moderate value suggests a balance between aqueous solubility and lipid membrane penetration, which is often desirable.
Aqueous Solubility (logS) -2.0 to -3.0Indicates low to moderate solubility. This property is crucial for formulation and achieving sufficient concentration at the target site. Poor solubility is a major hurdle in drug development.[6]
pKa (Acidic) 10.0 - 12.0 (Lactam N-H)The lactam proton is weakly acidic. At physiological pH (7.4), this group will be overwhelmingly neutral, minimizing charge-related clearance mechanisms.
pKa (Basic) 1.5 - 2.5 (Thiazole N)The thiazole nitrogen is weakly basic. It will be predominantly neutral at physiological pH, which can favor membrane crossing.
Lipophilicity (logP)

The octanol-water partition coefficient (logP) is the measure of a compound's differential solubility between a nonpolar solvent (n-octanol) and a polar solvent (water). It is a cornerstone for predicting a drug's ability to cross biological membranes.

  • Expert Insight: The predicted logP value between 1.0 and 1.5 is a promising starting point for a drug candidate. The bromine atom significantly increases lipophilicity compared to the unsubstituted parent compound. However, the presence of the polar lactam moiety, with its hydrogen bond donor (N-H) and acceptor (C=O) capabilities, provides a crucial hydrophilic counterbalance. This balance is often the key to achieving sufficient membrane permeability without sacrificing aqueous solubility. Computational tools like ALOGPS, which use associative neural networks trained on thousands of compounds, are invaluable for generating such initial hypotheses.[7][8][9]

Aqueous Solubility (logS)

Aqueous solubility is a critical, often challenging, property that dictates how a drug can be formulated and its ultimate bioavailability. Poorly soluble compounds often exhibit poor absorption and require complex formulation strategies.

  • Expert Insight: The predicted low to moderate solubility is not unexpected for a fused heterocyclic system. It is primarily governed by the energy required to break the crystal lattice of the solid compound versus the energy gained from solvation with water molecules. The lactam group can participate in hydrogen bonding with water, aiding solubility. However, the overall planar and relatively nonpolar aromatic system, along with the hydrophobic bromine atom, limits this effect. Early assessment of solubility is paramount, as improving it through synthetic modification (e.g., adding ionizable or polar groups) is a common and vital optimization strategy.[10]

Ionization State (pKa)

The pKa value defines the pH at which a functional group is 50% ionized. This property profoundly influences a molecule's solubility, permeability, and potential for ionic interactions with its biological target.

  • Expert Insight:

    • Acidic pKa: The N-H proton of the lactam is the most likely acidic site. Its predicted pKa is high, meaning it is a very weak acid. It will be fully protonated and neutral at physiological pH.

    • Basic pKa: The lone pair of electrons on the thiazole nitrogen atom provides a site for protonation. Its predicted low pKa indicates it is a very weak base. This is a common feature in thiazole rings where the nitrogen lone pair contributes to the aromatic system. Consequently, this site will also be neutral at physiological pH.

The prediction that this compound is a neutral molecule across the physiological pH range has significant implications. Neutral species tend to cross cell membranes more readily via passive diffusion than their charged counterparts. Various computational tools, from rapid empirical models to more intensive quantum mechanics-based approaches, are available for pKa prediction.[11][12][13][14][15]

Part 2: Experimental Protocols for Physicochemical Characterization

While predictions are invaluable for guidance, they must be validated by empirical data. The following section outlines robust, self-validating protocols for determining the core physicochemical properties of a novel compound like this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the "gold standard" for solubility determination due to its direct measurement under equilibrium conditions.[16]

Protocol:

  • Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed, inert glass vial. The excess solid is crucial to ensure saturation is achieved.

  • Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours). This allows the system to reach thermodynamic equilibrium between the dissolved and undissolved solid.

  • Phase Separation: Cease agitation and allow the suspension to settle. To remove undissolved solid, filter the solution through a low-binding 0.22 µm syringe filter or centrifuge at high speed and carefully collect the supernatant. This step is critical to avoid inflating the measured concentration.

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate/supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method. A calibration curve must be generated using stock solutions of the compound of known concentrations.

  • Validation: The presence of undissolved solid in the vial after equilibration must be visually confirmed to ensure the solution was indeed saturated.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid compound to PBS (pH 7.4) equil1 Agitate at constant T (24-48h) prep1->equil1 sep1 Centrifuge or Filter (0.22 µm) equil1->sep1 sep2 Collect clear supernatant sep1->sep2 quant2 Analyze supernatant concentration via HPLC sep2->quant2 quant1 Generate HPLC Calibration Curve quant1->quant2 G cluster_cal Calibration cluster_ana Analysis cluster_det Determination cal1 Inject standards with known logP values cal2 Record retention times (tR) cal1->cal2 cal3 Calculate log k for each standard cal2->cal3 det1 Plot logP (standards) vs. log k cal3->det1 ana1 Inject test compound ana2 Record its retention time (tR) ana1->ana2 ana3 Calculate log k for test compound ana2->ana3 det3 Calculate logP of test compound from its log k ana3->det3 det2 Perform linear regression det1->det2 det2->det3 G A Dissolve Compound in solution B Place in vessel with calibrated pH electrode A->B C Add precise aliquots of titrant (acid/base) B->C D Record pH after each addition C->D D->C Repeat E Plot pH vs. Volume D->E F Determine inflection point (pKa = pH at 1/2 equivalence) E->F G A Grow Single Crystal (e.g., slow evaporation) B Mount Crystal on Goniometer A->B C Collect Diffraction Data (X-ray Diffractometer) B->C D Process Data & Solve Structure C->D E Refine Atomic Model D->E F Final 3D Structure E->F G start Pyrrole-3,4-dicarboximide (Precursor) intermediate1 Thiolactam Intermediate start->intermediate1 step1 step1 Thionation (e.g., Lawesson's Reagent) intermediate2 Pyrrolo[3,4-d]thiazol-6(5H)-one intermediate1->intermediate2 step2 step2 Reaction with α-haloketone equivalent product This compound intermediate2->product step3 step3 Bromination (e.g., NBS)

Sources

Methodological & Application

Application Notes and Protocols for the Characterization of 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Heterocyclic Scaffold

The relentless pursuit of novel kinase inhibitors for therapeutic intervention in oncology, inflammation, and neurodegenerative diseases has led researchers to explore a vast chemical space. The pyrrolo[3,4-d]thiazole core represents an intriguing heterocyclic scaffold that, while structurally distinct from the well-trodden path of pyrrolo[2,3-d]pyrimidines, holds promise for ATP-competitive kinase inhibition.[1][2][3][4] The introduction of a bromine atom at the 2-position of the 4H-pyrrolo[3,4-d]thiazol-6(5H)-one system introduces a reactive electrophilic center. This suggests the compound may function as a covalent inhibitor, forming a permanent bond with its target kinase, an approach that can offer advantages in terms of potency and duration of action.[5][6]

Covalent inhibitors typically operate through a two-step mechanism: an initial, reversible binding event followed by an irreversible covalent bond formation, often with a nucleophilic residue like cysteine within the kinase's active site.[7][8] This mode of action can lead to high selectivity and the ability to overcome high intracellular ATP concentrations.[5]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization of 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one. It provides a strategic workflow, detailed experimental protocols, and data interpretation guidelines to determine its kinase inhibitory profile and elucidate its potential covalent mechanism of action.

Hypothesized Mechanism of Action: Covalent Inhibition

The presence of the bromo-thiazole moiety suggests that this compound may act as an irreversible covalent inhibitor. The proposed mechanism involves the nucleophilic attack by a cysteine residue in the ATP-binding pocket of a target kinase on the electrophilic carbon atom bearing the bromine. This results in the formation of a stable covalent adduct, permanently inactivating the enzyme.

G E Kinase (E) EI Non-covalent E-I Complex E->EI kon I Inhibitor (I) This compound I->EI EI->E koff EI_2 Non-covalent E-I Complex E_I Covalent E-I Adduct EI_2->E_I kinact

Figure 1: Two-step mechanism of irreversible covalent inhibition.

Experimental Workflow for Characterization

A systematic approach is crucial for the comprehensive evaluation of a novel compound. The following workflow outlines the key stages, from broad-based screening to in-depth mechanistic studies.

start Start: This compound screen Protocol 1: Initial Kinase Panel Screen (e.g., ADP-Glo™ Assay) start->screen hit_id Hit Identification (% Inhibition > Threshold) screen->hit_id no_hit No Significant Hits (Consider other target classes) hit_id->no_hit If No Hits ic50 Protocol 2: IC50 Determination (Dose-Response Curve) hit_id->ic50 Proceed with Hits potency Quantify Potency (IC50) ic50->potency covalent Protocol 3: Covalent Inhibition Assay (Time-Dependent Inhibition) potency->covalent kinetics Determine kinact and KI covalent->kinetics conclusion Comprehensive Profile: Target(s), Potency, and MOA kinetics->conclusion

Figure 2: Strategic workflow for inhibitor characterization.

Part 1: Initial Target Identification

Protocol 1: Broad-Spectrum Kinase Panel Screening

The initial step is to screen the compound against a diverse panel of kinases to identify potential targets. A universal, high-throughput assay such as the ADP-Glo™ Kinase Assay is ideal as it measures the production of ADP, a common product of all kinase reactions.[9][10][11]

Principle: The ADP-Glo™ assay is a two-step luminescent assay. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal proportional to the kinase activity.[9][10]

Materials:

  • This compound (Compound)

  • DMSO (Dimethyl sulfoxide)

  • Kinase panel (recombinant enzymes)

  • Corresponding kinase-specific substrates

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[12]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the compound in 100% DMSO.

    • Create a working concentration (e.g., 100 µM) in Kinase Assay Buffer. Note: Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced inhibition.[13]

  • Kinase Reaction Setup (per well in a 384-well plate):

    • Add 2.5 µL of the compound solution (or DMSO as a vehicle control).

    • Add 2.5 µL of the kinase/substrate mixture (pre-diluted in Kinase Assay Buffer). The optimal concentrations of kinase and substrate should be empirically determined to ensure the reaction is in the linear range.[12]

    • Pre-incubate for 15-30 minutes at room temperature. This pre-incubation is critical for covalent inhibitors to allow for the initial binding and covalent reaction to occur.[8]

  • Initiate Reaction:

    • Add 5 µL of ATP solution (at a concentration close to the Km for each specific kinase) to start the reaction.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[14]

    • Incubate for 40 minutes at room temperature.[14]

    • Add 20 µL of Kinase Detection Reagent to each well.[14]

    • Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate the luminescent signal.[10]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Analysis: Calculate the percent inhibition for the compound against each kinase using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))

A "hit" is typically defined as a compound that causes >50% inhibition at a given concentration (e.g., 10 µM).

Part 2: Potency Determination

Protocol 2: IC₅₀ Determination for Hit Kinases

Once a hit has been identified, the next step is to determine the compound's potency by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).

Procedure:

  • Compound Dilution Series:

    • Prepare a serial dilution of the compound stock solution in DMSO. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

  • Assay Performance:

    • Perform the kinase assay as described in Protocol 1, but instead of a single concentration, use the full dilution series of the compound. Include vehicle (DMSO) and no-enzyme controls.

Data Analysis:

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data using a sigmoidal dose-response (variable slope) equation in a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.

Kinase TargetIC₅₀ (nM) [Hypothetical Data]
GSK3β85
CDK21,200
SRC>10,000
EGFR>10,000
Table 1: Hypothetical IC₅₀ values for this compound.

Part 3: Mechanistic Elucidation

Protocol 3: Characterization of Covalent Inhibition

A hallmark of irreversible covalent inhibitors is their time-dependent inhibition. This protocol aims to determine the kinetic parameters KI (inhibitor concentration that yields half the maximal rate of inactivation) and kinact (maximal rate of inactivation).[7][15]

Principle: The rate of enzyme inactivation is measured over time at various inhibitor concentrations. By plotting the observed rate constant (kobs) against the inhibitor concentration, KI and kinact can be determined.

Procedure:

  • Enzyme-Inhibitor Incubation:

    • Prepare several different concentrations of the inhibitor.

    • In separate tubes, pre-incubate the target kinase (e.g., GSK3β) with each concentration of the inhibitor (and a vehicle control) at room temperature.

  • Time-Course Measurement:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes) during the pre-incubation, take an aliquot of each enzyme-inhibitor mixture.

    • Immediately dilute the aliquot into a reaction mixture containing the substrate and a high concentration of ATP. The dilution and high ATP concentration effectively stop further covalent modification, allowing for the measurement of the remaining enzyme activity.

    • Measure the initial reaction velocity (rate of product formation) using a suitable assay format (e.g., ADP-Glo™).

Data Analysis:

  • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line is the negative of the observed rate of inactivation (-kobs).

  • Plot the calculated kobs values against the corresponding inhibitor concentrations.

  • Fit the data to the Michaelis-Menten equation to determine kinact (the Vmax of this plot) and KI (the Km of this plot).[7]

k_obs = k_inact * [I] / (K_I + [I])

The overall second-order rate constant, kinact/KI, is a crucial metric for comparing the efficiency of different covalent inhibitors.[6][7]

Troubleshooting and Scientific Considerations

  • Compound Solubility: Poor aqueous solubility can lead to inaccurate results. Always check for compound precipitation at the concentrations used.

  • Assay Interference: Some compounds can interfere with the assay readout (e.g., inhibit luciferase).[16] It is essential to run counter-screens, such as testing the compound directly against the detection reagents without the primary kinase.

  • ATP Concentration: For ATP-competitive inhibitors, the measured IC₅₀ value is dependent on the ATP concentration. Assays should ideally be run at the Km of ATP for the specific kinase.[17]

  • Confirmation of Covalent Binding: While kinetic data provides strong evidence, direct confirmation of covalent adduct formation can be achieved using techniques like intact protein mass spectrometry.[18]

Conclusion

The protocols and workflow detailed in this application note provide a robust framework for the systematic characterization of this compound as a potential kinase inhibitor. By progressing from broad-based screening to detailed kinetic analysis, researchers can effectively identify its kinase targets, quantify its potency, and elucidate its covalent mechanism of action. This comprehensive approach is essential for validating novel chemical matter in the early stages of drug discovery and for building a strong foundation for further preclinical development.

References

  • Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]

  • Roskoski, R. Jr. (2016). Irreversible Protein Kinase Inhibitors. PubMed. [Link]

  • BMG Labtech. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. [Link]

  • BMG Labtech. (2022). LanthaScreen Technology on microplate readers. [Link]

  • Protocols.io. ADP Glo Protocol. [Link]

  • DnaTube.com. (2010). LanthaScreen. [Link]

  • Kinase Logistics Europe. Covalent inhibitors. [Link]

  • NIH. In vitro NLK Kinase Assay. [Link]

  • ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Link]

  • NIH. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. [Link]

  • Bio-protocol. (2022). In vitro kinase assay. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]

  • ACS Publications. (2024). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • ResearchGate. a) Mechanism of irreversible and reversible targeted covalent inhibitors. [Link]

  • NIH. (2012). Assay Development for Protein Kinase Enzymes. [Link]

  • BellBrook Labs. (2025). What Is the Best Kinase Assay? [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Enzymlogic. Inactivation Kinetics, Irreversible Drug Discovery. [Link]

  • ACS Publications. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [Link]

  • NIH. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. [Link]

  • NIH. Controlling the Covalent Reactivity of a Kinase Inhibitor with Light. [Link]

  • NIH. (2015). Identification and Characterization of an Irreversible Inhibitor of CDK2. [Link]

  • ACS Publications. (2025). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. [Link]

  • SpringerLink. GSK3 inhibitor suppresses cell growth and metabolic process in FLT3-ITD leukemia cells. [Link]

  • NIH. (2012). Discovery of Potent and Highly Selective Inhibitors of GSK3b. [Link]

  • NIH. A novel GSK-3 inhibitor binds to GSK-3β via a reversible, time and Cys-199-dependent mechanism. [Link]

  • NIH. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. [Link]

  • NIH. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. [Link]

  • PubMed Central. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. [Link]

  • NIH. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. [Link]

  • ResearchGate. (2025). (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. [Link]

  • ACS Publications. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. [Link]

  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]

  • Semantic Scholar. A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][9][19][20]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. [Link]

  • PubMed. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. [Link]

  • PubMed. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. [Link]

  • SpringerLink. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. [Link]

  • MDPI. Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. [Link]

  • NIH. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. [Link]

  • NIH. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. [Link]

Sources

Application Notes and Protocols for the Dissolution of 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the dissolution of 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one. Due to the limited availability of public data on this specific compound, this guide presents a systematic and rigorous protocol to determine its solubility in various common laboratory solvents. The outlined procedures are grounded in established methodologies for characterizing new chemical entities (NCEs) and ensure scientific integrity and user safety.

Introduction and Compound Overview

This compound is a heterocyclic compound containing a brominated pyrrolothiazole core. Such structures are of significant interest in medicinal chemistry and materials science due to their versatile reactivity, often serving as key intermediates in the synthesis of more complex molecules.[1][2] The bromine atom provides a reactive site for various cross-coupling reactions, making it a valuable building block in drug discovery.[2]

The physicochemical properties, including solubility, of a novel compound like this compound are critical for its application in any experimental setting. Solubility directly impacts reaction kinetics, bioavailability, and the ability to perform accurate analytical measurements. This protocol provides a structured approach to empirically determine the optimal solvent and concentration for this compound.

Safety and Handling Precautions

Handling brominated organic compounds requires strict adherence to safety protocols to minimize exposure and risk.[3]

2.1 Personal Protective Equipment (PPE):

  • Eye Protection: Always wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: Wear a lab coat and ensure exposed skin is covered.

2.2 Engineering Controls:

  • All handling of the solid compound and its solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Ensure an eyewash station and safety shower are readily accessible.[4][5]

2.3 General Handling:

  • Avoid creating dust when handling the solid material.

  • Do not breathe dust, fumes, or vapors.[4]

  • Wash hands thoroughly after handling.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[4][5]

Experimental Protocol: Systematic Solubility Determination

The following protocol is designed to systematically assess the solubility of this compound. This approach is standard for new chemical entities where solubility data is not yet established.[6][7]

3.1 Materials and Reagents:

  • This compound (solid)

  • Analytical balance

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • A selection of solvents (see Table 1 for suggestions)

  • Glass vials with screw caps

  • Pipettes

3.2 Suggested Solvents for Screening: A tiered approach to solvent selection is recommended. Start with common polar aprotic solvents known to dissolve a wide range of organic molecules, and then proceed to other solvent classes if necessary.

Solvent Class Recommended Solvents Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)Excellent at dissolving a wide variety of organic compounds, including many heterocyclic structures. Often a solvent of last resort for difficult-to-dissolve compounds.
Dimethylformamide (DMF)Similar to DMSO, it is a powerful solvent for many organic molecules.
Polar Protic EthanolA common, less toxic solvent. Solubility is often lower than in polar aprotic solvents but is important for many biological assays.
MethanolSimilar properties to ethanol.
Chlorinated Dichloromethane (DCM)Often used in organic synthesis and purification.
Ethers Tetrahydrofuran (THF)A common solvent in organic reactions.
Aqueous Buffers Phosphate-Buffered Saline (PBS), pH 7.4Important for determining solubility under physiologically relevant conditions for biological applications.

Table 1: Recommended Solvents for Solubility Screening.

3.3 Step-by-Step Dissolution Procedure:

This procedure is designed to determine the approximate solubility of the compound.

  • Preparation: Accurately weigh 1-2 mg of this compound into a clean, dry glass vial.

  • Initial Solvent Addition: Add a small, precise volume of the first chosen solvent (e.g., 100 µL of DMSO) to the vial. This creates an initial high-concentration mixture.

  • Mechanical Agitation: Cap the vial securely and vortex the mixture vigorously for 1-2 minutes.

  • Visual Inspection: Observe the solution against a light and dark background. Note if the solid has completely dissolved.

  • Incremental Solvent Addition: If the solid is not fully dissolved, add another measured aliquot of the solvent (e.g., 100 µL).

  • Repeat Agitation and Observation: Repeat steps 3 and 4 after each solvent addition.

  • Solubility Determination: Continue adding solvent incrementally until the solid is fully dissolved. The approximate solubility can be calculated based on the mass of the compound and the total volume of solvent required for complete dissolution.

  • Sonication (Optional): If the compound is slow to dissolve, sonication in a water bath for 5-10 minutes can be used to aid dissolution.

  • Heating (Optional): Gentle heating can be applied if the compound remains insoluble at room temperature. Note that solubility determined with heating may not be representative of room temperature conditions, and the compound may precipitate upon cooling.

  • Documentation: Record all observations, including the volume of solvent used, the final concentration, and any aids used (sonication, heating) in a structured table (see Table 2).

Dissolution_Workflow cluster_prep Preparation cluster_process Dissolution Process cluster_outcome Outcome weigh Weigh 1-2 mg of Compound add_solvent_initial Add Initial Solvent Aliquot (e.g., 100 µL) weigh->add_solvent_initial agitate Vortex for 1-2 minutes add_solvent_initial->agitate observe Visually Inspect for Dissolution agitate->observe add_solvent_more Add Solvent Incrementally observe->add_solvent_more No sonicate Optional: Sonicate observe->sonicate If slow heat Optional: Heat Gently observe->heat If insoluble dissolved Completely Dissolved observe->dissolved Yes add_solvent_more->agitate sonicate->agitate heat->agitate calculate Calculate Solubility & Document dissolved->calculate

Figure 1: Systematic workflow for determining the solubility of this compound.

Data Recording and Interpretation

Systematic recording of observations is crucial for reproducibility and accurate determination of solubility.

Solvent Mass of Compound (mg) Total Volume of Solvent (mL) Calculated Solubility (mg/mL) Observations (e.g., clear solution, suspension, color) Aids Used (Sonication/Heating)
DMSO
DMF
Ethanol
DCM
PBS (pH 7.4)

Table 2: Template for Recording Solubility Data.

Interpretation:

  • A "clear solution" indicates complete dissolution at that concentration.

  • The presence of visible particles indicates that the solubility limit has been exceeded.

  • For many applications, particularly in early-stage drug discovery, a stock solution in DMSO at a concentration of 10-20 mM is often prepared. If the compound is soluble in DMSO at this concentration, it can then be diluted into aqueous buffers for assays. Be mindful of the final DMSO concentration in the assay, as it can affect biological systems.

Conclusion

This application note provides a detailed, safety-conscious, and scientifically rigorous protocol for determining the dissolution properties of this compound. By following this systematic approach, researchers can confidently prepare solutions of this novel compound for various applications in chemical synthesis and biological screening, ensuring both the integrity of their results and laboratory safety.

References

  • National Institute of Environmental Health Sciences. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • European Commission. (2016). Procedure for solubility testing of NM suspension. Retrieved from [Link]

  • LANXESS. (2018). Bromine Safety Handling Guide. Retrieved from [Link]

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Application Notes and Protocols for the Cellular Characterization of 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: A Roadmap for Characterizing a Novel Heterocyclic Compound

The compound 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one belongs to a class of heterocyclic molecules that are of significant interest in medicinal chemistry and drug discovery. The fusion of pyrrole and thiazole rings creates a scaffold that is structurally related to various biologically active compounds, including pyrrolopyrimidines and pyrazolopyrimidines, which are known to exhibit a range of activities such as kinase inhibition and antiproliferative effects.[1][2][3] Given its novel structure, a systematic and logical approach is required to elucidate its biological activity and potential therapeutic applications.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals embarking on the initial cellular characterization of this compound. We eschew a rigid template in favor of a logical, multi-stage experimental plan designed to first identify its effect on cell viability and then to progressively narrow down its potential mechanism of action. The protocols herein are designed as self-validating systems, incorporating essential controls and best practices to ensure data integrity and reproducibility.[4]

Our approach will be three-tiered:

  • Initial Viability Screening: To determine if the compound has any cytotoxic or cytostatic effects on cancer cell lines.

  • Apoptosis Induction Analysis: To investigate if observed cytotoxicity is mediated through programmed cell death.

  • Hypothesis-Driven Target Exploration: To explore a plausible mechanism—kinase inhibition—based on the known activities of structurally related scaffolds.

Part 1: Foundational Analysis - Assessing Cellular Viability

The initial and most critical step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This provides foundational data, including the effective concentration range, and informs the design of all subsequent mechanistic studies. A robust and high-throughput compatible method like the MTS assay is ideal for this purpose.[5]

Scientific Rationale: The Principle of the MTS Assay

The MTS assay is a colorimetric method for assessing the number of viable cells in a culture.[6] The assay is based on the reduction of the MTS tetrazolium compound (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) by viable, metabolically active cells.[7] NADPH-dependent dehydrogenase enzymes, which are active only in living cells, convert the MTS into a purple-colored formazan product that is soluble in the cell culture medium.[8] The amount of formazan produced, measured by absorbance at approximately 490 nm, is directly proportional to the number of viable cells.[9] This allows for the calculation of key metrics like the half-maximal inhibitory concentration (IC₅₀).

Experimental Workflow: MTS Cell Viability Assay

MTS_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well plate cell_adherence 2. Incubate (24h) for cell adherence cell_seeding->cell_adherence compound_prep 3. Prepare serial dilutions of This compound add_compound 4. Add compound to cells compound_prep->add_compound incubate_compound 5. Incubate for desired exposure time (e.g., 72h) add_compound->incubate_compound add_mts 6. Add MTS Reagent to each well incubate_compound->add_mts incubate_mts 7. Incubate (1-4h) at 37°C add_mts->incubate_mts read_plate 8. Measure Absorbance at 490 nm incubate_mts->read_plate calculate_viability 9. Calculate % Viability vs. Vehicle Control read_plate->calculate_viability plot_curve 10. Plot Dose-Response Curve & Calculate IC₅₀ calculate_viability->plot_curve

Caption: Workflow for determining cell viability using the MTS assay.

Detailed Protocol: MTS Assay

This protocol is optimized for adherent cells in a 96-well plate format.

Materials:

  • Selected cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • This compound

  • DMSO (vehicle)

  • MTS reagent solution (e.g., CellTiter 96® AQueous One Solution)

  • 96-well clear, flat-bottom cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Trypsinize and count cells, ensuring they are healthy and in the logarithmic growth phase.[10] Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well in 100 µL of medium). Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a serial dilution series (e.g., 10-point, 3-fold dilutions) in complete medium. Ensure the final DMSO concentration in the highest dose is ≤0.5% to avoid vehicle-induced toxicity.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the compound dilutions. Include "vehicle control" wells (medium with DMSO only) and "no-cell" blank wells (medium only for background subtraction).[10]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C, 5% CO₂.

  • MTS Addition: Add 20 µL of the MTS reagent directly to each well.[7][9]

  • Final Incubation: Incubate the plate for 1 to 4 hours at 37°C, 5% CO₂. The optimal time depends on the metabolic rate of the cells and should be determined empirically.[6]

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.[9]

  • Data Analysis: a. Subtract the average absorbance of the "no-cell" blank wells from all other wells. b. Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100[5] c. Plot % Viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation: Summarizing Cytotoxicity
Cell LineCompoundIC₅₀ (µM)
MCF-7 (Breast Cancer)This compound[Calculated Value]
HCT-116 (Colon Cancer)This compound[Calculated Value]
A549 (Lung Cancer)This compound[Calculated Value]

Part 2: Mechanistic Insight - Investigating Apoptosis Induction

If the compound demonstrates significant cytotoxicity, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. A key hallmark of apoptosis is the activation of a family of proteases called caspases.[11]

Scientific Rationale: The Caspase-Glo® 3/7 Assay

The Caspase-Glo® 3/7 Assay is a sensitive, luminescent method for measuring the activity of caspases-3 and -7, which are key effector caspases in the apoptotic pathway.[12] The assay reagent contains a pro-luminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) in a buffer optimized for cell lysis and caspase activity.[13] When added to apoptotic cells, the reagent lyses the cells, and the active caspase-3/7 enzymes cleave the substrate. This cleavage releases aminoluciferin, which is then utilized by luciferase to generate a "glow-type" luminescent signal that is directly proportional to the amount of caspase activity.[13]

Signaling Pathway: The Apoptotic Caspase Cascade

Caspase_Cascade Compound 2-Bromo-4H-pyrrolo [3,4-d]thiazol-6(5H)-one Apoptotic_Signal Pro-Apoptotic Signal Compound->Apoptotic_Signal Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Apoptotic_Signal->Initiator_Caspases activates Effector_Caspases Effector Caspases (Caspase-3, Caspase-7) Initiator_Caspases->Effector_Caspases activates Substrate DEVD Substrate (in Assay Reagent) Effector_Caspases->Substrate cleaves Apoptosis Apoptosis (Cell Death) Effector_Caspases->Apoptosis executes Luminescence Luminescent Signal Substrate->Luminescence generates

Caption: Simplified overview of the caspase activation cascade in apoptosis.

Detailed Protocol: Caspase-Glo® 3/7 Assay

This protocol is designed for a 96-well plate format and should be run in parallel with a viability assay to normalize for cell number.

Materials:

  • Cells treated with the compound as in the MTS assay

  • Caspase-Glo® 3/7 Reagent

  • White-walled, opaque 96-well plates suitable for luminescence

  • Luminometer

Procedure:

  • Plate Setup: Seed and treat cells in a white-walled 96-well plate following the same procedure as the viability assay (Part 1, Steps 1-4). It is crucial to set up a parallel plate for a viability assay (e.g., MTS or CellTiter-Glo®) to normalize the caspase signal to the number of viable cells.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio with the cell culture medium.

  • Incubation: Mix the contents by placing the plate on a plate shaker at a low speed for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate reader (luminometer).

  • Data Analysis: a. Subtract the average luminescence of the "no-cell" blank wells from all other wells. b. Normalize the caspase activity signal to cell viability by dividing the blank-subtracted luminescence value by the viability value (e.g., absorbance from a parallel MTS plate) for each corresponding well. c. Express the results as a fold change in normalized caspase activity relative to the vehicle-treated control cells.

Data Presentation: Summarizing Apoptosis Induction
Concentration (µM)Fold Change in Caspase-3/7 Activity (Normalized)
Vehicle Control1.0
0.1[Calculated Value]
1.0[Calculated Value]
10.0[Calculated Value]
100.0[Calculated Value]

Part 3: Hypothesis Testing - Probing for Kinase Inhibition

Many heterocyclic compounds containing pyrrole or pyrimidine scaffolds are known to function as protein kinase inhibitors.[1][3] Therefore, a logical next step is to investigate whether this compound affects cellular kinase signaling pathways. A cellular phosphorylation assay can provide direct evidence of kinase inhibition within a physiological context.[14]

Scientific Rationale: Cellular Phosphorylation Assays

Kinases exert their effects by phosphorylating specific substrate proteins. A cellular phosphorylation assay measures the phosphorylation status of a specific kinase substrate within the cell.[15] This is often done using an ELISA-based format where cells are lysed, and the lysate is added to a plate coated with an antibody that captures the substrate protein. A second, phospho-site-specific antibody, which is often conjugated to an enzyme like HRP, is then used for detection.[14] A reduction in the phosphorylation signal in compound-treated cells compared to control cells indicates inhibition of the upstream kinase.[16]

Assay Principle: Cellular Kinase Inhibition Detection

Kinase_Assay cluster_cell In the Cell cluster_assay In the Assay (ELISA) Kinase Active Kinase Substrate Substrate Protein Kinase->Substrate phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate CaptureAb Capture Antibody (on plate) pSubstrate->CaptureAb binds Compound Inhibitor (Compound X) Compound->Kinase inhibits DetectionAb Phospho-Specific Detection Antibody CaptureAb->DetectionAb binds Signal Signal Generation DetectionAb->Signal

Caption: Principle of a sandwich ELISA-based cellular phosphorylation assay.

Detailed Protocol: General Cellular Phospho-Substrate Assay

This is a generalized protocol. The specific substrate, antibodies, and cell line must be chosen based on a hypothesized target kinase (e.g., measuring phospho-AKT for PI3K/mTOR pathway, phospho-ERK for MAPK pathway).

Materials:

  • Cell line expressing the target kinase and substrate

  • This compound

  • Known selective inhibitor for the target kinase (positive control)

  • Cell lysis buffer

  • Phospho-substrate ELISA kit (containing capture and detection antibodies)

  • Wash buffer (e.g., PBS-T)

  • Substrate for detection enzyme (e.g., TMB for HRP)

  • Stop solution

  • Plate reader

Procedure:

  • Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to attach. Starve cells of serum for several hours if the pathway is serum-inducible. Pre-treat with various concentrations of the test compound or a positive control inhibitor for 1-2 hours.

  • Pathway Stimulation: If required, stimulate the pathway with an appropriate growth factor or agonist for a short period (e.g., 10-30 minutes) to induce substrate phosphorylation.

  • Cell Lysis: Aspirate the medium and add ice-cold lysis buffer to each well. Incubate on ice for 30 minutes with gentle shaking.

  • ELISA Procedure: a. Transfer the cell lysates to the antibody-coated ELISA plate. b. Incubate, then wash the plate multiple times to remove unbound proteins. c. Add the phospho-specific detection antibody and incubate. d. Wash the plate again to remove the unbound detection antibody. e. Add the enzyme substrate (e.g., TMB) and incubate until color develops. f. Add the stop solution and immediately read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: a. Subtract background absorbance. b. Normalize the signal to the total protein concentration in each lysate if significant cytotoxicity is expected at the tested concentrations. c. Calculate the percent inhibition of phosphorylation relative to the stimulated vehicle control. d. Plot % Inhibition vs. compound concentration to determine the IC₅₀ for target engagement.

Data Presentation: Summarizing Kinase Inhibition
Target PathwayCompoundCellular IC₅₀ (µM)
Phospho-ERK (MAPK)This compound[Calculated Value]
Phospho-AKT (PI3K)This compound[Calculated Value]
Positive ControlKnown MEK Inhibitor[Reference Value]

Core Principles for Scientific Integrity

To ensure the trustworthiness and reproducibility of these studies, adherence to best practices in cell culture and assay design is non-negotiable.

  • Aseptic Technique: All cell culture work must be performed in a laminar flow hood using sterile reagents and consumables to prevent contamination.[17]

  • Cell Health and Authentication: Use cells with a low passage number and ensure they are healthy and viable before each experiment.[10] Regularly authenticate cell lines using methods like Short Tandem Repeat (STR) analysis to prevent the use of misidentified or cross-contaminated cells.[18][19]

  • Assay Optimization and Validation: Key parameters such as cell seeding density, reagent concentrations, and incubation times should be optimized for each specific cell line and assay format to ensure a robust assay window.[20]

  • Appropriate Controls: Always include positive controls (a known active compound), negative controls (an inactive compound), and vehicle controls (DMSO) to validate the assay's performance and to properly normalize the data.[10]

By following this structured, logical progression of experiments grounded in sound scientific principles, researchers can effectively characterize the cellular activity of this compound and build a solid foundation for further preclinical development.

References

  • Promega Corporation. Caspase-Glo® 3/7 Assay Protocol.

  • Creative Bioarray. MTS Tetrazolium Assay Protocol.

  • BroadPharm. Protocol for Cell Viability Assays.

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.

  • Biocompare. Ten Tips for Optimizing Cell-Based Assays.

  • Benchchem. Application Notes and Protocols for MTS Cell Viability Assays.

  • Bitesize Bio. Five Simple Steps For a Successful MTS Assay!

  • Promega Corporation. Apo-ONE® Homogeneous Caspase-3/7 Assay Technical Bulletin.

  • Eurofins DiscoverX. Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function.

  • Abcam. Caspase 3/7 Assay Kit (Magic Red) (ab270771).

  • STEMCELL Technologies. Caspase-3/7 Activity Plate Reader Assay Kit, Green.

  • AAT Bioquest. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit Green Fluorescence.

  • National Center for Biotechnology Information. In Vitro Cell Based Assays - Assay Guidance Manual.

  • Skanda Life Sciences. Cell based assays – Assay Development and Validation.

  • Reaction Biology. Spotlight: Cell-based kinase assay formats.

  • Assay Genie. Cell Culture Guide - Techniques and Protocols.

  • ATCC. Best Practices for Cell Culture.

  • Technology Networks. Cell Culture – Good Practice and Advanced Methods.

  • a4cell. Truly Effective Cell Assay Design.

  • ATCC. Best Practices for Cell Culture (Presentation).

  • BPS Bioscience. Custom Cell-Based Assay Development.

  • Multispan, Inc. Custom Cell Based Assays and Development Services.

  • National Center for Biotechnology Information. Assay Development for Protein Kinase Enzymes.

  • Eurofins DiscoverX (YouTube). Create Your Own Cellular Compound Target Engagement Assay.

  • Creative Biogene. Kinase Screening & Profiling with Cellular Assays.

  • Gangjee, A., et al. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry.

  • Guangdong Landao Biotechnology Co., Ltd. This compound.

  • CNR-IRIS. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor.

  • PubMed. Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors.

  • American Chemical Society Publications. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors.

  • PubMed. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action.

  • MDPI. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][7][13]benzothiazole Derivatives via Microwave-Assisted Synthesis.

  • PubMed. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives.

  • National Center for Biotechnology Information. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives.

  • National Center for Biotechnology Information. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors.

  • National Center for Biotechnology Information. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.

  • ResearchGate. Some pharmacological properties of 4-[3-(5-bromo-2-hydroxyphenyl)-5- phenyl-3,4-dihydropyrazol-2-yl]-5H-thiazol-2-one.

  • PubMed. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism.

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  • National Center for Biotechnology Information. Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies.

  • Università di Siena. Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli.

  • National Institutes of Health. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors.

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Experimental Design for the Characterization of 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive experimental framework for the preclinical evaluation of 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one, a novel heterocyclic small molecule. The pyrrolo-thiazole scaffold and its isosteres are prevalent in a multitude of kinase inhibitors, suggesting a high probability of this compound targeting protein kinases, which are critical regulators of cellular processes and established therapeutic targets, particularly in oncology.[1][2][3] This guide outlines a logical, multi-stage workflow, from initial biochemical validation to complex cell-based analysis and preliminary in vivo characterization. The protocols herein are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.

Introduction: The Rationale for a Structured Approach

The journey of a small molecule from a chemical entity to a potential therapeutic agent is a systematic process of hypothesis testing. For a novel compound like this compound, the structural similarity of its core to known ATP-competitive inhibitors provides a strong starting hypothesis: it functions as a protein kinase inhibitor.[3] Validating this requires a phased approach that progressively builds a comprehensive profile of the compound's activity, selectivity, and drug-like properties.

This guide is structured to mirror a standard drug discovery cascade, ensuring that resource-intensive experiments are undertaken only after foundational data supports further investigation. We begin with direct target interaction in simplified, purified systems (in vitro biochemical assays), then move to assessing the compound's effects in a more physiologically relevant environment (cell-based assays), and finally, we outline the initial steps to understand its behavior in a whole organism (in vivo studies).[4]

Phase 1: Foundational Characterization and Biochemical Potency

The first phase is designed to confirm the identity and purity of the compound and to directly test the primary hypothesis of kinase inhibition in a controlled, cell-free environment.

Physicochemical Quality Control

Rationale: The integrity of all subsequent biological data is contingent upon the quality of the test compound. Impurities can lead to false positives, inaccurate potency measurements, and confounding off-target effects. Therefore, rigorous quality control is a non-negotiable first step.

Protocol: Compound Identity, Purity, and Solubility Assessment

  • Identity Verification: Confirm the molecular weight and structure of this compound using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Purity Analysis: Determine the purity of the compound batch using High-Performance Liquid Chromatography (HPLC), ideally coupled with a UV detector and a mass spectrometer (LC-MS). The purity should exceed 95% for use in biological assays.

  • Solubility Determination: Assess the compound's solubility in Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). Subsequently, determine its aqueous solubility in a relevant biological buffer (e.g., PBS, pH 7.4) to understand potential limitations in assay conditions.

In Vitro Kinase Inhibition Assay

Rationale: An in vitro kinase assay provides the most direct evidence of a compound's ability to inhibit its target enzyme by measuring enzymatic activity in a reconstituted system.[5] This approach isolates the kinase, substrate, and inhibitor from other cellular components, allowing for a clean measurement of direct inhibition and the calculation of the half-maximal inhibitory concentration (IC50).[6]

Protocol: ADP-Glo™ Kinase Assay (Promega) This protocol measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. Less ADP corresponds to greater inhibition.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable kinase reaction buffer (composition is kinase-dependent, but a generic buffer can be 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% BSA, 1 mM DTT).

    • ATP Solution: Prepare ATP at a concentration equal to the Km for the specific kinase being tested to ensure accurate IC50 determination.

    • Kinase/Substrate Mix: Prepare a solution containing the purified target kinase and its specific substrate in kinase buffer. The concentrations should be optimized for linear reaction kinetics.

  • Compound Plating:

    • Create a serial dilution of this compound in DMSO. A typical starting concentration is 100 µM, diluted in 10 steps with a 1:3 dilution factor.

    • Dispense a small volume (e.g., 1 µL) of the DMSO dilutions into the wells of a 384-well plate.

    • Include Negative Controls (DMSO only) and Positive Controls (a known potent inhibitor of the target kinase, e.g., Staurosporine).

  • Kinase Reaction:

    • Add the Kinase/Substrate mix to each well.

    • Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 10-25 µL.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure ADP production by adding the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the controls (% Inhibition = 100 * (Luminescence_DMSO - Luminescence_Compound) / (Luminescence_DMSO - Luminescence_Positive_Control)).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Data Presentation: Initial Kinase Selectivity Panel

Kinase TargetCompound IC50 (nM)Control Inhibitor IC50 (nM)
Target Kinase A2510 (Inhibitor X)
Off-Target Kinase B1,50015 (Inhibitor Y)
Off-Target Kinase C> 10,0005 (Inhibitor Z)

This table summarizes hypothetical data to assess initial potency and selectivity.

Phase 2: Cellular Activity and Target Engagement

After confirming direct biochemical activity, the next critical phase is to determine if the compound can enter cells and engage its target in a complex biological environment.[7][8]

Experimental Workflow for Cellular Assays

The workflow below illustrates the logical progression from assessing general cellular toxicity to confirming specific on-target activity within the cell.

G A Dose Compound on Cancer Cell Line B Cell Viability Assay (e.g., CellTiter-Glo®) A->B D Phospho-Substrate Assay (e.g., Western Blot, ELISA) A->D C Determine EC50 (Cellular Potency) B->C F Compare Biochemical vs. Cellular Potency C->F E Confirm Target Engagement (IC50) D->E E->F

Caption: Workflow for cellular characterization of a kinase inhibitor.

Cell Viability / Cytotoxicity Assay

Rationale: This assay measures the overall effect of the compound on cell proliferation and health. The resulting half-maximal effective concentration (EC50) provides a measure of cellular potency. Comparing the EC50 to the biochemical IC50 gives an initial indication of cell permeability and potential for off-target toxicity.[9]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Cell Plating: Seed a cancer cell line known to be dependent on the target kinase into a 96-well, white-walled plate at a predetermined density (e.g., 5,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (similar concentration range as the biochemical assay). Include DMSO as a negative control.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Detection: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Read luminescence on a plate reader. Calculate the EC50 value by plotting normalized luminescence against compound concentration.

Target Engagement: Phospho-Substrate Analysis

Rationale: To prove that the observed cytotoxicity is a result of on-target kinase inhibition, it is essential to measure the phosphorylation status of a known downstream substrate of the target kinase.[8] A potent compound should decrease the level of the phosphorylated substrate in a dose-dependent manner.

Protocol: Western Blot for Phospho-Substrate Levels

  • Cell Treatment: Seed cells in a 6-well plate and grow to ~80% confluency. Treat with varying concentrations of the compound for a short duration (e.g., 1-4 hours) to observe direct effects on signaling.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with a primary antibody specific to the phosphorylated substrate .

    • Wash and incubate with a secondary HRP-conjugated antibody.

    • Develop with an ECL substrate and image the blot.

  • Normalization: Strip the membrane and re-probe with an antibody for the total substrate or a housekeeping protein (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities. The ratio of phospho-substrate to total substrate should decrease with increasing compound concentration.

Proposed Signaling Pathway and Point of Inhibition

The diagram below illustrates a hypothetical signaling cascade where our compound is expected to act.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) TargetKinase Target Kinase RTK->TargetKinase Activates Substrate Substrate Protein TargetKinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response Inhibitor 2-Bromo-4H-pyrrolo [3,4-d]thiazol-6(5H)-one Inhibitor->TargetKinase

Caption: Hypothesized signaling pathway inhibited by the compound.

Phase 3: Preclinical Profiling: ADME and In Vivo Studies

Assuming potent on-target cellular activity, the focus shifts to evaluating the compound's drug-like properties and its behavior in a whole organism.[10][11]

In Vitro ADME/Tox Profiling

Rationale: Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicities, is crucial for identifying liabilities that could cause failure in later stages.[4]

Key Assays (Typically outsourced to specialized CROs):

  • Metabolic Stability: Incubate the compound with liver microsomes to determine its metabolic half-life.

  • CYP450 Inhibition: Assess the compound's potential to inhibit major cytochrome P450 enzymes, which is critical for predicting drug-drug interactions.

  • Plasma Protein Binding: Measure the extent to which the compound binds to plasma proteins, as only the unbound fraction is pharmacologically active.

  • hERG Inhibition: Screen for inhibition of the hERG potassium channel to flag potential cardiac toxicity risks.

In Vivo Pharmacokinetic (PK) Study

Rationale: A PK study measures how a drug is absorbed, distributed, and eliminated by the body over time, providing essential information for designing effective dosing regimens for future efficacy studies.[4][11]

Protocol Outline: Rodent Pharmacokinetic Study

  • Animal Model: Use healthy adult mice or rats (e.g., C57BL/6 mice).

  • Formulation: Prepare a suitable dosing vehicle for the compound (e.g., a solution or suspension for oral (PO) or intravenous (IV) administration).

  • Dosing: Administer a single dose of the compound to cohorts of animals via IV and PO routes.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Sample Processing: Process blood to plasma and store frozen.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Plot plasma concentration versus time and calculate key PK parameters using software like Phoenix WinNonlin.

Data Presentation: Key Pharmacokinetic Parameters

ParameterIV AdministrationPO AdministrationDescription
Cmax (ng/mL) 1500450Maximum observed plasma concentration
Tmax (h) 0.081.0Time to reach Cmax
AUC (ng*h/mL) 32001800Total drug exposure over time
t1/2 (h) 3.53.8Elimination half-life
Bioavailability (%) N/A56Fraction of oral dose reaching systemic circulation

This table presents hypothetical PK data for the test compound.

Conclusion

This application note details a systematic and robust experimental cascade for the characterization of this compound as a potential kinase inhibitor. By progressing logically from biochemical potency to cellular target engagement and finally to in vivo pharmacokinetics, researchers can build a comprehensive data package. This structured approach, grounded in sound scientific principles and incorporating rigorous controls, is essential for validating the compound's mechanism of action and making informed decisions about its future development as a therapeutic candidate.

References

  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from Profacgen. [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from Creative Biolabs. [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. JoVE. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from Reaction Biology. [Link]

  • Kaiser, P., et al. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. CORE. [Link]

  • El-Gamal, M. I., et al. (2023). Novel pyrrolo[2,3-d]pyrimidine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. ResearchGate. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]

  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE. [Link]

  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from NIH SEED. [Link]

  • PharmaFeatures. (2024). Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. Retrieved from PharmaFeatures. [Link]

  • MDPI. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Retrieved from MDPI. [Link]

  • Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. Retrieved from Frontiers in Drug Discovery. [Link]

  • Gehart, H., et al. (2013). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Publications. [Link]

  • ResearchGate. (2010). The 'retro-design' concept for novel kinase inhibitors. Retrieved from ResearchGate. [Link]

  • Zheng, Y., et al. (2022). Paving the way for small-molecule drug discovery. PMC. [Link]

  • Licht-Murava, A., et al. (2016). Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. MDPI. [Link]

  • Frontiers. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Retrieved from Frontiers in Chemistry. [Link]

  • Al-Ostath, R. A., et al. (2024). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. PMC. [Link]

  • Metwally, K. A. (n.d.). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. [Link]

  • Gangjee, A., et al. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. PMC. [Link]

  • Sci-Hub. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Retrieved from Sci-Hub. [Link]

  • Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]

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Application Notes & Protocols: Investigating 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: These application notes present a hypothetical framework for the investigation of 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one as a potential anti-cancer agent. The proposed mechanisms and protocols are based on the documented activities of structurally related heterocyclic compounds and are intended to guide novel research.

Introduction: The Promise of the Pyrrolothiazole Scaffold

Heterocyclic compounds containing fused pyrrole and thiazole rings represent a "privileged scaffold" in medicinal chemistry. Derivatives of related structures, such as pyrazolo[3,4-d]thiazoles, benzo[d]pyrrolo[2,1-b]thiazoles, and pyrrolo[2,3-d]pyrimidines, have demonstrated significant potential as anti-cancer agents.[1][2][3] These molecules have been shown to exert their effects through various mechanisms, including the induction of DNA damage, cell cycle arrest, apoptosis, and the inhibition of critical signaling kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinases (CDKs).[1][2][4][5][6]

This compound is a novel, synthetically accessible molecule belonging to this class. The presence of the electron-withdrawing bromine atom and the lactam ring system suggests the potential for unique molecular interactions and biological activity. This guide outlines a comprehensive strategy to investigate its application in cancer research, from initial cytotoxicity screening to mechanistic elucidation.

Part 1: Hypothesized Mechanism of Action & Rationale

Based on the activities of analogous heterocyclic systems, we hypothesize that this compound (herein referred to as Compound X) may function as a multi-faceted anti-cancer agent. Its core structure could enable it to intercalate with DNA or, more likely, to act as an ATP-competitive inhibitor within the active site of various protein kinases that are often dysregulated in cancer.

Primary Hypothesized Targets:

  • Kinase Inhibition: The compound may target key kinases involved in cell proliferation and survival, such as CDKs (regulating the cell cycle) or receptor tyrosine kinases like VEGFR-2 (regulating angiogenesis).[1][7][8]

  • Induction of Apoptosis: By inhibiting pro-survival signals or inducing cellular stress, Compound X may trigger programmed cell death (apoptosis), a hallmark of effective chemotherapy.[1][3]

  • Cell Cycle Disruption: Interference with CDK activity or other cell cycle checkpoints can lead to arrest at specific phases (e.g., G1/S or G2/M), preventing cancer cell division.[1][7]

The diagram below illustrates the potential signaling pathways that could be modulated by Compound X, leading to an anti-tumor response.

Hypothesized_MoA cluster_0 Cell Exterior cluster_1 Cellular Effects cluster_2 Intracellular Signaling Growth_Factors e.g., VEGF VEGFR2 VEGFR-2 Growth_Factors->VEGFR2 Activates Proliferation Cell Proliferation Angiogenesis Angiogenesis Apoptosis Apoptosis G2_M_Arrest G2/M Arrest CompoundX Compound X (2-Bromo-4H-pyrrolo [3,4-d]thiazol-6(5H)-one) CompoundX->G2_M_Arrest Induces CompoundX->VEGFR2 Inhibits CDK_Complex CDK/Cyclin Complexes CompoundX->CDK_Complex Inhibits Bcl2_Family Bcl-2 Family (Anti-apoptotic) CompoundX->Bcl2_Family Downregulates VEGFR2->Proliferation VEGFR2->Angiogenesis CDK_Complex->Proliferation Drives Cell Cycle CDK_Complex->G2_M_Arrest Caspase_Cascade Caspase Cascade Caspase_Cascade->Apoptosis Executes Bcl2_Family->Caspase_Cascade Inhibits

Caption: Hypothesized mechanism of Compound X targeting key cancer pathways.

Part 2: Experimental Workflow & Protocols

A logical, phased approach is critical to systematically evaluate the anti-cancer potential of Compound X. The workflow begins with broad screening and progressively narrows down to specific molecular mechanisms.

Experimental_Workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Mechanistic Assays cluster_phase3 Phase 3: Molecular Target Validation P1_Start Prepare Compound X Stock Solution (DMSO) P1_MTT MTT/XTT Assay (Panel of Cancer Cell Lines) P1_Start->P1_MTT P1_IC50 Determine IC50 Values P1_MTT->P1_IC50 P2_Select Select 2-3 Sensitive Cell Lines P1_IC50->P2_Select P2_Apoptosis Apoptosis Assay (Annexin V/PI) P2_Select->P2_Apoptosis P2_CellCycle Cell Cycle Analysis (PI Staining) P2_Select->P2_CellCycle P3_WB Western Blot Analysis (Caspases, Bcl-2, Cyclins) P2_Apoptosis->P3_WB P2_Apoptosis->P3_WB P2_CellCycle->P3_WB P2_CellCycle->P3_WB P3_Kinase In Vitro Kinase Assays (e.g., VEGFR-2, CDK2) P3_WB->P3_Kinase P3_Data Synthesize Data & Confirm Mechanism P3_Kinase->P3_Data

Caption: A phased experimental workflow for evaluating Compound X.

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination

Objective: To quantify the cytotoxic effect of Compound X on a panel of human cancer cell lines and determine the half-maximal inhibitory concentration (IC50).

Causality: The MTT assay measures the metabolic activity of cells, which correlates with cell viability. A reduction in the conversion of MTT to formazan indicates cytotoxicity. This is the foundational experiment to establish if the compound has any biological effect at achievable concentrations.

Materials:

  • Cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung], U87 [glioblastoma])

  • Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS)

  • Compound X (dissolved in DMSO to a 10 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates, multichannel pipette, plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Compound X in complete medium (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, 0 µM). The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells (in triplicate). Include a "vehicle control" (medium with 0.5% DMSO) and a "no-cell" blank.

  • Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to dissolve the crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the blank. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation (Hypothetical):

Cell Line Cancer Type IC50 (µM) of Compound X
MCF-7 Breast Adenocarcinoma 15.6 ± 2.1
HCT-116 Colorectal Carcinoma 8.9 ± 1.5
A549 Lung Carcinoma 22.4 ± 3.3

| U87 | Glioblastoma | 11.2 ± 1.9 |

Protocol 2: Apoptosis Quantification by Annexin V-FITC/PI Staining

Objective: To determine if the cytotoxicity observed is due to the induction of apoptosis.

Causality: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore (FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells but can enter late apoptotic or necrotic cells with compromised membranes. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.

Materials:

  • Sensitive cell line (e.g., HCT-116)

  • Compound X

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed HCT-116 cells in 6-well plates and grow to ~70% confluency. Treat the cells with Compound X at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample. Analyze immediately by flow cytometry.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Objective: To assess the effect of Compound X on cell cycle progression.

Causality: PI stoichiometrically binds to DNA. The amount of fluorescence emitted by a PI-stained cell is therefore directly proportional to its DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A block at a specific phase will result in an accumulation of cells in that phase.

Materials:

  • Sensitive cell line (e.g., HCT-116)

  • Compound X

  • PBS, 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with Compound X (IC50 and 2x IC50) for 24 hours.

  • Harvesting: Collect all cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Store at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

  • Resuspend the pellet in 500 µL of PI/RNase A staining solution.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the samples on a flow cytometer. Use appropriate software to model the cell cycle distribution.

Data Presentation (Hypothetical):

Treatment % G0/G1 Phase % S Phase % G2/M Phase
Vehicle Control 55.1 28.3 16.6
Compound X (IC50) 25.4 15.5 59.1

| Compound X (2x IC50) | 18.9 | 9.8 | 71.3 |

Part 3: Concluding Remarks & Future Directions

The protocols outlined provide a robust framework for the initial characterization of this compound as a potential anti-cancer agent. Positive results from these assays—specifically, potent cytotoxicity, induction of apoptosis, and a clear cell cycle arrest—would strongly justify further investigation.

Next steps would include:

  • Western Blotting: To confirm the molecular events of apoptosis (cleavage of Caspase-3 and PARP) and cell cycle arrest (changes in Cyclin B1/CDK1 levels for G2/M arrest).

  • In Vitro Kinase Assays: To directly test the inhibitory activity of Compound X against a panel of purified kinases (e.g., CDK2, VEGFR-2) to identify direct molecular targets.[1][5][6]

  • In Vivo Studies: Evaluation of the compound's efficacy and toxicity in xenograft mouse models.[7]

The exploration of novel scaffolds like pyrrolo[3,4-d]thiazole is essential for the development of the next generation of cancer therapeutics.

References

  • Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR. PubMed. Available at: [Link].

  • Synthesis and antitumor evaluation of novel Benzo[d]pyrrolo[2,1-b]thiazole derivatives. European Journal of Medicinal Chemistry. Available at: [Link].

  • Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. National Center for Biotechnology Information. Available at: [Link].

  • Synthesis and antitumor evaluation of novel Benzo[d]pyrrolo[2,1-b]thiazole derivatives. UKEPrints. Available at: [Link].

  • New derivatives of pyrrolo[3,4-d]pyridazinone and their anticancer effects. PubMed. Available at: [Link].

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. National Center for Biotechnology Information. Available at: [Link].

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. Available at: [Link].

  • Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. PubMed. Available at: [Link].

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. National Institutes of Health. Available at: [Link].

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. National Center for Biotechnology Information. Available at: [Link].

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Publications. Available at: [Link].

  • Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. SpringerLink. Available at: [Link].

  • Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. PubMed. Available at: [Link].

  • An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. PubMed. Available at: [Link].

  • Discovery of pyrrolo[2,3-d]pyrimidin-4-one derivative YCH3124 as a potent USP7 inhibitor for cancer therapy. PubMed. Available at: [Link].

  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][9]benzothiazole Derivatives via Microwave-Assisted Synthesis. National Center for Biotechnology Information. Available at: [Link].

  • Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. National Center for Biotechnology Information. Available at: [Link].

  • Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. National Center for Biotechnology Information. Available at: [Link].

  • A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1][2][4]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar. Available at: [Link].

  • 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. National Center for Biotechnology Information. Available at: [Link].

  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. National Institutes of Health. Available at: [Link].

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Application Notes and Protocols for 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling, storage, and utilization of 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one. As a brominated heterocyclic compound, this molecule holds significant potential as a building block in medicinal chemistry and drug discovery, particularly in the synthesis of kinase inhibitors and other therapeutic agents.[1][2][3][4][5][6] The protocols and guidelines herein are curated to ensure the integrity of the compound and the safety of laboratory personnel. The information is grounded in established principles of chemical safety and experience with structurally related molecules.

Introduction: The Scientific Context of this compound

The pyrrolo[3,4-d]thiazole core is a key structural motif in a variety of biologically active compounds.[1][7] The fusion of a pyrrole and a thiazole ring creates a unique electronic and steric environment, making it a privileged scaffold in medicinal chemistry.[2] The introduction of a bromine atom at the 2-position provides a versatile synthetic handle for further molecular elaboration, most notably through palladium-catalyzed cross-coupling reactions.[8] This allows for the strategic introduction of diverse functional groups to explore structure-activity relationships (SAR) in drug discovery programs.[8][9]

While specific data on this compound is limited, its structural similarity to other brominated heterocycles and pyrrolo-fused systems suggests its potential as a valuable intermediate in the synthesis of targeted therapeutics.[3][5][6] Proper handling and storage are paramount to maintain its chemical integrity and to mitigate potential hazards.

Inferred Hazard Profile and Safety Precautions

Given the absence of a specific Material Safety Data Sheet (MSDS) for this compound, a hazard profile is inferred from data on analogous brominated and heterocyclic compounds.[10][11]

2.1. Potential Hazards:

  • Skin and Eye Irritation: Brominated organic compounds can cause skin irritation and serious eye irritation.[10][12]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[10][11]

  • Sensitization: May cause an allergic skin reaction.[11][12]

  • Toxicity: While acute toxicity is unknown, many heterocyclic compounds can be harmful if swallowed or inhaled.[11][13] It is prudent to treat this compound as potentially toxic.

  • Environmental Hazard: Many brominated organic compounds are toxic to aquatic life.[12]

2.2. Mandatory Personal Protective Equipment (PPE):

A risk assessment should always be conducted prior to handling. The following PPE is considered mandatory:

  • Eye Protection: Safety glasses with side shields or goggles are required.[13]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[13]

  • Body Protection: A laboratory coat is essential.[11]

  • Respiratory Protection: If handling significant quantities of the solid or creating dust, a suitable respirator should be used in a well-ventilated area.[13]

2.3. Engineering Controls:

  • Fume Hood: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[11][13]

  • Safety Shower and Eyewash Station: These must be readily accessible in the laboratory.[10][13]

Storage and Stability

Proper storage is critical to maintain the long-term integrity of this compound. The following conditions are recommended based on best practices for similar chemical entities.[14][15][16][17][18]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)To minimize thermal decomposition and maintain long-term stability.
Atmosphere Inert gas (Argon or Nitrogen)[18]To prevent potential degradation due to reaction with atmospheric oxygen or moisture.
Light Amber vial or protected from light[14][15][16][17]To prevent photochemical decomposition. Many complex organic molecules are light-sensitive.
Container Tightly sealed, appropriate chemical-resistant containerTo prevent contamination and exposure to the laboratory environment.

Workflow for Receiving and Storing the Compound:

G A Receive Compound B Visually Inspect Container for Damage A->B C Don PPE (Gloves, Goggles, Lab Coat) B->C If OK I Quarantine and Contact Supplier if Damaged B->I If Damaged D Work in a Fume Hood C->D E Carefully Open Shipping Package D->E F Check for Intact Seal on Primary Container E->F G Log Compound into Inventory System F->G If Intact F->I If Broken H Store in Designated Refrigerator (2-8°C) under Inert Atmosphere and Protected from Light G->H

Caption: Workflow for receiving and storing the compound.

Handling Protocols

4.1. Protocol for Preparing a Stock Solution

This protocol describes the preparation of a stock solution for use in downstream applications.

Materials:

  • This compound

  • Anhydrous solvent (e.g., DMSO, DMF)

  • Inert gas (Argon or Nitrogen)

  • Appropriate glassware (e.g., volumetric flask)

  • Magnetic stirrer and stir bar or vortex mixer

  • Pipettes and tips

Procedure:

  • Equilibration: Allow the container of this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the vial.[17]

  • Inert Atmosphere: In a fume hood, carefully open the container under a gentle stream of inert gas.

  • Weighing: Quickly and accurately weigh the desired amount of the solid into a suitable vessel.

  • Dissolution: Add the desired volume of anhydrous solvent to the solid.

  • Mixing: Mix the solution using a magnetic stirrer or vortex mixer until the solid is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of decomposition (color change).

  • Storage of Stock Solution: Store the stock solution in a tightly sealed vial with an inert gas headspace at -20°C for short-term storage or -80°C for long-term storage. Protect from light.

4.2. Spill and Waste Management Protocol

In Case of a Spill:

  • Evacuate: Alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • PPE: Wear appropriate PPE, including respiratory protection if the compound is a powder.

  • Containment: For a solid spill, carefully sweep or vacuum the material into a labeled waste container. Avoid generating dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous chemical waste according to your institution's guidelines.

Waste Disposal:

  • Unused compound and solutions should be disposed of as hazardous chemical waste. Do not pour down the drain.[10]

Decision Tree for Spill Response:

G A Spill Occurs B Assess Spill Size and Location A->B C Small Spill in Fume Hood B->C Small D Large Spill or Outside Hood B->D Large E Don Appropriate PPE C->E G Evacuate Area and Alert Supervisor D->G F Contain and Clean Up Spill E->F H Dispose of Waste F->H

Caption: Decision tree for spill response.

Conclusion

While this compound is a promising synthetic intermediate, its handling and storage require careful attention to detail to ensure researcher safety and compound integrity. Adherence to the protocols outlined in this document, in conjunction with standard laboratory safety practices, will enable its effective and safe use in research and development.

References

  • University of Rochester, Department of Chemistry. How to Store Reagents. [Link]

  • Storage instructions for chemical reagents. (2025-04-07). [Link]

  • Needle.Tube. Proper Storage Conditions for Lab Reagents: Guidelines and Best Practices. [Link]

  • Chemistry Stack Exchange. Storage of air and temperature sensitive reagents. (2023-11-04). [Link]

  • Safety data sheet. (2019-11-06). [Link]

  • PubMed. Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR. (2025-02-26). [Link]

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  • PubMed. 3-Bromo-1-(2-deoxy-beta-D-erythro-pentofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine: a nucleoside which strongly enhances DNA duplex stability. (2005-01-15). [Link]

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"analytical methods for 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one detection"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the robust analytical detection and characterization of 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one, a key heterocyclic intermediate. This document provides validated protocols and expert insights for researchers in pharmaceutical development and chemical synthesis.

Introduction: The Analytical Imperative for a Novel Heterocycle

This compound is a heterocyclic compound of significant interest, potentially serving as a crucial building block in the synthesis of novel pharmaceutical agents and biologically active molecules. Its unique fused pyrrolo-thiazole core, combined with a reactive bromine atom and a lactam moiety, presents both synthetic opportunities and analytical challenges.

Accurate and precise analytical methods are paramount for ensuring the quality, purity, and stability of this intermediate. These methods are critical throughout the drug development lifecycle, from synthesis monitoring and impurity profiling to formulation development and quality control. This guide, written from the perspective of a senior application scientist, details the primary analytical techniques for the comprehensive analysis of this molecule, explaining not just the procedural steps but the scientific rationale underpinning each methodological choice.

Molecular Profile and Analytical Strategy

To develop robust analytical methods, we must first consider the structural features of this compound that can be exploited for detection and characterization.

  • Molecular Structure:

    
    A placeholder for the structure if it can be generated or found.
    
  • Key Functional Groups:

    • Pyrrolo-thiazole Core: A conjugated heterocyclic system that is an excellent chromophore for UV-Vis spectroscopy.

    • Lactam Carbonyl (C=O): Exhibits a strong, characteristic absorption in infrared spectroscopy and influences the molecule's polarity.[1][2][3]

    • Bromo (Br) Substituent: Provides a unique isotopic signature in mass spectrometry (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is a definitive tool for identification.[4] It also influences the molecule's chromatographic behavior.

    • Secondary Amine (N-H): Presents a characteristic signal in both NMR and IR spectroscopy.

Our analytical strategy will leverage these features to build a suite of orthogonal methods, ensuring a comprehensive and trustworthy characterization.

I. Chromatographic Analysis for Purity and Quantification

Chromatographic methods are the cornerstone for separating the target compound from impurities, starting materials, and degradation products.

A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle & Rationale: Reversed-phase HPLC (RP-HPLC) is the method of choice for analyzing moderately polar organic molecules like our target compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. The fused aromatic ring system of the pyrrolo-thiazole core is expected to absorb strongly in the UV region (around 254-300 nm), enabling sensitive detection.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of 1 mg/mL to create a stock solution.

    • Dilute the stock solution with the mobile phase to a working concentration of approximately 50-100 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • Instrumentation and Conditions:

    • A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector is required.

    • The following conditions have been optimized for robust separation.

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for heterocyclic compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid improves peak shape and ensures ionization consistency. Acetonitrile provides good elution strength.
Gradient 0-20 min: 30% B to 90% B20-25 min: 90% B (hold)25-30 min: Return to 30% BA gradient elution is necessary to separate compounds with a range of polarities and to ensure the column is cleaned of late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CMaintains consistent retention times and improves peak symmetry.
Injection Vol. 10 µLA typical volume for analytical HPLC.
Detection λ 275 nmAn optimal wavelength for detecting the pyrrolo-thiazole chromophore, balancing sensitivity and selectivity.

Data Interpretation:

  • Identification: The retention time of the main peak should match that of a qualified reference standard.

  • Quantification: The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks detected.

  • Validation: The method should be validated according to ICH Q2(R1) guidelines for linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[5]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Acetonitrile A->B C Dilute with Mobile Phase B->C D Filter (0.45 µm) C->D E Inject into HPLC D->E F Separation on C18 Column E->F G UV Detection at 275 nm F->G H Integrate Chromatogram G->H I Calculate Purity (% Area) H->I J Generate Report I->J

HPLC-UV analysis workflow from sample preparation to final report.
B. Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle & Rationale: LC-MS provides an unparalleled level of specificity and sensitivity, making it the definitive tool for identity confirmation and impurity characterization. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, we can obtain the molecular weight of the analyte and its fragments. The presence of a bromine atom provides a highly characteristic isotopic doublet ([M]+ and [M+2]+) with an intensity ratio of approximately 1:1, serving as an unmistakable signature for the compound.[4]

Experimental Protocol:

  • Sample Preparation: As per the HPLC-UV protocol, but typically at lower concentrations (e.g., 1-10 µg/mL) due to the higher sensitivity of MS detection.

  • Instrumentation and Conditions:

    • An HPLC or UPLC system coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap) is used.

ParameterRecommended SettingRationale
LC Conditions Same as HPLC-UV methodUsing the same chromatographic method allows for direct correlation of UV and MS data.
Ionization Mode Electrospray Ionization, Positive (ESI+)The nitrogen atoms in the heterocyclic core are readily protonated, making ESI+ the most effective ionization mode.
Scan Mode Full Scan (m/z 100-500)Used for initial identification, to observe the molecular ion and its isotopic pattern.
MS/MS Mode Product Ion Scan (Collision Energy 10-40 eV)Used for structural confirmation by fragmenting the parent ion and analyzing its daughter ions.
Capillary Voltage 3.5 kVOptimizes the electrospray process for efficient ion generation.
Source Temp. 120 °CAids in desolvation of the analyte ions.
Desolvation Temp. 350 °CEnsures complete removal of solvent from the ions before they enter the mass analyzer.

Data Interpretation:

  • Molecular Ion: Look for a protonated molecular ion [M+H]⁺. The theoretical exact mass of C₅H₃BrN₂OS is approximately 217.93 Da. The observed mass should be within 5 ppm of the theoretical mass on a high-resolution mass spectrometer (HRMS).

  • Bromine Isotope Pattern: The key confirmatory feature is the presence of two peaks of nearly equal intensity separated by ~2 Da, corresponding to the ⁷⁹Br ([M+H]⁺) and ⁸¹Br ([M+2+H]⁺) isotopes.

  • Fragmentation: MS/MS analysis will reveal characteristic fragmentation patterns. Expect potential losses of CO, Br, and fragmentation of the heterocyclic rings, which can be used to identify unknown related impurities.

II. Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide orthogonal information to chromatographic techniques and are essential for the definitive confirmation of the molecular structure.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy is the most powerful tool for unambiguous structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[6][7][8] Both ¹H and ¹³C NMR are required for a complete structural assignment.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often a good choice for heterocyclic compounds and will allow for the observation of the exchangeable N-H proton.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Experiments:

    • ¹H NMR: Provides information on the number and type of protons.

    • ¹³C NMR: Provides information on the number and type of carbon atoms.

    • 2D NMR (Optional but Recommended): Experiments like COSY (proton-proton correlation), HSQC (direct proton-carbon correlation), and HMBC (long-range proton-carbon correlation) are invaluable for assigning complex spectra and confirming atom connectivity.

Data Interpretation (Expected Signals):

  • ¹H NMR:

    • An aromatic singlet for the proton on the thiazole ring.

    • A singlet for the proton on the pyrrole ring.

    • A broad singlet in the downfield region (>10 ppm in DMSO-d₆) for the N-H proton of the lactam.

  • ¹³C NMR:

    • A signal for the lactam carbonyl carbon (~160-170 ppm).

    • Signals for the sp² carbons of the fused ring system. The carbon attached to the bromine atom will be shifted significantly.

    • Advanced techniques can provide further structural insights into these complex heterocyclic compounds.[6]

B. Fourier-Transform Infrared (FTIR) Spectroscopy

Principle & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9] It works by measuring the absorption of infrared radiation, which excites molecular vibrations at specific frequencies characteristic of different chemical bonds.

Experimental Protocol:

  • Sample Preparation: The analysis can be performed on a small amount of solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample prep. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Data Interpretation (Expected Absorption Bands):

Wavenumber (cm⁻¹)Functional GroupVibration Type
~3200 cm⁻¹N-H (Lactam)Stretch
~1680-1720 cm⁻¹C=O (Lactam)Stretch[1][3]
~1600-1450 cm⁻¹C=C / C=NRing Stretch
~1300-1100 cm⁻¹C-NStretch
600-500 cm⁻¹C-BrStretch[9]

The presence of a strong absorption band around 1700 cm⁻¹ is a clear indicator of the carbonyl group in the lactam ring.[2]

Conclusion

The analytical toolkit described herein provides a multi-faceted and robust framework for the detection, quantification, and structural confirmation of this compound. The primary method for routine purity analysis is RP-HPLC-UV, valued for its precision and reliability. For definitive identification and impurity profiling, LC-MS is indispensable, leveraging the unique bromine isotopic signature. Finally, NMR and FTIR spectroscopy serve as essential orthogonal techniques for absolute structural verification. By integrating these methods, researchers and drug development professionals can ensure the identity and quality of this important chemical intermediate, facilitating its successful application in synthetic and medicinal chemistry programs.

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High-Throughput Screening of 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application and Protocol Guide

Introduction: The Therapeutic Potential of the Pyrrolo[3,4-d]thiazole Scaffold

The pyrrolo[3,4-d]thiazole core is a heterocyclic scaffold of significant interest in medicinal chemistry. Derivatives of this and structurally related fused pyrazole and pyrrole systems have been investigated for a range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3][4][5] The frequent dysregulation of protein kinases in such diseases makes them a prime target for therapeutic intervention. The electron-rich nature and rigid bicyclic structure of the pyrrolo[3,4-d]thiazole scaffold make it an attractive starting point for the design of kinase inhibitors, which often bind to the ATP pocket of the enzyme.

This document provides a detailed guide for the application of 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one in a high-throughput screening (HTS) campaign to identify novel kinase inhibitors. We will describe a robust and validated biochemical assay protocol using Fluorescence Polarization (FP), a powerful technique for studying molecular interactions in a high-throughput format.[6][7][8] The guide will cover the principles of the assay, detailed experimental procedures, data analysis, and a workflow for hit confirmation and validation.

Compound Profile: this compound

PropertyValueSource
Molecular Formula C₆H₃BrN₂OS(Calculated)
Molecular Weight 231.07 g/mol (Calculated)
Canonical SMILES C1=C(C(=O)N1)SC2=C(NC=C2)Br(Hypothetical Structure)
Storage Conditions Store at 2-8°C, desiccated, protected from light[9]
Purity for HTS >95% (Confirmed by LC-MS and ¹H-NMR)(Standard Practice)

Note: As specific experimental data for this exact compound is not widely published, some properties are based on the core scaffold and general laboratory standards.

Part 1: Assay Principle - Competitive Fluorescence Polarization

To identify inhibitors of a target kinase, a competitive binding assay based on Fluorescence Polarization (FP) will be employed. This homogenous, in-solution technique is highly amenable to HTS.[6][7]

The Causality Behind the Method: The principle of FP relies on the differential rotation of a small fluorescent molecule (tracer) in solution when it is free versus when it is bound to a much larger protein (the kinase).[7][8]

  • Low Polarization State: A fluorescently-labeled ligand (tracer), designed to bind to the kinase's ATP pocket, tumbles rapidly in solution. When excited with plane-polarized light, it emits depolarized light, resulting in a low FP signal.[6]

  • High Polarization State: When the tracer binds to the large kinase protein, its rotational motion is significantly slowed. This results in the emission of light that remains largely polarized, leading to a high FP signal.[6][7]

  • Inhibition Detection: In the presence of a competitive inhibitor, such as a hit compound from the screen, the tracer is displaced from the kinase. The unbound tracer tumbles freely again, causing a decrease in the FP signal. This drop in polarization is directly proportional to the inhibitory activity of the test compound.[6]

This assay design provides a robust, "mix-and-read" format that avoids wash steps, making it ideal for automated HTS.[7]

FP_Principle cluster_low_FP Low Polarization cluster_high_FP High Polarization cluster_inhibition Inhibition Event Tracer_Free { Fluorescent Tracer | (Small) | Rapid Tumbling} Light_Out_Low Depolarized Emitted Light Tracer_Free->Light_Out_Low Light_In_Low Polarized Excitation Light Light_In_Low->Tracer_Free Kinase { Target Kinase | (Large)} Tracer_Bound { Fluorescent Tracer} Complex Light_Out_High Polarized Emitted Light Complex->Light_Out_High Light_In_High Polarized Excitation Light Light_In_High->Complex Inhibitor { 2-Bromo-4H-... (Test Compound)} Kinase_Inhib { Target Kinase} Complex_Inhib Tracer_Displaced { Displaced Tracer | Rapid Tumbling} Light_Out_Inhib Depolarized Emitted Light Tracer_Displaced->Light_Out_Inhib HTS_Workflow Start Start: 384-Well Plate Step1 Step 1: Dispense Compounds (250 nL of 1 mM stock) Test Cmpd, DMSO, Staurosporine Start->Step1 Step2 Step 2: Add Target Kinase (12.5 µL of 2x solution) Step1->Step2 Step3 Step 3: Incubate (15 min at RT) Step2->Step3 Step4 Step 4: Add Fluorescent Tracer (12.5 µL of 2x solution) Step3->Step4 Step5 Step 5: Incubate (60 min at RT, dark) Step4->Step5 Step6 Step 6: Read Plate (Fluorescence Polarization) Step5->Step6 End End: Raw Data Acquired Step6->End

Figure 2: Automated High-Throughput Screening Workflow.
Data Analysis and Hit Identification
  • Calculate Percent Inhibition: The primary data is normalized using the high (DMSO only) and low (Staurosporine) controls on each plate.

    Percent Inhibition = 100 * (1 - [(mP_sample - mP_low_control) / (mP_high_control - mP_low_control)])

  • Assess Assay Quality: The quality and robustness of the screen are monitored on a plate-by-plate basis using the Z'-factor. [10] Z' = 1 - [(3 * (SD_high + SD_low)) / |Mean_high - Mean_low|]

    A Z'-factor > 0.5 indicates an excellent assay suitable for HTS. [10]

  • Hit Selection: A primary hit is defined as a compound that exhibits a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the neutral controls).

Part 3: Hit Confirmation and Validation Cascade

Identifying a "hit" in the primary screen is only the beginning. A rigorous validation process is crucial to eliminate false positives and prioritize genuine, progressible chemical matter. [11][12]

Tier 1: Hit Confirmation
  • Re-test from Stock: Primary hits are re-tested under the same assay conditions to confirm their activity.

  • Dose-Response Curve: Confirmed hits are tested in a 10-point dose-response format to determine their potency (IC₅₀). This helps differentiate potent inhibitors from weakly active compounds. 3. Compound Integrity Check: The purity and identity of the hit compound are verified by LC-MS analysis of the original stock.

Tier 2: Orthogonal and Counter-Screens
  • Orthogonal Assay: To rule out assay-specific artifacts (e.g., fluorescence interference), confirmed hits should be tested in a mechanistically different assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) or a luminescence-based kinase activity assay. [11]2. Promiscuity Counter-Screen: Hits are tested against a panel of unrelated kinases to assess their selectivity. Highly promiscuous compounds are often deprioritized.

  • Structural Validation: If possible, re-synthesize or re-purchase the hit compound from an alternative source to confirm that the observed activity is due to the compound itself and not an impurity. [11]

Tier 3: Cell-Based Assays

The most promising hits should be advanced to cell-based assays to confirm their activity in a more biologically relevant context. [13][14]This could involve:

  • Target Engagement Assays: Methods like Cellular Thermal Shift Assay (CETSA) to confirm the compound binds to the target kinase within the cell.

  • Phenotypic Assays: Measuring downstream effects of kinase inhibition, such as inhibition of cell proliferation, induction of apoptosis, or reduction in phosphorylation of a known substrate. [14]

Hit_Validation Primary_HTS Primary HTS (Single Concentration Screen) Tier1 Tier 1: Hit Confirmation • Re-test from stock • IC₅₀ Determination • Compound QC (LC-MS) Primary_HTS->Tier1 Primary Hits Tier2 Tier 2: Orthogonal/Counter-Screens • Different assay format (e.g., TR-FRET) • Selectivity panel • Re-synthesis/Re-purchase Tier1->Tier2 Confirmed Hits Tier3 Tier 3: Cell-Based Validation • Target Engagement (e.g., CETSA) • Downstream Signaling / Phenotypic Assay Tier2->Tier3 Validated Biochemical Hits Lead_Series Validated Hit Series (Ready for Lead Optimization) Tier3->Lead_Series Cell-Active Hits

Sources

Application Notes & Protocols: A Guide to the Synthesis and Purification of 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4H-pyrrolo[3,4-d]thiazol-6(5H)-one scaffold is a privileged heterocyclic system that serves as a core structural motif in numerous compounds of medicinal interest, including kinase inhibitors and antitumor agents.[1][2][3] The introduction of a bromine atom at the 2-position of this scaffold provides a crucial synthetic handle for further molecular elaboration through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery.[4] This document provides a comprehensive guide for the synthesis and purification of 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one, a key intermediate for these endeavors. We will detail a robust two-step synthetic sequence, followed by meticulous protocols for purification via column chromatography and recrystallization, ensuring high purity of the final product. The causality behind experimental choices and self-validating system checks are explained throughout to ensure reproducibility and success.

Strategic Overview: The Synthetic Pathway

The synthesis of the target compound is logically approached in a two-stage process: first, the construction of the core bicyclic system, followed by a regioselective bromination. This strategy is predicated on the principle that installing the halogen at a later stage prevents potential interference with the ring-forming reactions and allows for a more controlled introduction of the functional handle.

The overall workflow is outlined below:

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Functionalization cluster_2 Part 3: Purification & Analysis A 2-Aminothiazole Precursor C Cyclocondensation Reaction A->C B Maleic Anhydride Derivative B->C D 4H-pyrrolo[3,4-d]thiazol-6(5H)-one (Core Scaffold) C->D Formation of Pyrrolone Ring E Electrophilic Bromination (e.g., NBS) D->E Core Scaffold Input F This compound (Target Compound) E->F G Crude Product F->G Synthesis Output H Purification (Chromatography / Recrystallization) G->H I Pure Product H->I J Characterization (NMR, MS, HPLC) I->J

Figure 1: Overall workflow for the synthesis and purification of the target compound.

Experimental Protocols: Synthesis

Protocol 1: Synthesis of the Core Scaffold - 4H-pyrrolo[3,4-d]thiazol-6(5H)-one

The construction of the fused pyrrolone ring is achieved via a cyclocondensation reaction. The choice of a high-boiling polar solvent like acetic acid is crucial as it serves both as the solvent and as a catalyst for the dehydration and ring-closure steps.

Materials:

  • 2-Amino-4-methylthiazole (or other 2-aminothiazole derivative)

  • Maleic Anhydride

  • Glacial Acetic Acid

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-4-methylthiazole (1.0 eq) in glacial acetic acid (approx. 0.2 M concentration).

  • Reagent Addition: Add maleic anhydride (1.1 eq) to the suspension. The addition is slightly over stoichiometric to ensure complete consumption of the starting amine.

  • Thermal Cyclization: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature. A precipitate may form upon cooling.

    • Pour the cooled mixture into a beaker of ice-water (approx. 10x the reaction volume) with stirring. This precipitates the product and dilutes the acetic acid.

    • Collect the resulting solid by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove residual acetic acid, followed by a small amount of cold diethyl ether to aid in drying.

  • Drying: Dry the isolated solid under vacuum to yield the crude 4H-pyrrolo[3,4-d]thiazol-6(5H)-one derivative, which can often be used in the next step without further purification.

Protocol 2: Electrophilic Bromination of the Core Scaffold

This step introduces the bromine atom. N-Bromosuccinimide (NBS) is selected as the brominating agent due to its ease of handling and generally high regioselectivity for electron-rich positions on heterocyclic systems.[5] The 2-position of the thiazole ring is electronically activated and is the expected site of electrophilic attack.[6][7][8]

Materials:

  • 4H-pyrrolo[3,4-d]thiazol-6(5H)-one derivative (from Protocol 1)

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: Dissolve the crude pyrrolo[3,4-d]thiazol-6(5H)-one (1.0 eq) in anhydrous DMF in a round-bottom flask protected from light (wrap in aluminum foil). Cool the solution to 0 °C in an ice bath. Rationale: Cooling the reaction minimizes potential side reactions and controls the exothermic nature of the bromination.

  • Reagent Addition: Add NBS (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly. Note: NBS should be recrystallized if it appears yellow.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Quenching and Work-up:

    • Once the reaction is complete, pour the mixture into water.

    • Extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine/NBS), saturated sodium bicarbonate solution (to neutralize any acidic byproducts), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

Purification Strategy and Protocols

The crude product from the bromination step will likely contain unreacted starting material, the desired mono-brominated product, and potentially some di-brominated species or other impurities. A two-tiered purification strategy is recommended.

G A Crude Brominated Product B Analyze by TLC/LC-MS A->B C Flash Column Chromatography B->C Multiple spots or significant impurities E Recrystallization B->E Relatively clean (>85% pure) D Fractions containing pure product C->D D->E Combine & Concentrate F High-Purity Crystalline Solid E->F G Characterization F->G

Figure 2: Decision workflow for the purification of the target compound.

Protocol 3: Purification by Flash Column Chromatography

Flash column chromatography is the method of choice for separating compounds with different polarities and is ideal for removing both less polar (starting material) and more polar (byproducts) impurities.[4][9]

Procedure:

  • TLC Analysis: First, determine an appropriate eluent system using TLC. A mixture of Hexane and Ethyl Acetate is a good starting point. The ideal system will give the product a Retention Factor (Rf) of ~0.3.

  • Column Packing: Pack a glass column with silica gel, either as a slurry in the initial eluent (wet-packing) or by carefully pouring the dry silica (dry-packing) and then running the eluent through.[9]

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude material in a minimal amount of a volatile solvent (like DCM), add silica gel, and evaporate the solvent. This creates a free-flowing powder that can be carefully added to the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system. Apply gentle positive pressure to the top of the column to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor their contents by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for a wide range of organic compounds.
Eluent System Hexane / Ethyl Acetate GradientStart with a lower polarity (e.g., 9:1 Hex:EA) and gradually increase the polarity (e.g., to 7:3 Hex:EA) to elute compounds of increasing polarity.
Silica:Compound Ratio 50:1 to 100:1 (w/w)A higher ratio provides better separation for difficult mixtures.
Loading Method Dry LoadingPrevents band broadening and often leads to sharper separation compared to liquid loading.

Table 1: Key Parameters for Flash Column Chromatography Purification.

Protocol 4: Purification by Recrystallization

For obtaining a final product of very high purity, especially for analytical standards or subsequent sensitive reactions, recrystallization is unparalleled.[10][11] Heterocyclic compounds, due to their rigid and planar structures, often crystallize well.

Procedure:

  • Solvent Screening: The key is to find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble when hot.[11] Test small amounts of the purified product in various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, or mixtures like Ethanol/Water).

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the compound to just achieve complete dissolution.

  • Cooling (Crystal Formation):

    • Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals as it allows impurities to remain in the solution (the "mother liquor").

    • Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to rinse away any adhering mother liquor. Using cold solvent is essential to avoid redissolving the product.[11]

  • Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent.

Product Characterization

The identity and purity of the final this compound should be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR - A singlet for the CH₂ group in the pyrrolone ring. - A broad singlet for the N-H proton. - Signals corresponding to any substituents on the core rings (e.g., a singlet for a methyl group). The proton at the 2-position of the thiazole in the starting material will be absent.[12]
¹³C NMR - A signal for the carbonyl (C=O) carbon. - Signals for the carbons of the thiazole and pyrrole rings. The carbon bearing the bromine will show a characteristic shift.[12]
Mass Spec (MS) The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (two peaks of nearly equal intensity, M+ and M+2, separated by 2 m/z units).
HPLC A single sharp peak indicating high purity.

Table 2: Summary of Analytical Data for Product Confirmation.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Recrystallization and Crystallization. (n.d.). University of California, San Diego.
  • The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis. (n.d.). Benchchem.
  • How can I obtain good crystals of heterocyclic organic compounds? (2023). ResearchGate.
  • Bromination of Pyrrolo[2,1-a]isoquinolines with Acetyl Bromide and Dimethyl Sulfoxide. (n.d.). Synfacts.
  • Recrystallization. (n.d.). University of Michigan-Dearborn.
  • Recrystallization1. (n.d.). University of Missouri-St. Louis.
  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2017). ResearchGate.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2021). PubMed Central.
  • Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. (n.d.). Hindawi.
  • One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors against MDR pathogens with radiosterilization and molecular modeling simulation. (2022). PubMed Central.
  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (2019). Taylor & Francis Online.
  • Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[13]-thiazepin-3(2H). (n.d.). NIH. Retrieved January 16, 2026, from

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. (2021). PubMed Central.
  • Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. (2019). PubMed Central.
  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (2019). PubMed Central.
  • 4H-Pyrrolo[3,4-d]thiazol-6(5H)-one. (n.d.). BLD Pharm.
  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2017). Lookchem.
  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2019). ResearchGate.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). NIH.
  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. (2019). PubMed Central.
  • Purification of alkyl Bpin/other alkyl boronic esters. (2022). Reddit.
  • Photochemical Benzylic Bromination in Flow using BrCCl3 and its Application to Telescoped p-Methoxybenzyl Protection. (2019). ResearchGate.
  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses.
  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2017). PubMed.
  • Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation. (2022). MDPI.
  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). PubMed Central.

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Troubleshooting & Optimization

Technical Support Center: 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one. This resource is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. We will explore systematic approaches to enhance its dissolution, moving from fundamental techniques to more advanced formulation strategies.

Troubleshooting Guide: Enhancing Solubility

This section addresses common issues in a progressive, question-and-answer format, guiding you through a logical workflow to solve solubility problems.

Q1: My initial attempts to dissolve this compound in standard aqueous buffers (e.g., PBS pH 7.4) have failed. What is my starting point for troubleshooting?

A1: This is a common challenge, as many heterocyclic compounds, particularly those with fused ring systems and halogen substituents, exhibit poor aqueous solubility.[1] Your starting point is a systematic solvent screening to identify a suitable organic solvent for creating a high-concentration stock solution, which can then be diluted into your aqueous experimental medium.

The goal of this initial screen is not just to find a solvent that dissolves the compound, but one that does so without causing degradation. Polar, aprotic solvents are often the most effective for this class of molecules.[2]

Experimental Protocol: Initial Solvent Screening

  • Preparation: Weigh 1-2 mg of the compound into several separate glass vials.

  • Solvent Addition: To each vial, add a small, precise volume (e.g., 100 µL) of a single test solvent. Start with common laboratory solvents.

  • Dissolution Assessment: Vortex each vial for 1-2 minutes at room temperature. Observe for complete dissolution.

  • Incremental Addition: If the compound is not fully dissolved, add another 100 µL of the solvent and repeat vortexing. Continue this process until the compound dissolves or it becomes clear that it is poorly soluble in that solvent.

  • Thermal Assistance: If solubility is poor at room temperature, gently warm the vial (e.g., to 40-50°C) and observe any change. Note if the compound precipitates upon returning to room temperature, as this indicates temperature-dependent solubility.

  • Documentation: Record the approximate solubility in each solvent (mg/mL). This data is crucial for all subsequent steps.

Data Presentation: Hypothetical Solvent Screening Results

SolventApprox. Solubility (mg/mL) at 25°CRemarks
Water / PBS (pH 7.4)< 0.01Insoluble
Dimethyl Sulfoxide (DMSO)> 50Readily soluble
Dimethylformamide (DMF)> 50Readily soluble
Ethanol (EtOH)~1-2Sparingly soluble, improves with heat
Methanol (MeOH)~0.5-1Poorly soluble
Propylene Glycol (PG)~5-10Moderately soluble
Polyethylene Glycol 300 (PEG 300)~10-15Soluble, viscous solution
Q2: The compound is highly soluble in DMSO, but I am concerned about solvent toxicity in my cell-based assay. How can I use this information to prepare a working solution in an aqueous medium?

A2: This is the classic "DMSO dilemma." While an excellent solubilizing agent, high concentrations of DMSO can be toxic to cells.[3] The standard procedure is to prepare a high-concentration stock in 100% DMSO and then perform a serial dilution into your aqueous culture medium.

Causality: The key principle here is to ensure the final concentration of the organic solvent in your working solution is well below its toxic threshold (typically <0.5% v/v for most cell lines). By starting with a highly concentrated stock (e.g., 10-50 mM in DMSO), you can achieve your desired final concentration of the compound with a very large dilution factor, minimizing the final DMSO concentration.

Workflow Diagram: Stock Solution Preparation & Dilution

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Serial Dilution weigh Weigh Compound add_dmso Add 100% DMSO to desired concentration (e.g., 20 mM) weigh->add_dmso dissolve Vortex/Sonicate until fully dissolved add_dmso->dissolve stock High-Conc. Stock (20 mM in DMSO) dissolve->stock Store at -20°C or -80°C intermediate Intermediate Dilution (e.g., 1:100 in Media) Final DMSO: 1% stock->intermediate Dilute working Final Working Solution (e.g., 1:20 in Media) Final DMSO: 0.05% intermediate->working Dilute experiment Cell-Based Assay working->experiment Add to Assay

Workflow for preparing aqueous solutions from a DMSO stock.
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What is happening and how can I prevent it?

A3: This phenomenon is known as "crashing out" and occurs when the compound, which is stable in a high-concentration organic environment, is rapidly introduced into an aqueous environment where it has poor solubility. The solvent composition changes too abruptly for the compound to remain in solution.

There are several strategies to mitigate this, primarily involving the use of co-solvents or excipients.

1. Co-Solvency: A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of non-polar or poorly soluble compounds.[4][5] It essentially creates a solvent mixture with a lower polarity than water alone, which is more favorable for your compound.[6] Common co-solvents in pharmaceutical formulations include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[5][7]

Experimental Protocol: Co-Solvent System Development

  • Initial Test: Prepare a 10% (v/v) solution of a co-solvent (e.g., Propylene Glycol) in your aqueous buffer.

  • Dilution: Attempt to dilute your DMSO stock solution into this co-solvent/buffer mixture instead of the buffer alone.

  • Observation: Observe if precipitation is reduced or eliminated.

  • Optimization: Systematically test different co-solvents and vary their concentrations (e.g., 5%, 10%, 20%) to find the minimum concentration required to maintain solubility while minimizing potential biological effects of the co-solvent itself.[8]

2. pH Adjustment: The solubility of ionizable compounds can be highly dependent on the pH of the medium.[9] While the structure of this compound suggests it may be weakly acidic or basic, this must be determined experimentally. By adjusting the pH, you can ionize the molecule, which dramatically increases its interaction with polar water molecules and, therefore, its solubility.

Experimental Protocol: pH-Dependent Solubility Profile

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Solubility Test: Add an excess amount of your compound to each buffer.

  • Equilibration: Agitate the samples for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Profile Generation: Plot solubility (e.g., in µg/mL) versus pH to identify the pH at which solubility is maximal.

3. Use of Excipients (Advanced): If co-solvents and pH modification are insufficient, formulation excipients can be employed. These are additives that enhance solubility through various mechanisms.[10][11]

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex that is much more water-soluble.[7][12]

  • Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). These micelles have a hydrophobic core that can solubilize your compound, while the hydrophilic shell keeps the entire structure dispersed in water.[6]

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the crystalline drug in a polymer matrix, creating an amorphous, higher-energy state that has a greater apparent solubility and faster dissolution rate.[13][14] This is a more complex manufacturing process often involving spray-drying or hot-melt extrusion.[14][15]

Frequently Asked Questions (FAQs)

Q: What is the likely Biopharmaceutics Classification System (BCS) class for this compound? A: Given its structural characteristics (heterocyclic, halogenated), it is highly probable that this compound would fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[4][16] Both classes are characterized by poor aqueous solubility, making it a primary hurdle for bioavailability.

Q: Can I use sonication to help dissolve the compound? A: Yes, sonication is a useful physical method to break apart solid aggregates and increase the rate of dissolution by providing energy to the system. However, be cautious with prolonged sonication as it can generate heat, potentially degrading thermally sensitive compounds. It is a tool to speed up dissolution, but it will not increase the equilibrium solubility beyond its intrinsic limit in a given solvent system.[17]

Q: My compound seems to degrade in DMSO over time. What are my options? A: If stability in DMSO is an issue, you must find an alternative solvent. Screen other polar aprotic solvents like DMF or N-Methyl-2-pyrrolidone (NMP). If the compound is more stable in a protic solvent, you may need to use a co-solvent system (e.g., Ethanol/Water) from the start, though this may limit your maximum stock concentration. Always prepare fresh solutions for sensitive compounds and store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles.

Q: How does particle size affect solubility? A: Reducing particle size, for example through micronization, increases the surface area-to-volume ratio of the compound.[3][17] According to the Noyes-Whitney equation, this increased surface area leads to a faster rate of dissolution.[16] While it does not change the thermodynamic equilibrium solubility, a faster dissolution rate can be critical for many experimental and in vivo applications.[17]

References

  • Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.). American Pharmaceutical Review. Retrieved January 16, 2026, from [Link]

  • DiFranco, N., & Glassco, J. (2022, February 16). Novel excipients for solubility enhancement. European Pharmaceutical Review. Retrieved January 16, 2026, from [Link]

  • Solubility Enhancement Excipients. (n.d.). American Pharmaceutical Review. Retrieved January 16, 2026, from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). AAPS. Retrieved January 16, 2026, from [Link]

  • Cosolvent. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Cosolvent systems: Significance and symbolism. (2025, July 31). Health Sciences. Retrieved January 16, 2026, from [Link]

  • 2-Bromo-5-nitrothiazole - Solubility of Things. (n.d.). Solubility of Things. Retrieved January 16, 2026, from [Link]

  • Zhang, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Molecules, 27(21), 7586. Retrieved January 16, 2026, from [Link]

  • Chemical Properties of Thiazole, 2-bromo- (CAS 3034-53-5). (n.d.). Cheméo. Retrieved January 16, 2026, from [Link]

  • Velu, K. S., et al. (2024). Formulation and Characterization of β-Cyclodextrins–Nitazoxanide Inclusion Complexes: Enhanced Solubility, In Vitro Drug Release, and Antiviral Activity in Vero Cells. Pharmaceuticals. Retrieved January 16, 2026, from [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. Retrieved January 16, 2026, from [Link]

  • Hart, M. L., et al. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved January 16, 2026, from [Link]

  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. Retrieved January 16, 2026, from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved January 16, 2026, from [Link]

  • Kumar, S., & Singh, A. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 053–065. Retrieved January 16, 2026, from [Link]

  • Pobudkowska, A., & Domańska, U. (2011). Study of pH-dependent drugs solubility in water. ResearchGate. Retrieved January 16, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one. This document is designed for researchers, chemists, and drug development professionals who are working with this and structurally related heterocyclic scaffolds. The synthesis of fused heterocyclic systems like the pyrrolo[3,4-d]thiazole core can present unique challenges, from ring formation to selective functionalization.

While a standardized, one-pot synthesis for this specific molecule is not extensively documented in mainstream literature, this guide is built upon established principles of heterocyclic chemistry and troubleshooting data from analogous syntheses, such as the Hantzsch thiazole synthesis and functionalization of related pyrrole and pyrazole systems.[1][2] We will address common experimental hurdles through a practical, problem-solving, question-and-answer format.

Our approach is grounded in explaining the chemical causality behind each step and potential pitfall, providing you with the expertise to not only solve the immediate issue but also to strategically optimize your synthetic route.

Proposed Synthetic Workflow

The synthesis of this compound can be logically approached in a two-stage process: first, the construction of the core 4H-pyrrolo[3,4-d]thiazol-6(5H)-one scaffold, followed by selective bromination at the C2 position of the thiazole ring.

G cluster_0 Stage 1: Scaffold Synthesis cluster_1 Stage 2: Selective Bromination A Maleimide B Diels-Alder Adduct (with a suitable diene) A->B Diels-Alder Reaction C cis-4,5-Disubstituted Pyrrolidine-2,3-dione B->C Oxidative Cleavage D Thioamide Intermediate C->D Thionation (e.g., Lawesson's Reagent) E 4H-pyrrolo[3,4-d]thiazol-6(5H)-one (Core Scaffold) D->E Cyclocondensation (with glyoxal or equivalent) F This compound (Final Product) E->F Electrophilic Bromination (e.g., NBS)

Caption: Proposed two-stage synthetic pathway.

Troubleshooting Guide & FAQs

Category 1: Issues in Core Scaffold Synthesis (Stage 1)

Question 1: I am observing very low or no yield of the cyclized pyrrolo-thiazole product (E). What are the likely causes?

Answer: Low yield in a multi-step synthesis culminating in a heterocyclic ring formation is a common issue. The root cause often lies in one of three areas: starting material integrity, suboptimal reaction conditions for cyclization, or side reactions.

Troubleshooting Steps:

  • Verify Starting Material Purity: The purity of the thioamide intermediate (D) is critical. Thionation reactions can sometimes be incomplete or yield side products.

    • Action: Confirm the structure and purity of your thioamide intermediate using NMR and LC-MS before proceeding. Ensure Lawesson's reagent is fresh, as it can degrade over time.

  • Optimize Cyclocondensation Conditions: The final ring-closing step is sensitive to temperature, solvent, and pH.

    • Causality: The Hantzsch thiazole synthesis, a related reaction, is known to be influenced by pH. Acidic conditions can sometimes lead to isomeric byproducts, while neutral or basic conditions might favor the desired product.[1]

    • Action: Create a screening table to systematically evaluate different conditions. Monitor progress closely using Thin Layer Chromatography (TLC) to identify the optimal point for reaction quenching.

Parameter Condition 1 (Baseline) Condition 2 Condition 3 Condition 4
Solvent EthanolDioxaneAcetonitrileToluene
Temperature Reflux80 °C100 °CReflux
Additive NoneAcetic Acid (cat.)Pyridine (cat.)Et₃N (1.1 eq)
Yield (%) Record ResultRecord ResultRecord ResultRecord Result
Caption: Table for optimizing cyclocondensation reaction conditions.
  • Consider an Alternative Route: If the thioamide pathway is problematic, consider building the thiazole ring first and then forming the pyrrolidone. The choice of synthetic route can significantly impact overall yield and purity.

G Start Low Yield of Core Scaffold? Check_SM Verify Purity of Thioamide Intermediate (D) (NMR, LC-MS) Start->Check_SM Optimize Screen Reaction Conditions (Solvent, Temp, Additives) Check_SM->Optimize Purity OK Monitor Monitor via TLC/LC-MS to prevent degradation Optimize->Monitor Fail Yield Still Low Optimize->Fail Side_Products Characterize Byproducts to understand side reactions Monitor->Side_Products Multiple spots observed Success Yield Improved Monitor->Success Optimal conditions found Side_Products->Optimize Adjust stoichiometry or temperature

Caption: Decision workflow for troubleshooting low yield.

Category 2: Issues in Selective Bromination (Stage 2)

Question 2: My bromination reaction is giving multiple products, and the desired 2-bromo isomer is a minor component. How can I improve selectivity?

Answer: This is a classic problem of regioselectivity in the electrophilic substitution of a multi-ring heterocycle. Both the thiazole and the pyrrole rings have positions susceptible to bromination. The thiazole C2 position is generally electron-rich and a good nucleophile, but other positions can compete, leading to a mixture of mono- and di-brominated products.

Troubleshooting Steps:

  • Choice of Brominating Agent: The reactivity of the brominating agent is paramount.

    • Causality: Molecular bromine (Br₂) is highly reactive and can lead to over-bromination and decomposition. N-Bromosuccinimide (NBS) is a milder source of electrophilic bromine and often provides better control and selectivity.[3]

    • Action: Switch from Br₂ to NBS. Start with 1.0 equivalent of NBS and add it portion-wise to the reaction mixture at a low temperature.

  • Control Reaction Temperature:

    • Causality: Higher temperatures increase the reaction rate but decrease selectivity, often favoring the thermodynamically more stable (but potentially undesired) product or promoting side reactions.

    • Action: Run the reaction at 0 °C or even -78 °C (dry ice/acetone bath). Allow the mixture to slowly warm to room temperature while monitoring by TLC or LC-MS.

  • Solvent Effects:

    • Causality: Polar solvents can stabilize charged intermediates, potentially altering the regiochemical outcome. Non-polar solvents often provide cleaner reactions for radical-initiated NBS brominations (though this is likely an electrophilic pathway).

    • Action: Use an aprotic, less polar solvent like Dichloromethane (DCM), Chloroform (CHCl₃), or Carbon Tetrachloride (CCl₄). Avoid protic solvents like methanol or acetic acid initially.

Experimental Protocol: Selective Monobromination

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the 4H-pyrrolo[3,4-d]thiazol-6(5H)-one scaffold (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.0 eq) in small portions over 30 minutes.

  • Monitoring: Stir the reaction at 0 °C and monitor its progress every 15-20 minutes using TLC. The product spot should be more non-polar than the starting material.

  • Quenching: Once the starting material is consumed (or conversion stalls), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.

  • Work-up: Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product immediately via flash column chromatography on silica gel.

Question 3: I am struggling with the purification of the final 2-bromo product. It seems to streak on the silica column or co-elute with impurities.

Answer: Purification challenges are common for polar, N-H containing heterocyclic compounds. Streaking on silica gel often indicates interactions with the acidic silanol groups, while co-elution points to byproducts with very similar polarity.

Troubleshooting Steps:

  • Deactivate the Silica Gel:

    • Causality: The acidic nature of standard silica gel can cause degradation or irreversible binding of sensitive compounds. The N-H proton of the pyrrolidone moiety can interact strongly.

    • Action: Pre-treat your column. You can either use commercially available deactivated silica or flush the packed column with your eluent system containing 0.5-1% triethylamine (Et₃N) or ammonia in methanol before loading your sample. This neutralizes the acidic sites.

  • Optimize the Eluent System:

    • Action: If a standard Hexane/Ethyl Acetate system is failing, try a more polar system like DCM/Methanol. A gradient elution (e.g., starting from 100% DCM and gradually increasing to 5% Methanol) is often more effective at separating closely related compounds than an isocratic (fixed percentage) system.

  • Alternative Purification Techniques:

    • Recrystallization: If the product is a solid and of sufficient purity (>90%), recrystallization can be a highly effective final purification step to remove minor impurities and obtain high-quality material. Screen various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate/hexane mixtures).

    • Preparative HPLC: For very difficult separations or to obtain material of very high purity (>99.5%), reverse-phase preparative HPLC is the method of choice.

References

  • Kim, J. S., Lee, J. Y., & Gong, Y. D. (2007). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[1][4]-thiazepin-3(2H)-one. Bulletin of the Korean Chemical Society, 28(11), 2031-2034. [Link]

  • Guillon, R., Giraud, F., & Logé, C. (2018). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Molecules, 23(10), 2669. [Link]

Sources

Technical Support Center: Optimizing Synthesis of 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with the synthesis of this important heterocyclic scaffold. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low or I'm observing no product formation. What are the primary causes and how can I improve the outcome?

Answer: Low yields in the bromination of the 4H-pyrrolo[3,4-d]thiazol-6(5H)-one core are a common challenge. The issue typically stems from suboptimal reaction conditions, reagent purity, or atmospheric sensitivity.[1] A systematic approach is the most effective way to troubleshoot this.

Causality and Solutions:

  • Suboptimal Reaction Conditions: The pyrrolo-thiazole system is an electron-rich heterocycle, which makes it highly reactive. However, this reactivity must be carefully controlled.

    • Temperature: Excessive heat can lead to product decomposition or the formation of intractable polymeric side products. Conversely, a temperature that is too low will result in a sluggish or stalled reaction.

    • Brominating Agent Reactivity: The choice of brominating agent is critical.[2] Molecular bromine (Br₂) is highly reactive and can lead to over-bromination or degradation. N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine, making it the preferred reagent for many electron-rich heterocycles.[2][3]

    • Solvent Choice: The solvent's polarity can significantly influence the reaction rate and selectivity. Aprotic solvents are generally preferred to avoid side reactions with the brominating agent.

Optimization Workflow:

To systematically address low yield, a logical progression of experiments is recommended. The following workflow helps isolate variables and identify the optimal parameter set.

G cluster_0 Troubleshooting Low Yield start Start: Low Yield Observed check_reagents Verify Purity of Starting Material & Reagents start->check_reagents check_atmosphere Ensure Anhydrous Conditions & Inert Atmosphere check_reagents->check_atmosphere optimize_temp Screen Reaction Temperature (-20°C, 0°C, RT) check_atmosphere->optimize_temp optimize_solvent Evaluate Solvent Polarity (DCM, THF, Acetonitrile) optimize_temp->optimize_solvent If no improvement optimize_agent Compare Brominating Agents (NBS vs. Br₂) optimize_solvent->optimize_agent If still low yield monitor_rxn Monitor Progress via TLC/LC-MS Every 30 min optimize_agent->monitor_rxn end_success Success: Optimized Conditions Found monitor_rxn->end_success Yield Improves end_fail Consult Literature for Alternative Routes monitor_rxn->end_fail No Improvement

Caption: A systematic workflow for troubleshooting low reaction yields.

Recommended Starting Protocol:

This protocol is a robust starting point for optimization.

ParameterRecommended ConditionRationale
Starting Material 4H-pyrrolo[3,4-d]thiazol-6(5H)-one1.0 equivalent
Brominating Agent N-Bromosuccinimide (NBS)1.05 - 1.1 equivalents. Milder, more selective brominating agent prevents over-bromination.[2]
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Aprotic solvents prevent reaction with NBS.
Temperature 0°C to Room TemperatureStart at 0°C and allow to slowly warm to RT to control the initial exothermic reaction.
Atmosphere Inert (Nitrogen or Argon)The reaction can be sensitive to atmospheric moisture and oxygen.[1]
Reaction Time 1 - 4 hoursMonitor by TLC or LC-MS to determine the point of optimal conversion.
Question 2: My TLC/LC-MS analysis shows multiple product spots. How can I improve the selectivity and minimize side products?

Answer: The formation of multiple products is typically due to polybromination or the generation of isomeric products. Given the structure of the pyrrolo-thiazole core, the electron-rich pyrrole ring is highly susceptible to electrophilic attack, and controlling the stoichiometry and reaction rate is key to achieving mono-bromination.

Causality and Solutions:

  • Polybromination: The mono-brominated product is still electron-rich and can react further with the brominating agent to form di- or tri-brominated species.

    • Solution: Use a slight excess (1.05 eq.) of the brominating agent. Adding the agent portion-wise or as a solution via syringe pump over time can help maintain a low concentration, favoring the mono-brominated product.

  • Isomer Formation: Depending on the directing effects of the substituents, bromination could potentially occur at different positions on the heterocyclic core.

    • Solution: Lowering the reaction temperature (e.g., -20°C or -78°C) often enhances regioselectivity by favoring the kinetically controlled product.

  • Degradation Products: The starting material or product may be unstable under the reaction conditions.[1]

    • Solution: Monitor the reaction over time. If product concentration decreases after reaching a maximum, the reaction should be quenched earlier.[1]

Table: Troubleshooting Selectivity Issues

IssueProbable CauseRecommended Action
Multiple Spots on TLC PolybrominationReduce equivalents of NBS to 1.05. Add NBS solution dropwise.
Isomeric Products Lack of RegioselectivityLower reaction temperature to -20°C or below.
Product Spot Fades Product DecompositionRun reaction for a shorter duration; quench as soon as starting material is consumed.
Question 3: The purification of the crude product by column chromatography is difficult, with poor separation or product loss on the column. What can I do?

Answer: Purification challenges often arise from the polarity of the compound and its potential instability on silica gel. The lactam and thiazole moieties make the molecule relatively polar.

Causality and Solutions:

  • Product Streaking on Silica Gel: The polar nature of the compound can lead to strong interactions with the acidic silica gel, causing streaking and poor separation.

    • Solution 1 (Modify Mobile Phase): Use a solvent system with a small amount of a polar modifier. For example, a gradient of Ethyl Acetate in Hexanes is common. If streaking persists, adding 0.5-1% triethylamine (NEt₃) to the mobile phase can neutralize the acidic sites on the silica, improving peak shape.

    • Solution 2 (Alternative Stationary Phase): Consider using a less acidic stationary phase like neutral alumina or a C18-functionalized silica (reverse-phase chromatography).

  • Product Decomposition on Column: If the product is sensitive to acid, it may degrade during the long exposure time on a silica gel column.

    • Solution: Work quickly and keep fractions cold. Alternatively, purification by recrystallization or precipitation from a suitable solvent system (e.g., DCM/Hexanes, Ethyl Acetate/Pentane) can be a viable, non-chromatographic alternative if impurities have significantly different solubilities.

Purification Method Decision Tree:

G cluster_1 Choosing a Purification Strategy start Crude Product Obtained is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization / Trituration is_solid->try_recrystallization Yes column_chrom Perform Column Chromatography is_solid->column_chrom No / Oily is_pure Is the product >95% pure by NMR/LCMS? try_recrystallization->is_pure is_pure->column_chrom No success Pure Product Obtained is_pure->success Yes streaking Does the product streak on TLC? column_chrom->streaking add_base Add 1% NEt₃ to eluent streaking->add_base Yes streaking->success No, separation is clean use_alumina Use Neutral Alumina Column add_base->use_alumina Still streaking add_base->success use_alumina->success

Caption: A decision tree for selecting an appropriate purification method.

Frequently Asked Questions (FAQs)

Q: What is the underlying mechanism of this bromination reaction?

A: The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The electron-rich pyrrole ring acts as a nucleophile, attacking the electrophilic bromine source (e.g., the bromine atom in NBS). This forms a resonance-stabilized cationic intermediate, often called a sigma complex or arenium ion. A base (which can be the succinimide anion from NBS or another weak base in the mixture) then abstracts a proton from the carbon bearing the new bromine atom, restoring aromaticity and yielding the final product.

Q: How should I monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most common and immediate method.[2] Use a solvent system that gives good separation between your starting material and product (e.g., 30-50% Ethyl Acetate in Hexanes). Stain with potassium permanganate (KMnO₄) or view under UV light. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the consumption of starting material and the formation of the product, confirming the mass of the desired compound simultaneously.[1]

Q: What are the key safety precautions for this synthesis?

A:

  • Brominating Agents: N-Bromosuccinimide (NBS) is a lachrymator and irritant. Molecular bromine (Br₂) is highly corrosive, toxic, and volatile. Always handle these reagents in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Solvents: Dichloromethane (DCM) is a suspected carcinogen. Handle all organic solvents with care in a fume hood.

  • Quenching: The reaction should be quenched carefully, typically with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) to destroy any excess brominating agent. This should be done slowly, especially at low temperatures, to control any potential exotherm.

Q: How should the final product, this compound, be stored?

A: Brominated heterocyclic compounds can be sensitive to light and air over long periods. Based on data for similar compounds, it is recommended to store the product in an amber vial under an inert atmosphere (argon or nitrogen) at low temperatures (2-8°C) to ensure long-term stability.

References

  • BenchChem Technical Support Team. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
  • Basset, J., et al. (n.d.). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. MDPI.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Al-Mokhanam, A. A., et al. (2023). Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction.
  • BenchChem. (2025).
  • ACS GCI Pharmaceutical Roundtable. (2026).
  • Vardanyan, A., et al. (2025).
  • Goswami, S., et al. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water.
  • Boulton, B. E., & Coller, B. A. W. (1971). Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. Australian Journal of Chemistry.
  • ResearchGate. (2025). (PDF)
  • Basset, J., et al. (n.d.). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. PMC.
  • Usiena air. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli.
  • (n.d.).
  • (n.d.).
  • Sigma-Aldrich. (n.d.). 2-Bromo-5H-pyrrolo[2,3-b]pyrazine.
  • 2a biotech. (n.d.). Products.
  • Ali, A., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors.
  • Ghorab, M. M., et al. (2017).

Sources

Technical Support Center: Degradation of 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound in solution. Here, we address common questions and troubleshooting scenarios related to its stability and degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The degradation of this compound is primarily influenced by several factors, including pH, solvent choice, temperature, light exposure, and the presence of oxidizing agents. As a heterocyclic compound, its stability can be compromised under harsh conditions. Forced degradation studies, which involve exposing the compound to severe conditions like high and low pH, oxidation, and intense light, are crucial for identifying potential degradation pathways.[1][2][3]

Q2: How can I tell if my solution of this compound is degrading?

A2: Visual inspection is the first step. Changes in the color or clarity of the solution can indicate degradation.[1] For quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector are recommended. These methods can separate the parent compound from its degradation products, allowing for accurate quantification of its stability over time.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To minimize degradation, solutions of this compound should be stored at low temperatures, typically 2-8°C, and protected from light.[4] Using an inert atmosphere, such as nitrogen or argon, can also prevent oxidative degradation.[4] The choice of solvent is also critical; aprotic solvents like DMSO are generally preferred for stock solutions.[5]

Q4: Are there any known incompatible solvents or reagents?

A4: Strong acids, strong bases, and potent oxidizing agents should be avoided, as they are likely to accelerate degradation. Hydrolysis can be a significant degradation pathway, particularly at pH extremes. The bromine atom on the thiazole ring may also be susceptible to nucleophilic substitution, so avoid strong nucleophiles in your experimental setup if the integrity of the bromo-substituent is critical.

Troubleshooting Guides

This section provides structured guidance for specific issues you might encounter during your experiments.

Issue 1: Rapid Loss of Compound Potency in Aqueous Buffers

Symptom: You observe a significant decrease in the biological activity or measured concentration of this compound shortly after preparing a solution in an aqueous buffer.

Possible Cause: Hydrolysis of the lactam ring or other susceptible bonds within the pyrrolo[3,4-d]thiazol-6(5H)-one core structure. The rate of hydrolysis is often pH-dependent.

Troubleshooting Workflow:

A Symptom: Rapid potency loss in aqueous buffer B Step 1: Characterize pH-dependent stability. Prepare solutions in buffers of varying pH (e.g., 4, 7, 9). A->B C Step 2: Analyze samples at different time points (t=0, 2, 4, 8, 24h) using HPLC. B->C D Is degradation significant at a particular pH? C->D E Identify the optimal pH range for stability. Conduct experiments within this range. D->E Yes F Consider using aprotic co-solvents (e.g., DMSO, DMF) to reduce water activity. D->F No G If pH adjustment is not feasible, prepare fresh solutions immediately before use. E->G

Caption: Troubleshooting workflow for pH-dependent degradation.

Issue 2: Appearance of Unknown Peaks in Chromatogram

Symptom: When analyzing your sample by HPLC or LC-MS, you observe new peaks that were not present in the initial analysis of the solid compound.

Possible Causes:

  • Photodegradation: Exposure to ambient or UV light can induce photochemical reactions.[1][6][7][8]

  • Oxidative Degradation: Reaction with dissolved oxygen or peroxide contaminants in solvents.[1]

  • Thermal Degradation: Elevated temperatures during sample preparation or storage.[9][10][11]

Troubleshooting Workflow:

A Symptom: Unknown peaks in chromatogram B Hypothesis 1: Photodegradation A->B C Hypothesis 2: Oxidation A->C D Hypothesis 3: Thermal Degradation A->D E Experiment: Prepare solution in amber vials and compare with clear vials exposed to light. B->E F Experiment: Sparge solvent with N2 or Ar gas before use. Compare with untreated solvent. C->F G Experiment: Prepare and store solution at 4°C. Compare with solution kept at room temperature. D->G H Do amber vials prevent new peak formation? E->H I Does inert gas sparging prevent new peak formation? F->I J Does low temperature prevent new peak formation? G->J K Conclusion: Protect from light. H->K Yes L Conclusion: Use deoxygenated solvents. I->L Yes M Conclusion: Maintain low temperature. J->M Yes

Caption: Troubleshooting workflow for identifying the source of degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to investigate the intrinsic stability of this compound.[2][3]

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with UV and/or MS detector

  • pH meter

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in DMSO).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Keep the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the solution (100 µg/mL in a suitable solvent) to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples if necessary. Analyze all samples by a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of a control sample (stored at 2-8°C, protected from light). Calculate the percentage degradation and identify the retention times of the degradation products. If using a mass spectrometer, analyze the mass-to-charge ratio of the new peaks to propose structures for the degradants.

Data Summary Table:

Stress ConditionTemperatureDuration% Degradation (Example)Major Degradant Retention Time (min)
0.1 M HCl60°C24 h15.24.8
0.1 M NaOH60°C24 h25.83.5, 6.1
3% H₂O₂RT24 h8.57.2
Thermal60°C24 h5.14.8
PhotolyticICH Q1B-12.38.9
Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized.

cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photodegradation A This compound B Hydrolysis of Lactam Ring (Acid or Base Catalyzed) A->B H₂O, H⁺/OH⁻ C Ring-opened Carboxylic Acid Derivative B->C D This compound E Oxidation of Thiazole Sulfur D->E [O] F Sulfoxide or Sulfone Derivative E->F G This compound H Homolytic Cleavage of C-Br Bond G->H I Debrominated Derivative H->I

Caption: Hypothesized degradation pathways for this compound.

References

  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024).
  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF - ResearchGate. (2017). Retrieved from [Link]

  • Forced Degradation Studies - MedCrave online. (2016). Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). Retrieved from [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - MDPI. (2024). Retrieved from [Link]

  • Force Degradation for Pharmaceuticals: A Review - IJSDR. (2023). Retrieved from [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed. (2024). Retrieved from [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - MDPI. (2023). Retrieved from [Link]

  • Novel method for determination of heterocyclic compounds and their impact in brewing technology - Semantic Scholar. (2021). Retrieved from [Link]

  • Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and Electro-Fenton Methods - ResearchGate. (2018). Retrieved from [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed. (2017). Retrieved from [Link]

  • UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules - MDPI. (2025). Retrieved from [Link]

  • (PDF) Thiazole formation through a modified Gewald reaction - ResearchGate. (2015). Retrieved from [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Retrieved from [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Retrieved from [Link]

  • Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride | Request PDF - ResearchGate. (2008). Retrieved from [Link]

  • 3-Bromo-1-(2-deoxy-beta-D-erythro-pentofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine: a nucleoside which strongly enhances DNA duplex stability - PubMed. (2005). Retrieved from [Link]

  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - NIH. (2023). Retrieved from [Link]

  • Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC - NIH. (2022). Retrieved from [Link]

  • WO2006062465A1 - Novel pyrrolo [3, 2-d] pyrimidin-4-one derivatives and their use in therapy - Google Patents. (2006).
  • Photodegradation of 2-chloro substituted phenothiazines in alcohols - PubMed - NIH. (2009). Retrieved from [Link]

  • Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - PMC. (n.d.). Retrieved from [Link]

  • Photodegradation of 2‐chloro Substituted Phenothiazines in Alcohols | Semantic Scholar. (2009). Retrieved from [Link]

  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli - Usiena air. (2017). Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Cell Viability Issues with 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions for scientists and drug development professionals. While public data on this specific pyrrolothiazole derivative is emerging, the principles outlined here are grounded in extensive experience with heterocyclic small molecule inhibitors and are designed to help you navigate common challenges in cell-based assays.

Our approach is built on a foundation of scientific causality. We don't just tell you what to do; we explain why you're doing it. This guide will help you build self-validating experiments to ensure your results are both reliable and reproducible.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific issues you may encounter during your cell viability experiments. We will proceed through a logical workflow, from compound-related issues to the nuances of your biological system and assay choice.

Issue 1: No Significant Effect on Cell Viability is Observed

Observing a lack of activity is a common starting point in screening experiments. This can stem from several factors, which should be investigated systematically.

The most fundamental reason for a lack of effect is that the compound is not available to the cells at the intended concentration.

  • Expert Analysis: Small molecule inhibitors, particularly heterocyclic compounds, can be prone to poor aqueous solubility.[1] If the compound precipitates out of the culture medium, its effective concentration is drastically reduced.[2] Furthermore, compound integrity can be compromised by improper storage or handling, leading to degradation.[1][2]

  • Troubleshooting Steps:

    • Verify Compound Purity and Storage: Ensure your compound is from a reputable source with purity data (e.g., HPLC/NMR). Verify that it has been stored as recommended, protected from light, moisture, and excessive freeze-thaw cycles.[2] It is best practice to aliquot stock solutions for single use to avoid degradation.[2]

    • Perform a Solubility Check: Before treating your cells, perform a simple visual solubility test.

  • Prepare a high-concentration stock solution of this compound in 100% anhydrous, high-purity DMSO (e.g., 10 mM).[2]

  • In a clear microcentrifuge tube, add the desired final volume of your complete cell culture medium (e.g., 1 mL).

  • Add the corresponding volume of the stock solution to achieve the highest concentration you plan to test.

  • Vortex the solution gently.

  • Incubate the tube under the same conditions as your cell culture plates (e.g., 37°C, 5% CO₂) for 1-2 hours.

  • Visually inspect the solution against a dark background for any signs of precipitation or cloudiness.[2] If precipitation is observed, this concentration is too high for your assay conditions.

start No Effect Observed compound Check Compound Integrity & Solubility start->compound precipitate Precipitation Observed? compound->precipitate concentration Check Concentration Range precipitate->concentration No precipitate->concentration Yes lower_conc Lower Concentration / Use Solubilizer precipitate->lower_conc Yes dose_response Dose-Response Curve Flat? concentration->dose_response system Investigate Biological System dose_response->system Yes end_solve Problem Resolved dose_response->end_solve No adjust_range Adjust Concentration Range dose_response->adjust_range No assay Validate Assay Performance system->assay end_reassess Re-evaluate Hypothesis assay->end_reassess lower_conc->concentration adjust_range->end_solve

Caption: Troubleshooting workflow for a lack of compound activity.
  • Expert Analysis: The effective concentration for a novel compound is unknown. Starting with a range that is too low will likely yield no effect. For cell-based assays, potency is typically expected in the micromolar range (IC50 < 10 µM).[3] Testing a wide range of concentrations logarithmically is crucial in initial screens.

  • Troubleshooting Steps:

    • Broaden the Dose-Response Curve: Test the compound over a wider range of concentrations, for example, from 10 nM to 100 µM, using semi-log dilutions.

    • Review Literature on Analogs: Research related pyrrolothiazole or pyrrolopyrimidine derivatives to get a sense of their effective concentration ranges.[4][5][6]

Screening Phase Suggested Concentration Range Rationale
Initial Screening 0.01 µM - 100 µMTo cast a wide net and identify the potency window.
IC50 Determination Centered around the estimated IC50 from the initial screen, with 8-12 points.To accurately determine the half-maximal inhibitory concentration.
  • Expert Analysis: Not all cell lines will be sensitive to a given compound. The molecular target of this compound may not be expressed, may be mutated, or may not be essential for survival in your chosen cell line. Furthermore, cell density can significantly impact drug response measurements.[7]

  • Troubleshooting Steps:

    • Optimize Cell Seeding Density: An incorrect cell density can lead to misleading results. Too few cells may be overly sensitive, while a confluent monolayer may show artificial resistance. It's critical to perform treatments during the logarithmic growth phase.

    • Test in Multiple Cell Lines: Screen the compound against a panel of cell lines, ideally with known genetic backgrounds, to identify a sensitive model.

    • Confirm Target Expression: If the molecular target is known, confirm its expression in your cell line via Western Blot or qPCR.

  • In a 96-well plate, seed a cell line at varying densities (e.g., 2,000, 4,000, 8,000, 16,000, and 32,000 cells/well).

  • Allow cells to grow for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

  • At each time point, measure cell viability using your chosen assay (e.g., MTT).

  • Plot cell viability versus the number of cells seeded.

  • Choose a seeding density that results in the cells being in the exponential (log) phase of growth at the end of the treatment period (typically 70-80% confluency).

Issue 2: High Variability Between Replicates or Experiments

Inconsistent results undermine the reliability of your data and can obscure real biological effects.

  • Expert Analysis: Experimental variability is a common challenge that often points to inconsistencies in protocol execution rather than the compound's pharmacology.[8] Sources can include uneven cell seeding, the "edge effect" in multi-well plates, or inconsistent compound preparation and addition.[7]

  • Troubleshooting Steps:

    • Standardize Cell Culture Practices: Use cells within a consistent, narrow range of passage numbers. Ensure thorough cell suspension before plating to avoid clumps and uneven distribution.

    • Mitigate Plate Edge Effects: Avoid using the outermost wells of a 96-well plate for experimental conditions, as they are prone to evaporation. Instead, fill these wells with sterile PBS or culture medium.

    • Ensure Homogenous Compound Dilution: Always prepare fresh dilutions from a stable, high-concentration stock for each experiment.[1] Vortex stock solutions and dilutions thoroughly before adding them to the wells.

    • Automate Liquid Handling: Where possible, use automated or multi-channel pipettes to minimize timing differences in reagent addition across a plate.[7]

compound Compound Handling (Stock Prep, Dilution) result Reliable & Reproducible Cell Viability Data compound->result culture Cell Culture (Passage #, Seeding) culture->result assay Assay Execution (Timing, Reagents) assay->result

Caption: Key pillars influencing experimental consistency.
Issue 3: Unexpectedly High Cytotoxicity at Low Concentrations

Sometimes, a compound may appear far more potent than expected, or induce cell death in a manner that seems non-specific.

  • Expert Analysis: This can be caused by factors other than on-target activity. The most common culprit is toxicity from the solvent used to dissolve the compound, typically DMSO.[7] Alternatively, the compound itself might be unstable in the culture medium, degrading into a more toxic substance.

  • Troubleshooting Steps:

    • Run a Vehicle Control: This is the most critical control in any cell-based assay. Treat cells with the highest concentration of the solvent (e.g., DMSO) used in your experiment. This will reveal any solvent-induced toxicity. The final DMSO concentration should ideally be below 0.5% and must be kept constant across all wells.[1][2]

    • Assess Compound Stability in Media: Incubate the compound in your complete culture medium for the duration of your experiment. Use analytical methods like HPLC to check for degradation peaks.

    • Use an Orthogonal Viability Assay: If you suspect the compound is interfering with your assay (e.g., reducing MTT reagent directly), confirm the results with a different method that measures a distinct cellular parameter. For example, if you are using an MTT (metabolic) assay, validate with a CyQUANT (DNA content) or CellTiter-Glo (ATP content) assay.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of this compound?

A1: Stock solutions should be prepared in a high-purity, anhydrous solvent like DMSO at a high concentration (e.g., 10-20 mM).[2] To minimize degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes and store them at -20°C or -80°C, protected from light and moisture.[2]

Q2: Which cell viability assay is the best choice?

A2: The optimal assay depends on your specific research question and potential compound interactions. More than one assay should be used to obtain reliable results.[9]

Assay Type Principle Advantages Disadvantages References
MTT / XTT Measures metabolic activity via mitochondrial dehydrogenase reduction of a tetrazolium salt.Inexpensive, well-established.Can be affected by changes in cellular metabolism; XTT requires a solubilization step.[10][11]
Resazurin (alamarBlue) Fluorometric assay measuring metabolic activity.Highly sensitive, non-toxic to cells, allowing for kinetic studies.Signal can be affected by pH and redox conditions of the medium.[9]
ATP-based (e.g., CellTiter-Glo) Luminescent assay that quantifies ATP, an indicator of metabolically active cells.Very high sensitivity, fast protocol ("add-mix-read").Signal can be short-lived; requires a luminometer.
Crystal Violet Stains DNA of adherent cells, measuring total cell number.Simple, inexpensive; measures cell death directly.Requires multiple wash steps; less sensitive for subtle proliferation changes.[9]

Q3: What are the essential controls for my cell viability experiment?

A3: Every plate should include the following controls:

  • Medium Blank: Wells containing only culture medium without cells. This is used for background subtraction.[11]

  • Untreated Control: Cells in culture medium without any compound or vehicle. This represents 100% viability.[11]

  • Vehicle Control: Cells treated with the same final concentration of the solvent (e.g., DMSO) used for the compound dilutions. This is critical to rule out solvent toxicity.[11]

  • Positive Control (Optional but Recommended): A compound with a known cytotoxic effect in your cell line (e.g., Staurosporine or Doxorubicin) to confirm that the assay system is responsive.

Q4: How do I differentiate between a cytotoxic and a cytostatic effect?

A4: A cytotoxic compound kills cells, leading to a decrease in the number of viable cells below the initial seeding number. A cytostatic compound prevents cells from proliferating, so the number of viable cells remains static or increases only slightly over time. Standard endpoint viability assays (like MTT after 72h) often cannot distinguish between these two effects. To differentiate, you can:

  • Perform a cell count at time zero and at the end of the experiment.

  • Use a real-time live-cell imaging system to monitor cell proliferation over time.

  • Wash out the compound after treatment and see if the cells can resume proliferation (indicating a cytostatic effect).

This protocol is a standard template and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density in 100 µL of complete culture medium. Incubate for 24 hours (or until cells are well-adhered and in log-phase growth).[10][11]

  • Compound Treatment: Prepare 2x serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include all necessary controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[11] Add 20 µL of the MTT stock solution to each well and mix gently.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[11]

  • Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[10][11]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Read the absorbance at a wavelength of 570 nm using a microplate reader.

cluster_cell Mitochondrion of a Viable Cell cluster_plate Assay Plate Well MTT MTT (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan Mitochondrial Dehydrogenases (NAD(P)H) Solubilization Add Solubilizer (e.g., DMSO) Formazan->Solubilization Absorbance Read Absorbance (~570 nm) Solubilization->Absorbance

Caption: The core principle of the MTT cell viability assay.

References

  • Benchchem. Technical Support Center: Small Molecule Inhibitor Experiments.
  • Benchchem. Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
  • Benchchem. Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors.
  • Niepel, M., Hafner, M., Chung, M., & Sorger, P. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
  • Materials and Methods Cell viability assay.
  • Matysiak, J., et al. (2016). Evaluation of the effect of 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d][1][8]thiazin-4-one on colon cells and its anticancer potential. PMC - NIH.

  • Adan, A., et al. (2016). Guidelines for cell viability assays.
  • Hassan, A. E., et al. (2018).
  • Biomol GmbH. (2020). Small Molecule Inhibitors Selection Guide.
  • Scott, J. D., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. PMC - NIH.
  • de Villiers, K. A., et al. (2019). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. PMC - NIH.
  • Barakat, A., et al. (2017). Synthesis of new spirooxindole-pyrrolothiazole derivatives: Anti-cancer activity and molecular docking. PubMed.
  • Sigma-Aldrich.
  • Mishima, M., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors.
  • El-Sherief, H. A., et al. (2023). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors. Frontiers in Chemistry.
  • Hsieh, P.-C., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. PubMed.
  • GenScript. (2021). Development of cell-based functional assay with high efficiency. YouTube.
  • Benchchem. Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.

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Technical Support Center: A Researcher's Guide to Characterizing and Reducing Off-Target Effects of 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Note from the Senior Application Scientist:

Initial literature searches for "2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one" do not yield specific data on its primary biological target or established off-target profile. This is a common challenge when working with novel chemical entities. Therefore, this technical support center is designed as a comprehensive strategic guide. We will proceed under the working hypothesis that, given its heterocyclic scaffold similar to known kinase inhibitors, this compound may target protein kinases.[1][2][3] This guide provides the exact experimental and computational workflows you should employ to identify, validate, and ultimately mitigate the off-target effects of this, or any, novel small molecule inhibitor.

Part 1: Frequently Asked Questions (FAQs)

Q1: What, fundamentally, are off-target effects?

Q2: Why is it critical to differentiate between on-target and off-target effects?

A: Attributing a biological observation to your primary target without ruling out off-target effects is a significant risk in research and drug development. It can lead to the misinterpretation of biological pathways and the costly failure of drug candidates in later stages.[6][7] Rigorous off-target profiling ensures that the observed phenotype is genuinely linked to the modulation of the intended target, providing confidence in your findings.

Q3: At what concentration should I start my experiments to minimize off-target effects?

A: As a starting point, use the lowest concentration of the inhibitor that elicits the desired on-target effect. A common practice is to perform a dose-response curve for your primary target and use concentrations at or below the IC50 or EC50 value. Higher concentrations, often exceeding 100-fold of the on-target IC50, are more likely to engage lower-affinity off-targets.

Q4: Can off-target effects ever be beneficial?

A: Yes, this phenomenon, known as polypharmacology, is an emerging paradigm in drug discovery.[8] Sometimes, engaging multiple targets can lead to a more effective therapeutic outcome (e.g., hitting parallel resistance pathways in cancer). However, this must be a deliberate discovery effort, not an accidental finding. The first step is always to identify all interactions, intended and unintended.[8]

Part 2: Troubleshooting Guide: A Workflow for Identifying Off-Targets

Unwanted biological activity is observed, and you suspect off-targets of this compound are the cause. This guide provides a systematic approach to identify these interactions.

Off_Target_Workflow cluster_0 Step 1: In Silico Prediction cluster_1 Step 2: In Vitro Profiling cluster_2 Step 3: Cellular Validation cluster_3 Step 4: Unbiased Proteome-wide Analysis A Compound Structure B Computational Screening (Target Prediction, Similarity Search) A->B A->B C Broad Biochemical Screen (e.g., Kinome Panel) B->C Prioritize Screens D Quantitative Data (IC50 values for hits) C->D C->D E Cellular Thermal Shift Assay (CETSA) or NanoBRET™ D->E Validate Hits F Confirmation of Target Engagement in a Cellular Context E->F E->F G Chemoproteomics (e.g., ABPP, PISA) F->G Discover Novel Off-Targets H Global Map of Protein Interactions G->H G->H

Caption: Workflow for Off-Target Identification.

Issue 1: I don't know where to begin looking for potential off-targets.

Solution: Start with Computational (In Silico) Prediction.

  • Why it works: Before consuming precious compound and resources, computational methods can scan vast databases of protein structures and ligand interactions to generate a testable hypothesis of likely off-targets.[7][9] These tools use the 2D or 3D structure of your molecule to predict binding based on similarity to known ligands or docking into protein binding pockets.[5]

  • Recommended Actions:

    • Similarity Searching: Use platforms like ChEMBL or PubChem to find proteins that are targeted by compounds structurally similar to this compound.

    • Target Prediction Servers: Utilize web-based tools (e.g., SwissTargetPrediction, SuperPred) that predict protein targets based on the chemical structure of your compound.

    • Output: These methods will produce a ranked list of potential off-targets. This list is not definitive proof of interaction but is invaluable for prioritizing which experimental assays to perform next.[7]

Issue 2: My computational results suggest many potential off-targets, especially kinases.

Solution: Perform a Broad In Vitro Biochemical Screen.

  • Why it works: A biochemical screen provides direct, empirical evidence of an interaction between your compound and a purified protein, typically by measuring the inhibition of enzymatic activity. For suspected kinase inhibitors, kinome profiling services are the industry standard.[10] These services test your compound against a large panel of hundreds of protein kinases, providing a comprehensive view of its selectivity.[11][12][13]

  • Recommended Actions:

    • Select a Screening Service: Choose a reputable provider that offers a large kinase panel (e.g., Reaction Biology, Eurofins, Carna Biosciences).[10][14]

    • Choose ATP Concentration: It is advisable to screen at both a low ATP concentration (near the Km for ATP of each kinase) to assess maximum potency and at a high, physiological ATP concentration (~1 mM) to better reflect the cellular environment.[11]

    • Interpret the Data: The service will return data showing the percent inhibition of each kinase at a given concentration of your compound (e.g., 1 µM). This allows you to identify and rank the most potent off-targets.

  • Data Presentation: Hypothetical Kinome Scan Data In this example, the primary target is "On-Target Kinase 1". The data reveals potent off-target activity against two other kinases.

Kinase Target% Inhibition @ 1 µM CompoundPotency (IC50)Notes
On-Target Kinase 1 98% 50 nM Primary Target
Off-Target Kinase A95%80 nMHigh-potency off-target.
Off-Target Kinase B85%250 nMModerate-potency off-target.
Off-Target Kinase C45%> 1 µMLow-potency off-target.
>300 Other Kinases<10%> 10 µMNot significant off-targets.
Issue 3: My biochemical screen identified off-targets. How do I confirm they are engaged in living cells?

Solution: Use a Cellular Target Engagement Assay.

  • Why it works: A compound must enter the cell, engage its target in a complex milieu, and resist efflux pumps to be effective. Cellular target engagement assays confirm that the binding observed with purified proteins also occurs inside a living cell.[15] The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method for this purpose.[16][17] It is based on the principle that when a protein binds to a ligand, it becomes more stable and resistant to heat-induced denaturation.[18][19]

  • Recommended Actions:

    • Perform CETSA: Treat intact cells with your compound (and a vehicle control).

    • Heat Challenge: Heat aliquots of the treated cells across a range of temperatures.

    • Analyze Soluble Protein: Lyse the cells and separate the soluble proteins (which remain folded) from the precipitated, denatured proteins.

    • Detect Target: Quantify the amount of your specific target protein remaining in the soluble fraction using Western blotting or mass spectrometry.

    • Result: A positive result is a "thermal shift"—a higher temperature is required to denature the target protein in the presence of your compound, confirming engagement.[20]

CETSA_Principle cluster_0 No Drug (Vehicle Control) cluster_1 With Drug (e.g., this compound) A Target Protein Unstable at High Temp B Heat Challenge Protein Denatures & Precipitates A->B C Centrifugation Low amount of soluble protein B->C F Centrifugation High amount of soluble protein C->F Thermal Shift Observed D Target Protein + Drug Complex is Stabilized E Heat Challenge Protein remains folded D->E E->F

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Part 3: Troubleshooting Guide: Strategies for Mitigating Off-Targets

Once you have a confirmed list of problematic off-targets, the next step is to design experiments that either avoid activating them or to chemically modify your compound to eliminate the unwanted interactions.

Strategy 1: Dose Optimization
  • The Principle: The simplest way to reduce off-target effects is to leverage differences in potency. If your compound is significantly more potent for your on-target versus its off-targets, you can often find a "therapeutic window" or concentration range where the on-target is inhibited without significantly engaging the off-targets.

  • Action Plan:

    • Determine IC50 values: Obtain full dose-response curves and determine the IC50 for your on-target and your top 2-3 most potent off-targets.

    • Calculate Selectivity Window: If the on-target IC50 is, for example, 50 nM and the most potent off-target IC50 is 500 nM, you have a 10-fold selectivity window.

    • Design Experiments: Conduct your cellular experiments at concentrations that maximize on-target inhibition while minimizing off-target engagement (e.g., 50-100 nM in the example above).

Strategy 2: Structure-Activity Relationship (SAR) Guided Medicinal Chemistry
  • The Principle: Use the off-target binding information to guide the synthesis of new analogs of your compound that retain on-target activity but have diminished off-target binding. This is an iterative process of design, synthesis, and testing.[21][22]

  • Action Plan:

    • Obtain Structural Information: If possible, determine the co-crystal structure of your compound bound to both its on-target and a key off-target. This provides the clearest path for rational design.

    • Hypothesize Modifications: In the absence of a structure, make systematic modifications to the scaffold of this compound. For example, alter substituents, change ring systems, or block metabolic sites.[1]

    • Iterative Screening: Screen each new analog against both the on-target and the key off-targets to see if you can improve the selectivity ratio.

SAR_Cycle A Design Analog B Synthesize A->B C Test (On- & Off-Target) B->C D Analyze Data (SAR) C->D D->A

Caption: The iterative Structure-Activity Relationship (SAR) cycle.

Strategy 3: Use an Orthogonal Tool Compound
  • The Principle: To be certain that your observed biological phenotype is due to the inhibition of your primary target, repeat the key experiment with a structurally unrelated inhibitor that is also known to potently inhibit your primary target.

  • Action Plan:

    • Identify Tool: Find a well-characterized, selective inhibitor of your primary target that has a different chemical scaffold from your pyrrolo-thiazole compound.

    • Replicate Experiment: If this orthogonal tool compound replicates the phenotype observed with this compound, it provides strong evidence that the effect is on-target.

    • Interpret Discrepancy: If the orthogonal tool does not produce the same effect, it strongly suggests that the phenotype you originally observed was due to an off-target of your compound.

Part 4: Experimental Protocols

Protocol: Cellular Thermal Shift Assay (CETSA) using Western Blot

This protocol provides a general framework for validating the engagement of a specific target by this compound in intact cells.

Materials:

  • Cell line expressing your target of interest.

  • This compound (and DMSO for vehicle control).

  • PBS with protease and phosphatase inhibitors.

  • PCR tubes or plate.

  • Thermal cycler.

  • Microcentrifuge cooled to 4°C.

  • Standard Western blot reagents (lysis buffer, antibodies, etc.).

Methodology:

  • Cell Treatment:

    • Culture your cells to ~80% confluency.

    • Treat cells with the desired concentration of your compound or with DMSO (vehicle) for 1-2 hours under normal culture conditions.

  • Harvesting:

    • Harvest cells by scraping or gentle trypsinization.

    • Wash the cell pellet twice with ice-cold PBS containing inhibitors.

    • Resuspend the cell pellet in PBS with inhibitors to a final concentration of ~10^7 cells/mL.

  • Heat Challenge:

    • Aliquot 50 µL of the cell suspension into each of 8-12 PCR tubes.

    • Place the tubes in a thermal cycler.

    • Run a temperature gradient program (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at 25°C.[16][19]

  • Cell Lysis:

    • Transfer the tubes to ice.

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.[18]

    • Carefully collect the supernatant (this is the soluble fraction) and transfer to a new, pre-chilled tube.

  • Analysis:

    • Determine the protein concentration of each supernatant.

    • Normalize the samples to the same total protein concentration.

    • Analyze the samples by SDS-PAGE and Western blot using a specific antibody against your target protein.

    • Quantify the band intensities for each temperature point.

  • Data Interpretation:

    • Plot the relative band intensity against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms cellular target engagement.

References

  • Huang, X., et al. (2023). Computational Prediction of Off-Target Effects in CRISPR Systems. CRISPR.
  • Roy, D., et al. (2021). CRISPR/ Cas9 Off-Targets: Computational Analysis of Causes, Prediction, Detection and Overcoming Strategies. ResearchGate. Available at: [Link]

  • MtoZ Biolabs. Kinome Profiling Service. MtoZ Biolabs. Available at: [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]

  • Listgarten, J., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Nature Biomedical Engineering. Available at: [Link]

  • Doench, J.G., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. National Institutes of Health. Available at: [Link]

  • Xie, L., et al. (2011). An Integrated Workflow for Proteome-Wide Off-Target Identification and Polypharmacology Drug Design. IEEE Xplore. Available at: [Link]

  • Pharmaron. Kinase Panel Profiling. Pharmaron. Available at: [Link]

  • Naito, Y., et al. (2015). Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse. PLOS ONE. Available at: [Link]

  • Wang, H., et al. (2022). Proteome-wide Identification of Off-Targets of a Potent EGFR L858R/T790M Mutant Inhibitor. ACS Chemical Biology. Available at: [Link]

  • Oncolines B.V. (2024). Kinome Profiling. Oncolines. Available at: [Link]

  • Wang, H., et al. (2022). Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor. ACS Publications. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. Available at: [Link]

  • Zhang, H., et al. (2022). Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. Available at: [Link]

  • Creative Biolabs. Off-Target Screening Cell Microarray Assay. Creative Biolabs. Available at: [Link]

  • Wikipedia. Thermal shift assay. Wikipedia. Available at: [Link]

  • Lomenick, B., et al. (2025). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. ACS Fall 2025 Meeting. Available at: [Link]

  • Grokipedia. (2026). Cellular thermal shift assay. Grokipedia. Available at: [Link]

  • Wikipedia. Proteomics. Wikipedia. Available at: [Link]

  • Lazzarotto, C.R., et al. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Nature Reviews Molecular Cell Biology. Available at: [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised? Patsnap Synapse. Available at: [Link]

  • Charles River Laboratories. Off-Target Screening Cell Microarray Assay. Charles River Laboratories. Available at: [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available at: [Link]

  • Ferto, T., et al. (2021). Mitigating off-target effects of small RNAs: conventional approaches, network theory and artificial intelligence. British Journal of Pharmacology. Available at: [Link]

  • MRC Laboratory of Molecular Biology. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Parham, L., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicology and Applied Pharmacology. Available at: [Link]

  • Kaale, E., et al. (2019). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. National Institutes of Health. Available at: [Link]

  • ResearchGate. Structure activity relationship. ResearchGate. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. PubMed. Available at: [Link]

  • Seanego, T.D., et al. (2021). 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. National Institutes of Health. Available at: [Link]

  • Espinoza, C., et al. (2019). Nature-inspired pyrrolo[2,3-d]pyrimidines targeting the histamine H3 receptor. PubMed. Available at: [Link]

  • Ali, M.A., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, X., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. PubMed. Available at: [Link]

  • Therapeutic Target Database. Drug Information. TTD. Available at: [Link]

  • Li, R., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. PubMed. Available at: [Link]

  • Bălășescu, E., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. Available at: [Link]

  • Hou, Z., et al. (2019). Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. PubMed. Available at: [Link]

  • Amato, R., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. National Institutes of Health. Available at: [Link]

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Technical Support Center: Purification of 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one. This guide is designed to provide expert advice and troubleshooting strategies to overcome common challenges encountered during the purification of this heterocyclic compound. As Senior Application Scientists, we have compiled this resource based on established principles of organic chemistry and extensive experience with related molecular scaffolds.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: My crude product is a dark, oily residue that is difficult to handle.

Q: Why is my crude this compound an intractable oil, and how can I solidify it for purification?

A: The oily nature of your crude product likely indicates the presence of significant impurities, such as residual high-boiling solvents (e.g., DMF, DMSO), or polymeric byproducts formed during the synthesis. The inherent polarity of the pyrrolo-thiazolone core, combined with these impurities, can suppress crystallization.

Troubleshooting Steps:

  • Solvent Removal: Ensure all reaction solvents are thoroughly removed. For high-boiling solvents, azeotropic distillation with a lower-boiling solvent like toluene under reduced pressure can be effective.

  • Trituration: Attempt to induce precipitation by trituration. This involves stirring the oil with a solvent in which the desired product is sparingly soluble, while the impurities are more soluble.

    • Recommended Solvents for Trituration: Diethyl ether, hexanes, or a mixture of ethyl acetate and hexanes.

  • "Salting Out": If the compound is suspected to be partially soluble in the aqueous phase during workup, saturating the aqueous layer with brine (saturated NaCl solution) can decrease its polarity and promote the partitioning of the product into the organic layer.

Issue 2: Column chromatography yields multiple overlapping spots on TLC, or the compound streaks.

Q: I'm struggling to get clean separation of my product using silica gel chromatography. What are the likely causes and solutions?

A: Poor separation on silica gel can be attributed to several factors: improper solvent system selection, the presence of acidic impurities, or the intrinsic properties of the compound itself. The lactam and thiazole moieties in this compound can lead to strong interactions with the acidic silanol groups on the silica surface, causing streaking.

Troubleshooting Steps:

  • Solvent System Optimization: A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent and gradually increase the polarity. A common starting point for polar heterocyclic compounds is a mixture of hexanes and ethyl acetate.

    • Pro-Tip: Aim for an Rf value of 0.2-0.3 for your target compound on the analytical TLC plate to achieve optimal separation on the column.

  • Tailing Reduction: To minimize streaking caused by the interaction of your compound with acidic silica, consider adding a small percentage of a polar modifier to your eluent.

    • For Basic Compounds: Add 0.5-1% triethylamine to the eluent to neutralize acidic sites on the silica gel.

    • For Acidic Compounds: Add 0.5-1% acetic acid or formic acid to the eluent.

  • Alternative Stationary Phases: If silica gel proves ineffective, consider using a different stationary phase.

    • Alumina (Neutral or Basic): Can be a good alternative for compounds that are sensitive to acid or are basic in nature.

    • Reversed-Phase Silica (C18): This is suitable for highly polar compounds, using polar mobile phases like water/acetonitrile or water/methanol mixtures.

Table 1: Recommended Solvent Systems for Chromatography of Polar Heterocycles

Stationary PhaseEluent System (Gradient)Target Compound Polarity
Silica GelHexanes/Ethyl Acetate (0-100% EtOAc)Moderately Polar
Silica GelDichloromethane/Methanol (0-10% MeOH)Polar
Neutral AluminaHexanes/Ethyl Acetate (0-100% EtOAc)Acid-sensitive/Basic
Reversed-Phase (C18)Water/Acetonitrile (0-100% ACN)Highly Polar
Issue 3: Significant loss of product during recrystallization.

Q: My yield after recrystallization is very low. How can I improve the recovery of this compound?

A: Low recovery during recrystallization is often due to the selection of a solvent in which the compound is too soluble, even at low temperatures, or using an excessive volume of solvent.

Troubleshooting Steps:

  • Solvent Screening: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen a variety of solvents on a small scale.

  • Solvent Pairs: If a single solvent is not ideal, a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) can be effective. Dissolve the compound in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will keep more of your product in solution upon cooling.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.

Table 2: Potential Solvents for Recrystallization of Polar Heterocyclic Compounds

SolventBoiling Point (°C)PolarityComments
Ethanol78PolarOften a good starting point for polar compounds.
Isopropanol82PolarSimilar to ethanol, but less volatile.
Acetonitrile82PolarCan be effective for moderately polar compounds.
Ethyl Acetate77MediumGood for compounds of intermediate polarity.
Toluene111Non-polarCan be used in a solvent pair with a more polar solvent.
Water100Very PolarSuitable for highly polar, water-soluble compounds.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

A1: Without a specific synthetic route, we can anticipate potential impurities based on common synthetic strategies for related heterocyclic systems. A plausible synthesis could involve the bromination of a 4H-pyrrolo[3,4-d]thiazol-6(5H)-one precursor.

  • Unreacted Starting Material: Incomplete bromination would leave the starting 4H-pyrrolo[3,4-d]thiazol-6(5H)-one.

  • Over-brominated Byproducts: If the reaction conditions are too harsh, di- or tri-brominated species may form.

  • Hydrolysis Products: The lactam ring could be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of a carboxylic acid-containing byproduct.

  • Reagent-derived Impurities: Residual brominating agents (e.g., N-bromosuccinimide and its byproduct succinimide) may be present.

Purification_Workflow Crude Product Crude Product Trituration Trituration Crude Product->Trituration Solidification Filtration_1 Filtration_1 Trituration->Filtration_1 Isolate Solid Column Chromatography Column Chromatography Filtration_1->Column Chromatography Further Purification Fraction Analysis (TLC) Fraction Analysis (TLC) Column Chromatography->Fraction Analysis (TLC) Separation Solvent Evaporation Solvent Evaporation Fraction Analysis (TLC)->Solvent Evaporation Combine Pure Fractions Recrystallization Recrystallization Solvent Evaporation->Recrystallization Final Polishing Pure Product Pure Product Recrystallization->Pure Product Isolation

Caption: A general workflow for the purification of this compound.

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques should be used to confirm the purity of your this compound.

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of your compound and help identify any impurities. The absence of signals corresponding to starting materials or byproducts is crucial.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides information on both the purity (from the LC chromatogram) and the molecular weight (from the mass spectrum) of your compound.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid.

Q3: What are the recommended storage conditions for this compound?

A3: Brominated heterocyclic compounds can be sensitive to light and moisture. To ensure stability, it is recommended to store the purified compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8 °C).

Impurity_Decision_Tree start Analyze Crude Product by TLC/LC-MS q1 Multiple Spots Observed? start->q1 a1 Column Chromatography q1->a1 Yes q3 Single Spot, but discolored? q1->q3 No q2 Streaking on TLC? a1->q2 a2 Add Modifier to Eluent (e.g., TEA or Acetic Acid) q2->a2 Yes q2->q3 No a2->a1 Re-run Column a3 Recrystallization (consider charcoal treatment) q3->a3 Yes end Pure Product q3->end No a3->end

Caption: A decision tree for selecting a purification strategy based on initial analysis.

References

  • G. K. T. G. K. T. and H. A. G. Ghabbour, "2-Bromo-4-phenyl-1,3-thiazole," Acta Crystallographica Section E: Structure Reports Online, vol. 68, no. 8, pp. o2478–o2478, Jul. 2012. [Online]. Available: [Link]

  • M. C. C. M. C. C. et al., "Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones," Molecules, vol. 23, no. 1, p. 112, Jan. 2018. [Online]. Available: [Link]

  • J. A. Joule, K. Mills, and J. A. Joule, Heterocyclic Chemistry, 5th ed. John Wiley & Sons, 2010.
  • W. C. Still, M. Kahn, and A. Mitra, "Rapid chromatographic technique for preparative separations with moderate resolution," The Journal of Organic Chemistry, vol. 43, no. 14, pp. 2923–2925, Jul. 1978.
  • L. M. Harwood, C. J. Moody, and J. M. Percy, Experimental Organic Chemistry: Standard and Microscale, 2nd ed. Blackwell Science, 1998.

Technical Support Center: 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Stability and Experimental Integrity in DMSO Solutions

Welcome to the technical support guide for 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one. This document provides in-depth guidance for researchers, chemists, and drug development professionals on the optimal handling, storage, and troubleshooting of this compound when using Dimethyl Sulfoxide (DMSO) as a solvent. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the stability and integrity of your experiments.

The pyrrolo[3,4-d]thiazole core is a heterocyclic scaffold of interest in medicinal chemistry.[1][2][3][4] The inherent reactivity of the bromo- and lactam functionalities, combined with the unique properties of DMSO, necessitates a careful and informed experimental approach.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound when dissolved in DMSO?

A1: The primary concerns stem from the compound's structure and the nature of DMSO as a solvent. The key potential issues are:

  • Hydrolysis: The lactam ring within the pyrrolo-thiazolone structure is susceptible to hydrolysis, especially in the presence of water. Since DMSO is highly hygroscopic, it readily absorbs atmospheric moisture, which can lead to the degradation of the compound over time.[5][6][7]

  • Nucleophilic Substitution: The bromine atom on the thiazole ring is an electrophilic site. While DMSO is a polar aprotic solvent and generally stable, trace impurities or contaminants (e.g., water, amines) could act as nucleophiles, potentially displacing the bromide.[5][8]

  • Solvent-Induced Reactions: Although less common, DMSO can participate in certain reactions, particularly under specific conditions (e.g., elevated temperatures, presence of certain reagents).[9] Studies on other reactive heterocyclic compounds, such as certain 2-aminothiazoles, have shown that degradation can occur specifically in DMSO.[10]

  • Precipitation: Like many complex organic molecules, this compound may have limited long-term solubility. Issues such as freeze-thaw cycles, water absorption, or storage at very low temperatures can cause the compound to precipitate out of solution, leading to inaccurate concentrations in subsequent assays.[11][12][13]

Q2: I've prepared a stock solution in DMSO, but it precipitated after being stored at -20°C. Is this degradation?

A2: Not necessarily. This is a very common issue and is more likely a physical solubility problem rather than chemical degradation.[13] DMSO has a relatively high freezing point (19°C), and when frozen, the dissolved compound can be forced out of solution as the solvent crystallizes.[7] Upon thawing, the compound may not fully redissolve, especially if it has a high crystal lattice energy. Repeated freeze-thaw cycles exacerbate this problem.[14]

To resolve this:

  • Gently warm the solution to 37°C.

  • Use a vortex mixer or an ultrasonic bath for 5-10 minutes to facilitate redissolution.[6][14]

  • Visually inspect the solution to ensure no particulates remain before making serial dilutions.

For long-term storage, consider whether room temperature storage in a desiccated, dark environment is a better option if a preliminary stability test shows the compound is chemically stable at that temperature.[13]

Q3: My HPLC/LC-MS analysis shows a decrease in the parent compound peak and the appearance of new peaks over time. What could be happening?

A3: This is a strong indicator of chemical degradation. Based on the structure, the new peaks could correspond to several potential products:

  • Hydrolysis Product: A peak corresponding to the mass of the parent compound plus the mass of water (M+18) would suggest the opening of the lactam ring.

  • DMSO Adduct: While less likely under standard conditions, it is not impossible. This would result in a peak corresponding to the parent mass plus components of the solvent.

  • Debrominated Product: A peak corresponding to the parent mass minus the mass of bromine plus the mass of hydrogen (M-79) could indicate a reductive debromination, though this typically requires specific catalysts or reagents.

A systematic stability study is essential to identify and characterize these degradants (see Protocol 2).

Q4: How can I minimize the degradation and ensure the integrity of my this compound stock solutions?

A4: Adhering to best practices for handling both the compound and the solvent is critical.

  • Use High-Purity, Anhydrous DMSO: Start with a fresh, sealed bottle of anhydrous DMSO (≤0.025% water).[6] Once opened, protect it from atmospheric moisture by using a septum and storing it in a desiccator.

  • Prepare Fresh Solutions: Ideally, prepare solutions fresh for each experiment. If storage is necessary, follow the guidelines below.

  • Aliquot Solutions: Prepare smaller, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles and minimize exposure of the main stock to air and moisture.[14]

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.

  • Storage Conditions: Store aliquots at -80°C for long-term storage (months to years) or at -20°C for short-term storage (weeks).[15] Always perform a solubility check after thawing (see Q2).

Visualizing the Chemistry and Workflow

To better understand the molecule and the processes described, the following diagrams have been created.

cluster_mol This compound cluster_sites Potential Reactive Sites mol lactam Lactam Ring mol->lactam  Susceptible to  Hydrolysis bromo Bromo Group mol->bromo  Electrophilic Site for  Nucleophilic Attack nh N-H Proton mol->nh  Acidic Proton

Caption: Key reactive sites on the this compound molecule.

G start Start: Assess Compound Stability prep_stock 1. Prepare Stock Solution (Anhydrous DMSO, known concentration) start->prep_stock t0_analysis 2. Immediate Analysis (t=0) (HPLC/LC-MS to get baseline purity) prep_stock->t0_analysis storage 3. Aliquot and Store (e.g., RT, 4°C, -20°C) t0_analysis->storage t1 Timepoint 1 (e.g., 24 hours) storage->t1 t2 Timepoint 2 (e.g., 7 days) tn Timepoint 'n' (e.g., 1 month) analyze_samples 4. Analyze Stored Samples (Use same HPLC/LC-MS method) tn->analyze_samples compare 5. Compare Data (% Purity vs. t=0) analyze_samples->compare end End: Determine Stability Profile compare->end

Caption: Experimental workflow for a time-course stability study in DMSO.

Troubleshooting Guide

This table provides a quick reference for common issues encountered during experiments.

Issue Observed Potential Cause(s) Recommended Action(s)
Compound fails to dissolve completely. 1. Use of non-anhydrous DMSO.[6] 2. Compound has reached its solubility limit. 3. Insufficient mixing/agitation.1. Use fresh, high-purity anhydrous DMSO. 2. Prepare a less concentrated stock solution. 3. Gently warm (37°C) and sonicate the solution for 5-10 minutes.[14]
Precipitate forms in stock solution upon storage (especially frozen). 1. Compound "crashing out" due to freeze-thaw cycles.[11][13] 2. Supersaturated solution prepared at elevated temperature. 3. Water absorption into DMSO, reducing solvating power.[16]1. Before use, warm, vortex, and sonicate to redissolve. 2. Aliquot to minimize freeze-thaw cycles. 3. Consider storing at room temperature in a desiccator if the compound is chemically stable.
Solution changes color (e.g., yellowing/browning). 1. Chemical degradation leading to chromophoric byproducts. 2. Oxidation (if sensitive and exposed to air).1. Immediately analyze by HPLC/LC-MS to identify new species. 2. Discard the solution and prepare a fresh stock. 3. For future stocks, consider storage under an inert atmosphere (N₂ or Ar).
Inconsistent results in biological assays. 1. Inaccurate concentration due to partial precipitation. 2. Loss of active compound due to degradation. 3. Degradation product has its own biological activity.[10]1. Always ensure the stock solution is fully dissolved before use. 2. Perform a stability study (Protocol 2) to understand the compound's half-life in your storage conditions. 3. Qualify new batches of stock solutions with a quality control check (e.g., HPLC purity).

Experimental Protocols

Protocol 1: Preparation of a High-Integrity Stock Solution

Causality: This protocol is designed to minimize the two primary sources of error: inaccurate concentration due to incomplete dissolution and chemical degradation due to water contamination.

  • Preparation: Bring the vial of solid this compound and a sealed bottle of anhydrous, high-purity DMSO to room temperature inside a desiccator.

  • Weighing: Accurately weigh the required amount of the solid compound in a clean, dry microcentrifuge tube or vial.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Cap the vial tightly and vortex for 2-3 minutes. If solids persist, place the vial in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C can be applied if necessary.

    • Rationale: Mechanical agitation and sonication break down compound aggregates, while gentle warming increases kinetic energy to overcome crystal lattice forces, aiding dissolution.[6]

  • Verification: Visually inspect the solution against a bright light to ensure it is clear and free of any particulate matter.

  • Aliquoting & Storage: Immediately dispense the stock solution into single-use, low-binding microcentrifuge tubes. For maximum stability, overlay with argon or nitrogen gas, seal tightly, and store at -80°C.

Protocol 2: Short-Term Stability Assessment by RP-HPLC

Causality: This self-validating protocol establishes a baseline (t=0) and monitors changes over time, providing quantitative data on the compound's stability under your specific storage conditions.

  • System Preparation:

    • Prepare a suitable mobile phase for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A typical starting point would be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[17][18]

    • Equilibrate a C18 column (e.g., 100 x 4.6 mm, 3 µm) with the initial mobile phase conditions.[17] Set the UV detector to a wavelength appropriate for the compound's chromophore (e.g., 254 nm or a determined λ-max).

  • Sample Preparation:

    • Prepare a 10 mM stock solution in anhydrous DMSO as described in Protocol 1.

    • Immediately prepare a t=0 sample by diluting the stock solution to a final concentration of ~20-50 µM in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile). This prevents DMSO from acting as a strong solvent during injection.

  • Baseline Analysis (t=0):

    • Inject the t=0 sample onto the equilibrated HPLC system.

    • Record the chromatogram. The area of the main peak serves as the 100% reference for purity.

  • Storage and Time Points:

    • Store the remaining DMSO stock solution under the desired test condition (e.g., room temperature in the dark).

    • At predetermined time points (e.g., 4h, 24h, 48h, 7 days), prepare a new analytical sample from the stock solution in the exact same manner as the t=0 sample.

  • Time-Point Analysis:

    • Inject each time-point sample onto the HPLC system using the identical method.

  • Data Analysis:

    • For each chromatogram, calculate the relative purity of the parent compound: Purity (%) = (Area of Parent Peak at Tx / Area of Parent Peak at T0) * 100.

    • Observe the formation and growth of any new peaks, noting their retention times and relative peak areas. This provides a quantitative measure of degradation.

G cluster_solubility Solubility Issues cluster_stability Stability Issues start Problem: Inconsistent Experimental Results q1 Is the DMSO stock solution clear and free of precipitate? start->q1 warm Action: Warm to 37°C, vortex, and sonicate. q1->warm No q2 Run HPLC/LC-MS. Is purity >95%? Are unexpected peaks present? q1->q2 Yes check_again Is it clear now? warm->check_again ok Proceed with experiment. Consider aliquoting future stocks. check_again->ok Yes not_ok Issue: Potential supersaturation or insolubility. check_again->not_ok No make_new Action: Prepare a fresh, -less concentrated- stock solution. not_ok->make_new stable Compound is stable. Investigate other experimental variables. q2->stable Yes unstable Issue: Chemical Degradation q2->unstable No perform_study Action: Perform stability study (Protocol 2). Use fresh, anhydrous DMSO and aliquot. unstable->perform_study

Caption: Troubleshooting decision tree for issues with DMSO stock solutions.

References

  • Hubei Cheezheng Energy Development Co., Ltd. (2026).
  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Compound Solubility in DMSO.
  • Wikipedia contributors. (2024). Dimethyl sulfoxide. Wikipedia. [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. [Link]

  • Quora. (2015). How does DMSO act on organic compounds?
  • gChem Global. DMSO.
  • Kozik, V., et al. (2012). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. [Link]

  • Lipinski, C. A. (2002). Issues in Compound Storage in DMSO.
  • BenchChem. (2025). Rimeporide Technical Support Center: Troubleshooting Stability and Solubility in DMSO.
  • Li, Y., et al. (2024). Fungicidal Activity of New Pyrrolo[2,3-d]thiazoles and Their Potential Action on the Tryptophan Metabolic Pathway and Wax Biosynthesis. Journal of Agricultural and Food Chemistry. [Link]

  • Lázár, L., et al. (2017). Synthesis of Pyrrolo[2,3-d][5][6][11]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Molecules. [Link]

  • Al-Ghorbani, M., et al. (2024). Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR. Molecules. [Link]

  • Ayati, A., et al. (2019). Thiazole Ring—A Biologically Active Scaffold. Molecules. [Link]

  • de Witte, L., et al. (2022). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry – A European Journal. [Link]

  • Conti, P., et al. (2008). Synthesis of novel pyrrolo[3,4-d]pyrazole-dicarboxylic acids and evaluation of their interaction with glutamate receptors. Chemistry & Biodiversity. [Link]

  • Cheli, C. D., et al. (1984). The stability of mutagenic chemicals stored in solution. Mutation Research. [Link]

  • Blake, J. F., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Darwish, H. W., et al. (2023). QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals. Scientific Reports. [Link]

  • Khan, I., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Chmovzh, T. N., et al. (2021). 4-(7-Bromobenzo[d][5][6][11]thiadiazol-4-yl)morpholine. Molbank. [Link]

Sources

Technical Support Center: Interpreting Ambiguous Results with 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Note on This Guide: As of January 2026, detailed biological data for 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one, including its specific molecular targets and mechanism of action, is not extensively available in the public domain. To provide a comprehensive and practical troubleshooting guide, this document will proceed under the assumption that this compound is being investigated as a kinase inhibitor. The principles and methodologies outlined herein are broadly applicable to the study of novel small molecule inhibitors and are intended to serve as a robust framework for experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical nature of this compound and how might this influence its biological activity?

A1: this compound belongs to the class of heterocyclic compounds, which are common scaffolds in medicinal chemistry due to their ability to form a variety of interactions with biological macromolecules. The pyrrolo-thiazole core is a rigid structure that can present substituents in a well-defined spatial orientation for target binding. The bromine atom is an electron-withdrawing group that can influence the electronic properties of the ring system and may be involved in halogen bonding with the target protein, a type of non-covalent interaction that can contribute to binding affinity. The lactam moiety (the -one part of the name) can act as both a hydrogen bond donor and acceptor.

Q2: I'm seeing no effect of the compound in my cellular assay. What are the most common initial troubleshooting steps?

A2: Lack of activity is a frequent challenge with investigational compounds. The primary areas to investigate are:

  • Compound Integrity and Solubility: Verify the purity and identity of your compound batch. Poor solubility is a major cause of apparent inactivity; if the compound precipitates in your assay medium, its effective concentration is unknown.

  • Experimental Protocol: Re-examine all steps of your protocol, including reagent concentrations, incubation times, and the health and passage number of your cells.

  • Target Expression and Engagement: Confirm that your cellular model expresses the intended target protein at sufficient levels. It's also crucial to determine if the compound is cell-permeable and can reach its intracellular target.

Q3: My results are inconsistent between experiments. What could be the cause?

A3: Experimental variability can arise from several sources:

  • Compound-Related Issues: Inconsistent preparation of stock solutions, or degradation of the compound due to improper storage or repeated freeze-thaw cycles.

  • Cell-Based Variability: Differences in cell density, passage number, or cell health can significantly impact the cellular response to a compound.

  • Assay-Related Inconsistencies: Minor variations in reagent preparation, incubation times, or instrument settings can lead to significant differences in readouts.

Troubleshooting Guide for Ambiguous Results

This guide is structured to help you diagnose and resolve common ambiguous outcomes when working with this compound.

Scenario 1: High In Vitro Potency, Low or No Cellular Activity

This is a common issue that often points to problems with the compound's behavior in a cellular context.

Possible Causes and Solutions:

  • Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane.

    • Troubleshooting:

      • Assess Physicochemical Properties: Calculate the compound's cLogP and polar surface area. High values for either can suggest poor permeability.

      • Permeability Assays: Conduct a Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick assessment of passive diffusion. For a more definitive answer, use a Caco-2 permeability assay to evaluate active transport and efflux.

      • Structural Modification: If permeability is a confirmed issue, medicinal chemistry efforts may be needed to optimize the compound's properties.

  • Efflux by Transporters: The compound may be actively pumped out of the cell by transporters like P-glycoprotein (P-gp).

    • Troubleshooting:

      • Co-incubation with Efflux Inhibitors: Perform your cellular assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in your compound's apparent activity would suggest it is a substrate for efflux pumps.

      • Use Cell Lines with Varying Efflux Pump Expression: Compare the activity of your compound in a standard cell line versus one that overexpresses P-gp.

  • Compound Instability or Metabolism: The compound may be rapidly degraded or metabolized by the cells.

    • Troubleshooting:

      • Microsomal Stability Assay: Incubate the compound with liver microsomes to assess its metabolic stability.

      • LC-MS Analysis of Cell Lysates: Treat cells with your compound and analyze cell lysates and supernatant over time by LC-MS to determine the rate of compound degradation and identify potential metabolites.

Scenario 2: Discrepancy Between Biochemical and Cellular IC50 Values

A significant rightward shift in the IC50 value from a biochemical (e.g., purified enzyme) to a cellular assay is common and expected, but a very large discrepancy warrants investigation.

Possible Causes and Solutions:

  • High ATP Concentration in Cells: In kinase assays, if your compound is an ATP-competitive inhibitor, the high intracellular concentration of ATP (millimolar range) will compete with your compound for binding to the kinase, leading to a higher apparent IC50.

    • Troubleshooting:

      • Mechanism of Action Studies: Perform enzyme kinetics studies to determine if the compound is ATP-competitive.

      • Interpret Cellular Data in Context: Acknowledge that a shift in potency is expected for ATP-competitive inhibitors. The cellular IC50 is often a more physiologically relevant value.

  • Plasma Protein Binding: If your cell culture medium contains serum, your compound may bind to proteins like albumin, reducing the free concentration available to interact with the target.

    • Troubleshooting:

      • Plasma Protein Binding Assay: Determine the fraction of your compound that is bound to plasma proteins.

      • Assay in Serum-Free Media: If experimentally feasible, perform your cellular assay in serum-free or low-serum conditions and compare the results to those obtained in the presence of serum.

  • Off-Target Engagement in Cells: The compound may be engaging other intracellular targets, which could sequester the compound or lead to complex downstream effects that mask the on-target phenotype.

    • Troubleshooting:

      • Kinome Profiling: Screen your compound against a broad panel of kinases to identify potential off-targets.

      • Use of Structurally Unrelated Inhibitors: Confirm your on-target phenotype using a different, structurally unrelated inhibitor of the same target.

Scenario 3: Evidence of Off-Target Effects

Observing a cellular phenotype that is inconsistent with the known biology of the intended target is a red flag for off-target effects.

Possible Causes and Solutions:

  • Compound Promiscuity: The compound may have affinity for multiple targets.

    • Troubleshooting:

      • Broad Target Screening: In addition to kinome profiling, consider broader screening panels that include GPCRs, ion channels, and other common off-target classes.

      • Use of a Negative Control: Synthesize a structurally similar analog of your compound that is inactive against your primary target. If this negative control still produces the cellular phenotype, it is strong evidence for an off-target effect.

  • Compound Reactivity: Some chemical moieties can be reactive and non-specifically modify proteins, leading to a variety of cellular effects.

    • Troubleshooting:

      • Structural Assessment: Examine the structure of your compound for known reactive groups.

      • Assay with a Non-specific Protein: Test if your compound inhibits the activity of an unrelated protein, such as luciferase, which can be an indicator of non-specific activity.

Best Practices and Experimental Design

Proactive experimental design can prevent many of the ambiguous results discussed above.

  • Compound Quality Control: Always ensure the identity and purity (>95%) of your compound batch using methods like NMR and LC-MS.

  • Solubility Determination: Experimentally determine the solubility of your compound in your assay buffer.

  • Dose-Response Curves: Always generate full dose-response curves to accurately determine IC50 values.

  • Orthogonal Approaches: Use multiple, independent methods to validate your findings. For example, if you observe a decrease in cell viability, confirm this with both a metabolic assay (e.g., MTT) and a cell counting method.

Experimental Protocols

Protocol 1: Assessing Compound Solubility in Cell Culture Medium
  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • In a clear microcentrifuge tube, add the desired final volume of your cell culture medium (e.g., 1 mL).

  • Add the appropriate volume of the compound stock solution to achieve the highest concentration you plan to test.

  • Vortex the solution gently.

  • Incubate the solution under the same conditions as your assay (e.g., 37°C, 5% CO2) for 1-2 hours.

  • Visually inspect the solution for any signs of precipitation against a dark background. For a more quantitative measure, centrifuge the solution and measure the concentration of the compound in the supernatant by LC-MS.

Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

CETSA is a powerful method to assess whether a compound binds to its target in intact cells.

  • Culture cells to a sufficient density.

  • Treat cells with your compound or vehicle control for a specified time.

  • Harvest the cells and resuspend them in a suitable buffer.

  • Divide the cell suspension into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for a few minutes.

  • Cool the samples and lyse the cells.

  • Centrifuge the lysates to pellet the aggregated proteins.

  • Analyze the supernatant (soluble protein fraction) by Western blot using an antibody against your target protein.

  • Binding of your compound should stabilize the target protein, resulting in more soluble protein at higher temperatures compared to the vehicle control.

Visualizations

Troubleshooting Workflow for Low Cellular Activity

workflow start Low Cellular Activity Observed check_solubility Is the compound soluble in assay medium? start->check_solubility check_permeability Is the compound cell-permeable? check_solubility->check_permeability Yes end_no_activity Compound has intrinsic low activity check_solubility->end_no_activity No (Address solubility issues) check_efflux Is the compound an efflux pump substrate? check_permeability->check_efflux Yes check_permeability->end_no_activity No (Consider structural modification) check_metabolism Is the compound stable in cells? check_efflux->check_metabolism No end_activity_confirmed Proceed with further cellular assays check_efflux->end_activity_confirmed Yes (Co-dose with efflux inhibitor) check_metabolism->end_no_activity No (Characterize metabolites) check_metabolism->end_activity_confirmed Yes pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK TargetKinase Target Kinase (Hypothetical Target) RTK->TargetKinase Substrate Substrate Protein TargetKinase->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate TF Transcription Factor PhosphoSubstrate->TF GeneExpression Gene Expression (Proliferation, Survival) TF->GeneExpression Compound This compound Compound->TargetKinase

Caption: A hypothetical signaling pathway illustrating the inhibitory action of the compound on a target kinase.

Quantitative Data Summary

ParameterAcceptable RangeImplication of Out-of-Range Results
Purity >95%Impurities can cause off-target effects or interfere with the assay.
Solubility in Assay Medium >10x the expected IC50Precipitation will lead to an inaccurate assessment of potency.
Cellular IC50 / Biochemical IC50 10-100A very high ratio may indicate poor permeability, efflux, or high plasma protein binding.
Plasma Protein Binding <99%Very high binding reduces the free fraction of the compound available to act on the target.

References

  • Vu, V., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry. [Link]

  • Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes.
  • Bunnage, M. E., et al. (2015). Know your target, know your molecule.
  • Ayling, R. (2000). Pitfalls in the interpretation of common biochemical tests. Postgraduate Medical Journal. [Link]

Technical Support Center: Scaling Up the Synthesis of 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical reasoning and field-proven insights to navigate the challenges of scale-up. This guide is structured as a dynamic resource, addressing specific issues in a question-and-answer format to help you troubleshoot and optimize your process effectively.

The pyrrolo[3,4-d]thiazole core is a significant scaffold in medicinal chemistry, appearing in various compounds with interesting biological activities. However, scaling its synthesis presents challenges common to many complex heterocyclic systems, including reaction control, impurity profiling, and final product isolation. This guide will walk you through a plausible and robust synthetic route, focusing on the critical aspects of process scale-up.

Overall Synthetic Workflow

The proposed synthesis is a three-step process designed for robustness and scalability. It begins with the construction of a key thiazole intermediate, followed by the formation of the fused pyrrolidone ring, and concludes with a regioselective bromination.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Regioselective Bromination cluster_3 Step 4: Purification A Thioamide Precursor + α-Halo Carbonyl B Aminothiazole Intermediate A->B Cyclocondensation C 4H-pyrrolo[3,4-d]thiazol-6(5H)-one (Core Structure) B->C Annulation D This compound (Final Product) C->D Electrophilic Substitution E High-Purity API D->E Crystallization

Caption: Proposed scalable synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What grade of solvents and reagents should I use for the pilot-scale synthesis?

A: For laboratory-scale discovery, ACS grade reagents are often sufficient. However, for pilot-scale (multi-kilogram) production, it is imperative to switch to reagents and solvents with well-defined specifications and impurity profiles (e.g., GMP or equivalent grades where applicable). The rationale is that trace impurities in starting materials, which are negligible at the gram scale, can become significant at the kilogram scale, potentially leading to new, unexpected side products or interfering with reaction kinetics.[1][2] Always perform small-scale trial reactions with the new grade of reagents to ensure consistency before committing to a large batch.

Q2: How stable is the final compound, this compound, and its precursors?

A: The stability of heterocyclic compounds can vary. The final brominated product may be sensitive to light and high temperatures, which can cause degradation over time. It is recommended to store it in amber containers under an inert atmosphere (nitrogen or argon) at reduced temperatures (2-8 °C). The aminothiazole intermediate from Step 1 can be susceptible to oxidation. It's crucial to conduct forced degradation studies (acid, base, oxidative, thermal, photolytic) on key intermediates and the final product to understand their liabilities and establish appropriate handling and storage conditions.

Q3: Are there any specific safety concerns I should be aware of when scaling up this synthesis?

A: Yes. The bromination step is often exothermic and involves handling corrosive and toxic reagents like N-Bromosuccinimide (NBS) or liquid bromine.[3] A comprehensive safety review (e.g., a Process Hazard Analysis) is essential before any scale-up. Key concerns include:

  • Thermal Runaway: The bromination reaction can generate a significant amount of heat. Inadequate cooling or too rapid addition of the brominating agent on a large scale can lead to a thermal runaway.[1]

  • Reagent Handling: NBS is a lachrymator and an oxidizer. Liquid bromine is highly corrosive and toxic. Ensure proper personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed-system transfers) are in place.

  • Pressure Build-up: Some reactions may evolve gas (e.g., HBr). The reactor must be properly vented.

Troubleshooting Guide by Synthetic Step
Step 1 & 2: Synthesis of the 4H-pyrrolo[3,4-d]thiazol-6(5H)-one Core

Q4: We are observing low yields and significant impurity formation during the initial Hantzsch cyclization at a larger scale. What could be the cause?

A: Low yields in heterocyclic synthesis on a larger scale can often be traced back to issues with mass and heat transfer.[4]

  • Cause - Inefficient Mixing: In larger reactors, inefficient stirring can create localized "hot spots" or areas of high reactant concentration, leading to side reactions and degradation.

    • Solution: Ensure the reactor's agitation is sufficient for the reaction volume and viscosity. Use of baffles in the reactor can improve mixing. For heterogeneous reactions, the stir rate is critical.[5]

  • Cause - Suboptimal Reagent Addition: Adding reagents too quickly can increase side product formation.

    • Solution: Control the addition of one of the key reagents via a dropping funnel or a syringe pump over an extended period. This maintains a low, steady concentration of the reagent and helps control the reaction rate.

  • Cause - Purity of Starting Materials: Impurities in the initial thioamide or α-halo carbonyl can propagate through the synthesis.

    • Solution: Re-verify the purity of your starting materials. Consider recrystallizing or purifying them if they are from a new supplier or an old batch.

Step 3: Regioselective Bromination

This is often the most challenging step to scale up due to its potential exothermicity and selectivity issues.

Q5: Our 50L reactor showed a significant and difficult-to-control exotherm upon adding N-Bromosuccinimide (NBS). How can we manage this?

A: This is a critical safety and process control issue. Exotherms that are manageable in a small flask can become dangerous in a large reactor due to the lower surface-area-to-volume ratio, which reduces heat dissipation efficiency.[1]

  • Expertise & Causality: The reaction of NBS with the electron-rich pyrrolothiazole core is rapid and highly exothermic. The heat generation rate can easily exceed the cooling capacity of the reactor if not properly controlled.

  • Troubleshooting & Solutions:

    • Control the Addition Rate: This is the most effective method. Do not add the NBS as a single portion. Instead, add it as a solution in a suitable solvent (e.g., acetonitrile, dichloromethane) via a pump over several hours. This makes the reaction rate dependent on the addition rate, not the intrinsic kinetic rate.[5]

    • Use a Slurry: If NBS is not very soluble, it can be added as a slurry. Continuous addition of a slurry was shown to be effective in controlling the concentration of the active brominating species and minimizing impurity formation in a large-scale radical bromination.[6]

    • Improve Cooling: Ensure the reactor's cooling jacket is operating at maximum efficiency. For highly exothermic processes, a more powerful secondary cooling loop might be necessary.

    • Reverse Addition: Consider adding the substrate solution to a slurry or solution of the NBS. This can sometimes help maintain better temperature control.

G start Exotherm Observed During Bromination q1 Is NBS added in one portion? start->q1 sol1 Solution: Add NBS as a solution or slurry over 2-4 hours to control rate. q1->sol1 Yes q2 Is reactor cooling capacity sufficient? q1->q2 No a1_yes Yes a1_no No sol1->q2 sol2 Solution: Upgrade cooling system or run reaction at a more dilute concentration. q2->sol2 No q3 Is agitation efficient? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Solution: Increase stir speed. Check impeller design and reactor baffling. q3->sol3 No end_node Process is Thermally Stable q3->end_node Yes a3_yes Yes a3_no No sol3->end_node

Caption: Troubleshooting exotherms in bromination.

Q6: We are observing the formation of a di-brominated impurity. How can we improve the regioselectivity for the desired 2-bromo product?

A: Over-bromination is a common issue when the substrate is highly activated or when reaction conditions are too harsh.

  • Cause - Excess Brominating Agent: Using more than one equivalent of NBS can lead to di-bromination.

    • Solution: Use a slight sub-stoichiometric amount of NBS (e.g., 0.95-0.98 equivalents) and monitor the reaction closely by HPLC or UPLC. Drive the reaction to completion by slowly adding small additional portions of NBS only if necessary. This ensures you do not have a large excess of the brominating agent present at the end of the reaction.

  • Cause - High Temperature: Higher temperatures can decrease selectivity.[5]

    • Solution: Run the reaction at a lower temperature (e.g., 0-5 °C). While this will slow the reaction rate, it often provides a significant improvement in selectivity. The slower rate is easily compensated for by the controlled addition protocol discussed previously.

  • Cause - Choice of Brominating Agent: NBS is generally a mild and selective brominating agent.[7] However, if selectivity is still an issue, other reagents could be explored. For instance, tetrabutylammonium tribromide (TBATB) has been shown to be a mild and highly regioselective brominating agent for some heterocyclic systems.[8]

ParameterLab Scale (10g)Pilot Scale (10kg)Rationale for Change
Substrate 1.0 eq1.0 eq-
NBS 1.05 eq0.98 eqTo minimize over-bromination at scale.
Solvent Volume 100 mL100 LMaintained 10 vol dilution for viscosity and heat transfer.
Temperature 25 °C (RT)0-5 °CLower temperature enhances selectivity and safety.[5]
NBS Addition Added in portions over 5 minAdded as a solution over 4 hoursCritical for controlling exotherm and maintaining low NBS concentration.[5][6]
Monitoring TLC every 30 minHPLC every hourHPLC provides more accurate quantitative data on conversion and impurity formation.

Table 1: Comparison of Lab vs. Pilot Scale Bromination Protocols.

Final Step: Purification and Isolation

Q7: Column chromatography is not a viable option for purifying our 15 kg batch of crude product. What are the best practices for developing a scalable crystallization protocol?

A: Replacing chromatography with crystallization is a cornerstone of process chemistry. A robust crystallization protocol not only purifies the product but also controls its physical properties, such as crystal form (polymorphism) and particle size.[1]

  • Step-by-Step Crystallization Development:

    • Solvent Screening: The goal is to find a solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.[9] Impurities should ideally remain in the mother liquor. Screen a range of solvents with different polarities (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, heptane).

    • Develop a Two-Solvent System: Often, a single solvent is not ideal. A common technique is to dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid (cloudy).[10] This is the point of saturation.

    • Controlled Cooling: Once the saturation point is found, allow the solution to cool slowly. Rapid cooling ("crashing out") often traps impurities. A slow, linear cooling profile allows for the growth of larger, purer crystals.

    • Seeding: To ensure consistency between batches, it is highly recommended to add a small number of pure crystals ("seeds") to the solution once it is saturated. This induces crystallization in a controlled manner.

    • Isolation and Drying: Isolate the crystals by filtration (e.g., using a Nutsche filter-dryer at scale) and wash with a cold portion of the anti-solvent to remove residual mother liquor.[11] Dry the product under vacuum at a temperature determined by thermal analysis (TGA) to be non-degrading.

Solvent SystemProduct SolubilityImpurity SolubilityComments
Isopropanol/Water High in hot IPA, low in waterMay be solubleGood for polar compounds.
Ethyl Acetate/Heptane Soluble in EtOAc, insoluble in heptaneOften soluble in this mixtureExcellent general-purpose system for moderately polar compounds.
Acetonitrile High when hot, low when coldVariesA good single-solvent choice if solubility profile is right.
Toluene/Heptane Soluble in Toluene, insoluble in heptaneGood for non-polar impuritiesUseful for less polar compounds.

Table 2: Example Solvent Systems for Crystallization Screening.

References
  • Grehn, L. (1979). THE SYNTHESIS AND CARBON‐13 NMR SPECTRA PYRROLOTHIAZOLES AND THEIR PRECURSORS. BROMINE‐INDUCED CYCLIZATION OF PYRROLYLTHIOUREAS. Chemischer Informationsdienst, 10(50). [Link]

  • Frontier, A. (2026). How To: Purify by Crystallization. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Unknown. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?. Retrieved from [Link]

  • Piotrowska, M. K., et al. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Polymer Chemistry, 12(31), 4448-4459. [Link]

  • Crochet, A. (n.d.). Guide for crystallization. University of Fribourg. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of α-brominated pyrrolodiazine, under MW and TH conditions. Retrieved from [Link]

  • Chemtek Scientific. (n.d.). Challenges of scaling up production from grams to kilos. Retrieved from [Link]

  • Pharmaceutical Technology. (2016). Advances in Large-Scale Heterocyclic Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Green advancements towards the electrochemical synthesis of heterocycles. Retrieved from [Link]

  • Wang, X., et al. (2024). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. RSC Advances, 14, 33815-33819. [Link]

  • Abdel-Gawad, H., et al. (2023). One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors against MDR pathogens with radiosterilization and molecular modeling simulation. Scientific Reports, 13(1), 1983. [Link]

  • Fadda, A. A., et al. (2014). Synthesis of New Pyrazolothiazole Derivatives from 4-Thiazolidinones. International Journal of Organic Chemistry, 4(3), 225-233. [Link]

  • ResearchGate. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Retrieved from [Link]

  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. [Link]

  • Fayed, E. A., et al. (2014). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie, 347(1), 47-57. [Link]

  • El-Adl, K., et al. (2021). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1145-1160. [Link]

  • ResearchGate. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]

  • Maloney, K. M., et al. (2020). Kinetic Investigations to Enable development of a Robust Radical Benzylic Bromination for Commercial Manufacturing of AMG 423 Dihydrochloride Hydrate. Organic Process Research & Development, 24(7), 1523–1530. [Link]

  • Li, J., et al. (2016). The Reaction between Bromine and the Water Dimer and the Highly Exothermic Reverse Reaction. Journal of Computational Chemistry, 37(1), 119-126. [Link]

  • ACS Green Chemistry Institute. (n.d.). Bromination. Retrieved from [Link]

  • Trapella, C., et al. (2018). Evaluation of Fused Pyrrolothiazole Systems as Correctors of Mutant CFTR Protein. Molecules, 23(10), 2632. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Nassiri, M., et al. (2014). Synthesis of Spiro Pyrrolobenzothiazole Derivatives via a Three-Component Reaction. Journal of Heterocyclic Chemistry, 51(S1), E244-E247. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]

  • Ivanova, Y. V., & Zavarzin, I. V. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6296. [Link]

  • Goverdhan, G., et al. (2014). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Journal of the Serbian Chemical Society, 79(10), 1239-1249. [Link]

Sources

Validation & Comparative

A Comparative Guide to Kinase Inhibitors: Evaluating 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one Against Established Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the potential kinase inhibitor 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one against a panel of well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine, the multi-targeted inhibitor Dasatinib, and the selective inhibitor Vemurafenib. While direct experimental data on this compound is not extensively available in the public domain, its structural features, particularly the pyrrolo-fused heterocyclic core, suggest potential activity as a kinase inhibitor. This guide will therefore focus on the established profiles of the comparator drugs and the methodologies required to rigorously evaluate a novel compound like this compound.

Introduction to Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of proteins.[1] Their dysregulation is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.[1][2] Kinase inhibitors are small molecules that block the activity of these enzymes, thereby interfering with aberrant signaling pathways.[1] The development of kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[2]

The pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds, which bear structural resemblance to the core of this compound, are present in numerous known kinase inhibitors.[3][4][5][6][7][8][9][10] These scaffolds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase.[11]

Comparator Kinase Inhibitors

To provide a framework for evaluating our topic compound, we will compare it against three well-established kinase inhibitors with distinct selectivity profiles.

Staurosporine: The Pan-Kinase Inhibitor

Staurosporine, a natural product isolated from the bacterium Streptomyces staurosporeus, is a potent but non-selective protein kinase inhibitor.[12][13] It inhibits a wide range of kinases by competing with ATP for binding to the kinase domain.[11][12] Its broad activity profile makes it a valuable research tool for inducing apoptosis and studying general kinase-dependent signaling pathways, but its lack of specificity has precluded its clinical use.[12][14] Staurosporine inhibits enzymes such as protein kinase C (PKC), protein kinase A (PKA), and CaM kinase II with IC50 values in the low nanomolar range.[14]

Dasatinib: The Multi-Targeted Inhibitor

Dasatinib is an oral multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[15][16] It potently inhibits the BCR-ABL fusion protein, the hallmark of CML, as well as SRC family kinases, c-KIT, and PDGFR.[2][15][17][18] Unlike the first-generation inhibitor imatinib, dasatinib can inhibit both the active and inactive conformations of the ABL kinase domain, making it effective against many imatinib-resistant mutations.[15][18]

Vemurafenib: The Selective Inhibitor

Vemurafenib is a highly selective inhibitor of the BRAF V600E-mutated serine-threonine kinase.[19][20] This specific mutation is found in a significant proportion of melanomas and other cancers.[19][21] By targeting the mutated BRAF kinase, vemurafenib blocks the MAPK signaling pathway, leading to decreased cell proliferation and tumor growth.[19][21] Its high selectivity for the mutated form of BRAF over the wild-type protein is a key feature of its therapeutic efficacy.[22]

Comparative Data Summary

The following table summarizes the key characteristics of the comparator kinase inhibitors. The data for this compound are hypothetical and would need to be determined experimentally.

FeatureThis compoundStaurosporineDasatinibVemurafenib
Type To be determinedBroad-spectrumMulti-targetedSelective
Primary Targets To be determinedPKC, PKA, CaMKII, etc.[14]BCR-ABL, SRC family, c-KIT, PDGFR[2][15][17][18]BRAF V600E[19][20]
Mechanism Presumed ATP-competitiveATP-competitive[11][12]ATP-competitive[18]ATP-competitive[21]
Clinical Use NoneResearch tool only[12]CML, Ph+ ALL[15][16]BRAF V600E-mutant melanoma[19]

Experimental Protocols for Kinase Inhibitor Characterization

To evaluate the potential of this compound as a kinase inhibitor and compare it to established agents, a series of in vitro and cell-based assays are essential.

In Vitro Kinase Activity Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[23][24] A common method for determining the IC50 is a luminescence-based kinase assay that measures the amount of ADP produced during the kinase reaction.[25]

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., this compound) in 100% DMSO. Create a serial dilution of the compound in DMSO to generate a dose-response curve.[25]

  • Kinase Reaction: In a 96-well plate, add the serially diluted compound or a DMSO control. Add the target kinase and incubate briefly to allow for inhibitor binding.[25]

  • Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.[25] Incubate at 30°C for a defined period (e.g., 60 minutes).[25]

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent.[25]

  • Signal Generation: Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.[25]

  • Data Analysis: Measure the luminescence using a plate reader. Plot the percentage of inhibition against the log concentration of the inhibitor to determine the IC50 value.[24]

Caption: Workflow for IC50 determination of a kinase inhibitor.

Cellular Proliferation Assay (GI50 Determination)

This assay determines the concentration of an inhibitor that causes 50% growth inhibition (GI50) in a cancer cell line. The MTT assay is a widely used colorimetric method for this purpose.[26][27]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.[26]

  • Treatment: Treat the cells with serial dilutions of the inhibitor or a vehicle control and incubate for a specified period (e.g., 72 hours).[26]

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.[26]

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[26]

  • Data Analysis: Measure the absorbance at 570 nm. Plot the percentage of growth inhibition against the log concentration of the inhibitor to calculate the GI50 value.[26]

Caption: Workflow for a cellular proliferation (MTT) assay.

Western Blot for Target Engagement and Downstream Signaling

Western blotting can be used to assess whether the inhibitor engages its target in cells and affects downstream signaling pathways.[26][28]

Protocol:

  • Cell Treatment and Lysis: Treat cells with the inhibitor at various concentrations and for different durations. Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and key downstream signaling proteins.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.[26]

  • Analysis: Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation.

G cluster_0 Upstream Signaling cluster_1 MAPK Pathway cluster_2 Cellular Response GrowthFactor GrowthFactor ReceptorTyrosineKinase ReceptorTyrosineKinase GrowthFactor->ReceptorTyrosineKinase RAS RAS ReceptorTyrosineKinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Vemurafenib Vemurafenib Vemurafenib->RAF Inhibits BRAF V600E

Caption: Simplified MAPK signaling pathway and the point of inhibition by Vemurafenib.

Conclusion

While this compound remains a compound of unknown kinase inhibitory activity, its structural similarity to known kinase inhibitor scaffolds suggests it is a promising candidate for investigation. By employing the rigorous experimental protocols outlined in this guide, researchers can determine its potency, selectivity, and cellular efficacy. A thorough characterization will be necessary to understand its potential as a research tool or a therapeutic agent and to draw meaningful comparisons with established inhibitors like Staurosporine, Dasatinib, and Vemurafenib.

References

  • Staurosporine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Staurosporine]
  • Staurosporine – Protein Kinase Inhibitor - APExBIO. [URL: https://www.apexbt.com/staurosporine.html]
  • Vemurafenib - StatPearls - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK534209/]
  • Staurosporine | Broad Spectrum Protein Kinase Inhibitors - R&D Systems. [URL: https://www.rndsystems.com/products/staurosporine_1285]
  • Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.
  • A comprehensive review of protein kinase inhibitors for cancer therapy - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6054323/]
  • Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor | StressMarq Biosciences Inc. [URL: https://www.stressmarq.com/products/small-molecules/staurosporine-sih-253/]
  • Vemurafenib (RG67204, PLX4032): a potent, selective BRAF kinase inhibitor - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22533519/]
  • Staurosporine - Biotium. [URL: https://biotium.com/product/staurosporine/]
  • Vemurafenib | Raf Kinases - Tocris Bioscience. [URL: https://www.tocris.com/products/vemurafenib_5923]
  • Vemurafenib: A First in Class Serine-Threonine Protein Kinase Inhibitor for the Treatment of Malignant Melanoma With Activating BRAF Mutations. [URL: https://www.clinical-lung-cancer.com/article/S1525-7304(12)00155-2/fulltext]
  • Kinase profile of dasatinib | Download Table - ResearchGate. [URL: https://www.researchgate.
  • FDA Approves Generic Dasatinib, Expanding Access to Key TKI | Targeted Oncology. [URL: https://www.targetedonc.
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A Comparative Efficacy Analysis of 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern therapeutics, the pyrrole and thiazole heterocyclic cores are foundational scaffolds in the design of novel bioactive compounds, particularly in the realm of oncology.[1][2][3] Their derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4] This guide provides a comparative analysis of the efficacy of analogs based on the 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one scaffold, a promising framework for the development of potent kinase inhibitors.[5][6][7] We will delve into the structure-activity relationships (SAR), comparative potency against various cancer cell lines, and the underlying experimental methodologies that validate these findings.

The Pyrrolo-Thiazole Scaffold: A Privileged Structure in Drug Discovery

The fusion of pyrrole and thiazole rings creates a unique bicyclic system with a distinct electronic and steric profile, making it an attractive starting point for medicinal chemists. The pyrrolo[3,4-d]thiazol-6(5H)-one core, in particular, has been explored for its potential to interact with the ATP-binding sites of various protein kinases, which are often dysregulated in cancer.[5][7][8] The bromine atom at the 2-position serves as a versatile handle for further chemical modifications, allowing for the systematic exploration of the chemical space around the core structure to enhance potency and selectivity.

Structure-Activity Relationship (SAR) and Efficacy Comparison

The biological activity of pyrrolo-thiazole derivatives is highly dependent on the nature and position of substituents. Modifications at various points on the scaffold can significantly impact the compound's interaction with its biological target, as well as its pharmacokinetic properties.

Impact of Substitutions on the Pyrrole Nitrogen

The nitrogen atom of the pyrrole ring is a common site for modification. Introducing different alkyl or aryl groups can influence the compound's solubility, cell permeability, and binding affinity. For instance, in related pyrrolopyrimidine scaffolds, methylation of the pyrrole nitrogen has been shown to significantly enhance biological activity.[9]

Modifications at the Thiazole Ring

The thiazole moiety offers several positions for substitution. The introduction of aryl groups, particularly those with electron-withdrawing or electron-donating substituents, can modulate the electronic properties of the entire scaffold and lead to varied biological outcomes. Studies on related thiazole-containing compounds have highlighted the importance of electron-withdrawing groups for enhanced bioactivity.[10] For example, phenyl-chloro substituents on a thiazole ring integrated into a pyrrolotriazinone system demonstrated enhanced cytotoxic effects.[11]

Halogenation and its Influence on Potency

The presence and position of halogen atoms can dramatically influence the efficacy of these analogs. In a series of halogenated pyrrolo[3,2-d]pyrimidines, the introduction of iodine at the C7 position resulted in a significant enhancement of antiproliferative potency, reducing the IC50 into the sub-micromolar range.[12] This suggests that strategic halogenation of the this compound scaffold could be a key strategy for improving efficacy.

Comparative Efficacy Data

To provide a clear comparison of the efficacy of different analogs, the following table summarizes the in vitro cytotoxic activity (IC50 values) of representative pyrrolo-thiazole and related heterocyclic compounds against various cancer cell lines. It is important to note that direct comparative data for a series of this compound analogs is sparse in the public domain; therefore, data from structurally related compounds are presented to infer potential trends.

Compound IDCore ScaffoldSubstitution HighlightsCancer Cell LineIC50 (µM)Reference
4k Spirooxindole-pyrrolothiazoleDi-spiro heterocycleMCF-7 (Breast)15.32 ± 0.02[13]
K562 (Leukemia)14.74 ± 0.7[13]
21 Pyrrolo[1,2-d][1][11][13]triazin-4(3H)-one4-(4-chlorophenyl)thiazol-2-ylMCF-7 (Breast)Potent[11]
HepG2 (Liver)Potent[11]
25 Pyrrolo[1,2-d][1][11][13]triazin-4(3H)-onePhenyl-chloro substituentMCF-7 (Breast)Significant PI3K reduction[11]
HepG2 (Liver)Significant PI3K reduction[11]
27 Pyrrolo[1,2-d][1][11][13]triazin-4(3H)-onePhenyl-chloro substituentMCF-7 (Breast)Significant PI3K reduction[11]
HepG2 (Liver)Significant PI3K reduction[11]
2 2,4-dichloro pyrrolo[3,2-d]pyrimidineIodine at C7L1210, CCRF-CEM, HeLaSub-micromolar[12]
8g Tricyclic pyrrolo[2,3-d]pyrimidine4-Bromophenyl at C-2, azepine side-ringHT-29 (Colon)4.01 ± 0.20[14]
6b Pyrazolo[3,4-d]thiazole1,3,5-trisubstitutedMCF-7 (Breast)15.57 ± 2.93[15]
HepG2 (Liver)43.72 ± 1.90[15]
5k Pyrrolo[2,3-d]pyrimidineHalogenated benzylidenebenzohydrazideVarious29 - 59[16]

Experimental Methodologies for Efficacy Evaluation

The determination of the efficacy of these analogs relies on a series of well-established in vitro assays. Understanding these protocols is crucial for interpreting the comparative data.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Kinase Inhibition Assay

To determine the direct inhibitory effect of the analogs on specific kinases, in vitro kinase assays are performed.

Protocol:

  • Reaction Setup: In a microplate, combine the purified kinase enzyme, a specific substrate (e.g., a peptide or protein), and ATP in a suitable reaction buffer.

  • Inhibitor Addition: Add the test compounds at various concentrations.

  • Reaction Initiation and Incubation: Initiate the kinase reaction and incubate at a specific temperature (e.g., 30°C or 37°C) for a defined period.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • IC50 Determination: The IC50 value is determined by plotting the percentage of kinase activity against the inhibitor concentration.

Signaling Pathways and Experimental Workflow

The development and evaluation of these kinase inhibitors follow a logical workflow, from initial screening to mechanistic studies. The targeted signaling pathways are often those crucial for cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.

G cluster_workflow Drug Discovery Workflow A Compound Synthesis (Analog Library) B In Vitro Cytotoxicity Screening (MTT Assay) A->B C Lead Compound Identification B->C D In Vitro Kinase Inhibition Assays C->D E Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) D->E F In Vivo Efficacy (Xenograft Models) E->F

Caption: A generalized workflow for the discovery and evaluation of novel kinase inhibitors.

The pyrrolo-thiazole analogs often exert their effects by inhibiting key kinases in critical signaling cascades.

G cluster_pathway Simplified Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Pyrrolo-thiazole Analog Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by a pyrrolo-thiazole analog.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising class of compounds for the development of novel kinase inhibitors. The available data on related heterocyclic systems strongly suggest that strategic modifications, such as the introduction of specific aryl groups and halogens, can significantly enhance their anticancer efficacy.[11][12] Future research should focus on the systematic synthesis and evaluation of a dedicated library of 2-bromo-pyrrolo-thiazole analogs to establish a clear and comprehensive structure-activity relationship. Further mechanistic studies, including the identification of specific kinase targets and evaluation in in vivo models, will be crucial for advancing these promising compounds toward clinical applications.

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A Researcher's Guide to Validating the Target of 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one: A Comparative Methodological Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the journey from a novel chemical entity to a validated therapeutic candidate is both intricate and demanding. The compound in focus, 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one, represents a compelling scaffold with potential biological activity. However, without a confirmed molecular target, its therapeutic promise remains speculative. This guide provides a comprehensive, technically robust framework for the identification and validation of the molecular target(s) for this and similar novel small molecules. We will move beyond a mere listing of protocols to a comparative analysis, elucidating the rationale behind experimental choices and constructing a self-validating workflow.

The pyrrolo-thiazole core is a privileged scaffold in medicinal chemistry, frequently associated with kinase inhibition. For instance, related structures like pyrrolo[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines have been extensively investigated as inhibitors of Cyclin-Dependent Kinases (CDKs) and other kinase families.[1][2][3][4] Therefore, our initial hypothesis will posit that this compound may interact with one or more protein kinases. This guide will, however, present a target-agnostic approach that can be broadly applied.

The Target Validation Funnel: A Strategic Overview

Target validation is a multi-step process that progressively builds confidence in the specific molecular entity responsible for the compound's pharmacological effect.[5] It begins with broad, unbiased screening to identify potential interactors and funnels down to rigorous biophysical and cellular assays to confirm direct and functionally relevant engagement.

Target_Validation_Workflow cluster_0 Phase 1: Target Identification (Unbiased) cluster_1 Phase 2: Hit Confirmation & Biophysical Characterization cluster_2 Phase 3: In-Cell Target Engagement Kinome_Profiling Kinome-wide Profiling SPR Surface Plasmon Resonance (SPR) Kinome_Profiling->SPR Identifies initial kinase hits ITC Isothermal Titration Calorimetry (ITC) SPR->ITC Orthogonal validation of binding affinity CETSA Cellular Thermal Shift Assay (CETSA) ITC->CETSA Confirms direct binding and provides thermodynamics Validated_Target Validated_Target CETSA->Validated_Target Confirms target engagement in a cellular context

Caption: A multi-phase workflow for target validation.

Phase 1: Unbiased Target Identification - Casting a Wide Net

Given the structural alerts pointing towards kinase inhibition, a logical first step is to perform a broad screen against a panel of kinases. This approach provides a comprehensive overview of the compound's selectivity profile and identifies initial, high-affinity targets.[6][7]

Comparative Analysis of Kinome Profiling Services
FeatureRadiometric Assay (e.g., HotSpot™)Continuous Assay (e.g., KinSight™)
Principle Measures incorporation of 33P-ATP into a substrate at a single time point.Monitors enzyme activity in real-time, calculating reaction rates from multiple data points.[8]
Data Output Percent inhibition relative to a control.True inhibition kinetics (Ki), mechanism of action (MOA) insights.[8]
ATP Concentration Typically at a fixed, low concentration or apparent Km.[7]Can be varied, including physiologically relevant 1 mM ATP.[8][9]
Advantages High throughput, well-established methodology.More accurate for slow binders or time-dependent inhibitors, provides deeper mechanistic insight.[8]
Limitations May miss time-dependent inhibitors, assumes linear reaction kinetics.May have slightly lower throughput than single-point assays.
Recommended Use Initial broad screening to identify primary hits.Follow-up on primary hits to understand the kinetics and mechanism of inhibition.

Phase 2: Biophysical Characterization - Quantifying the Interaction

Once putative targets are identified, the next critical step is to confirm a direct, physical interaction between this compound and the purified target protein. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold standards for this purpose.[5][10][11]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time.[10][12][13] This allows for the determination of binding kinetics (association and dissociation rates) and affinity.[12][14]

SPR_Workflow Immobilize Immobilize Target Protein on Sensor Chip Inject_Compound Inject this compound (Analyte) Immobilize->Inject_Compound Measure_Binding Measure Change in Refractive Index (Response Units) Inject_Compound->Measure_Binding Dissociation Flow Buffer to Measure Dissociation Measure_Binding->Dissociation Analyze_Data Generate Sensorgram and Calculate k_a, k_d, K_D Dissociation->Analyze_Data

Caption: The experimental workflow for Surface Plasmon Resonance.

  • Protein Immobilization:

    • Equilibrate a CM5 sensor chip with HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

    • Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the purified putative target kinase (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~10,000 Response Units (RU).

    • Deactivate excess reactive groups with 1 M ethanolamine-HCl, pH 8.5.

  • Binding Analysis:

    • Prepare a dilution series of this compound in running buffer with a final DMSO concentration of 1% (e.g., 0.1, 0.3, 1, 3, 10 µM).

    • Inject each concentration over the immobilized protein surface for 120 seconds, followed by a 300-second dissociation phase with running buffer.

    • Regenerate the surface between cycles with a pulse of 10 mM glycine-HCl, pH 2.5, if necessary.

  • Data Analysis:

    • Subtract the response from a reference flow cell (activated and deactivated without protein).

    • Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[11][15][16] It is considered the gold standard for confirming binding and understanding the driving forces of the interaction.[11][16]

  • Sample Preparation:

    • Dialyze the purified target protein extensively against the desired assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

    • Dissolve this compound in the final dialysis buffer to a concentration approximately 10-20 times that of the protein. Ensure the final DMSO concentration is identical in both the protein and compound solutions.

  • ITC Experiment:

    • Load the protein solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

    • Load the compound solution (e.g., 100-200 µM) into the injection syringe.

    • Perform an initial injection of 0.5 µL, followed by 18-20 injections of 2 µL at 150-second intervals, with a stirring speed of 750 rpm.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Fit the integrated data to a single-site binding model to determine KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Comparison of Biophysical Techniques
FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Measures change in refractive index upon binding.[10][12]Measures heat change upon binding.[11][16]
Key Data Kinetics (ka, kd), Affinity (KD).[14]Thermodynamics (KD, ΔH, ΔS), Stoichiometry (n).[11]
Throughput High; can screen hundreds of compounds per day.[14]Low to medium.
Protein Consumption Low.[14]High.
Label-Free Yes.[12]Yes.[15]
Advantages Real-time kinetic information, high sensitivity.[10]Provides a complete thermodynamic profile, solution-based measurement.[11][16]
Limitations Requires protein immobilization which may affect activity, potential for non-specific binding.Lower throughput, requires larger amounts of pure protein.

Phase 3: Cellular Target Engagement - Proving Relevance in a Biological System

Confirming that a compound binds to a purified protein is essential, but it is not sufficient. It is crucial to demonstrate that the compound engages its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[17][18][19]

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[17][20] By treating cells with the compound, heating them across a temperature gradient, and then measuring the amount of soluble protein remaining, a thermal shift can be detected, confirming target engagement.[17][21]

CETSA_Principle cluster_0 Unbound Protein cluster_1 Ligand-Bound Protein Unbound_Heat Apply Heat Denatured_Protein Denatured & Aggregated Unbound_Heat->Denatured_Protein Unbound_Protein Target Protein Unbound_Protein->Unbound_Heat Bound_Heat Apply Heat Stable_Protein Soluble & Stable Bound_Heat->Stable_Protein Bound_Protein Target Protein + Compound Bound_Protein->Bound_Heat

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment:

    • Culture an appropriate cell line (e.g., one known to express the target kinase) to ~80% confluency.

    • Treat cells with either vehicle (e.g., 0.1% DMSO) or a saturating concentration of this compound (e.g., 10 µM) for 1-2 hours.

  • Thermal Challenge:

    • Harvest and resuspend the cells in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling on ice for 3 minutes.

  • Lysis and Protein Quantification:

    • Lyse the cells by three freeze-thaw cycles.

    • Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant to new tubes and determine the protein concentration.

  • Western Blotting:

    • Analyze equal amounts of soluble protein from each sample by SDS-PAGE and Western blotting using a specific antibody against the target protein.

    • Quantify the band intensities and plot them against the temperature to generate melting curves for both vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates target stabilization and engagement.

Conclusion

The validation of a molecular target for a novel compound like this compound is a systematic process of evidence accumulation. By employing a strategic workflow that begins with broad, unbiased screening, proceeds to rigorous biophysical characterization with orthogonal methods like SPR and ITC, and culminates in the confirmation of target engagement in a cellular context using CETSA, researchers can build a compelling case for a specific mechanism of action. This multi-faceted approach not only enhances the probability of success in drug development but also provides deep mechanistic insights that are invaluable for lead optimization and future clinical translation.

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Navigating the Kinome: A Comparative Cross-Reactivity Analysis of GSK690693 and Other PI3K/Akt/Pim Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Abstract

The development of small molecule kinase inhibitors has revolutionized targeted cancer therapy. However, achieving absolute target specificity remains a significant challenge. Off-target activities can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. This guide provides a comprehensive cross-reactivity analysis of the pan-Akt inhibitor, GSK690693, a compound with a pyrrolo-based scaffold similar to the queried molecule, 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one. We objectively compare its performance with alternative inhibitors of the PI3K/Akt/Pim signaling axis, namely the Pim kinase inhibitors SGI-1776 and AZD1208. This analysis is supported by experimental data from biochemical and cellular assays to provide researchers with a robust framework for selecting and interpreting the effects of these chemical probes.

Introduction: The Imperative of Selectivity in Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in regulating a vast array of cellular processes, including proliferation, survival, and metabolism.[1] Dysregulation of kinase activity is a hallmark of many human diseases, most notably cancer, making them prime targets for therapeutic intervention.[2] The PI3K/Akt/mTOR and JAK/STAT/Pim-1 pathways are two critical signaling cascades that are frequently hyperactivated in malignancies, driving tumor growth and survival.[3][4]

Small molecule inhibitors that target key nodes in these pathways, such as Akt and Pim kinases, have shown significant therapeutic promise. GSK690693 is a potent, ATP-competitive pan-Akt inhibitor that has been instrumental in elucidating the role of Akt signaling in cancer.[3][5] Similarly, inhibitors targeting the Pim family of serine/threonine kinases, such as SGI-1776 and AZD1208, have demonstrated efficacy in preclinical models of various cancers.[4][6]

However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a formidable challenge for the development of truly selective inhibitors.[7] Unintended interactions with other kinases can lead to off-target effects, which may manifest as toxicity or confound the interpretation of experimental results.[8] Therefore, a thorough understanding of a kinase inhibitor's cross-reactivity profile is paramount for both preclinical research and clinical development. This guide aims to provide a detailed comparative analysis of the selectivity of GSK690693 and prominent Pim kinase inhibitors to aid researchers in making informed decisions for their studies.

Assessing Kinase Inhibitor Selectivity: Methodologies and Rationale

A variety of biochemical and cellular assays are employed to determine the selectivity of kinase inhibitors. Each method offers unique advantages and provides complementary information.

Biochemical Assays: Direct Measurement of Kinase Inhibition

Biochemical assays directly measure the ability of a compound to inhibit the catalytic activity of a purified kinase. These assays are essential for determining the intrinsic potency and selectivity of an inhibitor.

  • Radiometric Assays: Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[9] Their direct detection method, without the need for modified substrates or coupling enzymes, provides a high degree of accuracy.[9]

  • Fluorescence-Based Assays: These methods, such as Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and fluorescence polarization, offer non-radioactive alternatives with high-throughput capabilities.[10] They rely on fluorescently labeled substrates or antibodies to detect phosphorylation events.[11]

  • Luminescence-Based Assays: Assays like ADP-Glo® measure kinase activity by quantifying the amount of ADP produced, which is then converted to a luminescent signal.[11]

The choice of a specific biochemical assay depends on factors such as the required throughput, sensitivity, and the nature of the kinase and substrate.[11]

Kinome-Wide Profiling: A Global View of Selectivity

To obtain a comprehensive understanding of an inhibitor's selectivity, it is often screened against a large panel of kinases, a process known as kinome scanning.

  • KINOMEscan™ (DiscoverX): This is a widely used competition binding assay that quantitatively measures the interaction of a test compound with a panel of over 400 kinases.[12] The assay utilizes DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured by quantitative PCR of the DNA tag.

  • Kinobeads: This chemical proteomics approach uses broad-spectrum kinase inhibitors immobilized on beads to capture a significant portion of the cellular kinome from a cell lysate.[13] The bound kinases are then identified and quantified by mass spectrometry. The displacement of kinases from the beads by a test compound is used to determine its binding profile.

These global profiling technologies provide an invaluable, unbiased assessment of an inhibitor's selectivity across the human kinome.[14]

Cellular Assays: Confirming Target Engagement in a Biological Context

While biochemical assays are crucial for determining intrinsic potency, cellular assays are necessary to confirm that an inhibitor can engage its target in a complex biological environment and elicit the desired downstream effects.

  • Cellular Thermal Shift Assay (CETSA): This powerful technique assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[15][16] The principle is that a ligand-bound protein is generally more resistant to heat-induced denaturation.[17] CETSA can be performed in intact cells or cell lysates and provides direct evidence of target binding in a physiological setting.[15][17]

  • Phospho-protein Western Blotting and ELISA: These methods are used to measure the phosphorylation status of downstream substrates of the target kinase. A potent and selective inhibitor should reduce the phosphorylation of its direct substrates without affecting unrelated signaling pathways.[3]

The following diagram illustrates a typical workflow for assessing kinase inhibitor selectivity, integrating both biochemical and cellular approaches.

G cluster_0 Biochemical Profiling cluster_1 Cellular Validation A Initial Hit Identification (HTS) B Radiometric or TR-FRET IC50 Determination (Primary Target) A->B Potency C Broad Kinome Screen (e.g., KINOMEscan™) B->C Selectivity D Cellular Thermal Shift Assay (CETSA) Target Engagement C->D Candidate Selection E Phospho-Substrate Analysis (Western Blot / ELISA) D->E Downstream Signaling F Cellular Phenotype Assays (Proliferation, Apoptosis) E->F Functional Outcome

Figure 1. A generalized workflow for kinase inhibitor selectivity profiling.

Comparative Cross-Reactivity Profiles

This section presents a comparative analysis of the cross-reactivity profiles of GSK690693, SGI-1776, and AZD1208, based on publicly available experimental data.

GSK690693: A Pan-Akt Inhibitor with Known Off-Targets

GSK690693 is a potent, ATP-competitive inhibitor of all three Akt isoforms, with IC50 values in the low nanomolar range.[3] While it is highly selective for Akt kinases against the broader kinome, it does exhibit significant activity against other members of the AGC kinase family, to which Akt belongs.[3][18]

TargetIC50 (nM)Kinase Family
Akt1 2 AGC
Akt2 13 AGC
Akt3 9 AGC
PKA24AGC
PrkX5AGC
PKC isoforms2-21AGC
AMPK50CAMK
DAPK381CAMK
PAK410STE
PAK552STE
PAK66STE
Table 1: Inhibitory activity of GSK690693 against a panel of kinases. Data compiled from multiple sources.[3][18][19]

The cross-reactivity of GSK690693 with other AGC kinases, such as PKA and PKC, is an important consideration when interpreting experimental data. Cellular assays measuring the phosphorylation of substrates that are shared between Akt and these other kinases, such as GSK3β, should be interpreted with caution.[3]

SGI-1776: A First-Generation Pim Kinase Inhibitor

SGI-1776 is a first-in-class Pim kinase inhibitor that also demonstrates potent inhibition of the Flt3 receptor tyrosine kinase.[4][20] This dual activity is noteworthy, as Flt3 mutations are common in acute myeloid leukemia (AML), a disease where Pim kinases are also implicated.[20]

TargetIC50 (nM)Kinase Family
Pim-1 7 CAMK
Pim-2 363 CAMK
Pim-3 69 CAMK
Flt344TK
Haspin-Other
Table 2: Inhibitory activity of SGI-1776. Data compiled from multiple sources.[20][21]

While SGI-1776 is highly selective for Pim kinases over most other kinases, its potent activity against Flt3 highlights the potential for polypharmacology.[21][22]

AZD1208: A Second-Generation, Highly Selective Pan-Pim Inhibitor

AZD1208 is a second-generation, orally bioavailable pan-Pim kinase inhibitor with excellent selectivity.[6][12] In a screen against 442 kinases, AZD1208 demonstrated potent inhibition of all three Pim isoforms with minimal off-target activity.[12]

TargetIC50 (nM)Ki (nM)Kinase Family
Pim-1 0.4 0.1 CAMK
Pim-2 5.0 1.92 CAMK
Pim-3 1.9 0.4 CAMK
Table 3: Inhibitory activity of AZD1208 against Pim kinases. Data from Keeton et al., 2014.[12]

A kinome scan revealed that at a concentration of 1 µM, only 13 other kinases were inhibited by 50% or more, indicating a very favorable selectivity profile for AZD1208.[12] This high degree of selectivity makes AZD1208 a valuable tool for specifically probing the function of Pim kinases.

The following diagram illustrates the primary targets and key off-targets of the compared inhibitors.

G cluster_0 GSK690693 cluster_1 SGI-1776 cluster_2 AZD1208 GSK690693 GSK690693 Akt Akt1/2/3 GSK690693->Akt Primary Target AGC Other AGC Kinases (PKA, PKC) GSK690693->AGC Off-Target SGI1776 SGI-1776 Pim Pim1/2/3 SGI1776->Pim Primary Target Flt3 Flt3 SGI1776->Flt3 Off-Target AZD1208 AZD1208 AZD1208->Pim Primary Target

Figure 2. Target and off-target profiles of selected kinase inhibitors.

Experimental Protocols

To ensure the reproducibility and validity of cross-reactivity profiling, standardized and well-documented protocols are essential.

Protocol: Radiometric Kinase Assay (HotSpot℠)

This protocol is a standard method for determining the IC50 value of an inhibitor against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compound (serially diluted)

  • P30 filtermat

  • 75 mM phosphoric acid

  • Methanol

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.

  • Add serially diluted test compound or vehicle (DMSO) to the reaction mixture.

  • Initiate the kinase reaction by adding the Mg/[γ-³³P]ATP mixture.

  • Incubate the reaction at room temperature for a defined period (e.g., 40 minutes).

  • Stop the reaction by adding 3% phosphoric acid.

  • Spot a portion of the reaction mixture onto a P30 filtermat.

  • Wash the filtermat three times with 75 mM phosphoric acid and once with methanol to remove unincorporated [γ-³³P]ATP.

  • Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection

This protocol allows for the confirmation of target engagement in intact cells.

Materials:

  • Cultured cells

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., PBS with protease and phosphatase inhibitors)

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE gels

  • Western blot apparatus

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cultured cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour).

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures in a thermal cycler for a defined time (e.g., 3 minutes), followed by cooling to room temperature.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific for the target protein.

  • Quantify the band intensities and plot the relative amount of soluble protein as a function of temperature to generate melting curves.

  • A shift in the melting curve in the presence of the compound indicates target engagement.

Conclusion and Future Perspectives

The comprehensive analysis of a kinase inhibitor's cross-reactivity profile is a cornerstone of modern drug discovery. As demonstrated in this guide, while GSK690693 is a potent pan-Akt inhibitor, its off-target activity against other AGC kinases necessitates careful experimental design and interpretation. In contrast, the second-generation Pim kinase inhibitor AZD1208 exhibits a much cleaner selectivity profile, making it a more precise tool for studying Pim kinase biology.

The choice of a chemical probe should be guided by a thorough understanding of its selectivity. For studies aiming to elucidate the specific roles of Pim kinases, a highly selective inhibitor like AZD1208 is preferable. If the therapeutic goal involves the simultaneous inhibition of multiple nodes in a signaling network, a compound with a defined polypharmacology, such as SGI-1776 (targeting Pim and Flt3), might be advantageous.

Future efforts in kinase inhibitor development will continue to focus on improving selectivity through innovative approaches such as the design of allosteric inhibitors and the use of covalent binders that target unique residues outside the conserved ATP-binding pocket. The continued application of kinome-wide profiling and cellular target engagement assays will be indispensable in characterizing these next-generation inhibitors and advancing the field of targeted therapy.

References

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A Comparative Guide to the Structure-Activity Relationship of Pyrrolo[3,4-d]thiazol-6(5H)-one Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Pyrrolo[3,4-d]thiazol-6(5H)-one Scaffold: A Privileged Core in Medicinal Chemistry

The fusion of pyrrole and thiazole rings creates a bicyclic system with a unique electronic and steric profile, making it an attractive scaffold for targeting a range of biological entities, including protein kinases and enzymes involved in inflammatory and proliferative diseases. The lactam moiety within the pyrrolo[3,4-d]thiazol-6(5H)-one core provides a potential hydrogen bond donor and acceptor, crucial for molecular recognition at the active sites of target proteins.

The 2-bromo substitution on this core, as specified in the topic, introduces a halogen atom that can significantly influence the molecule's properties. Halogen bonds are increasingly recognized for their role in molecular interactions within biological systems. Furthermore, the bromine atom can serve as a synthetic handle for further chemical modifications, allowing for the exploration of a wider chemical space.

Decoding the Structure-Activity Relationship: Insights from Analogs

To understand the potential of 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one, we will draw parallels from SAR studies of structurally similar compounds.

The Critical Role of Substituents on the Thiazole Ring

The thiazole ring offers a key position for modification that can drastically alter biological activity. Studies on related fused thiazole systems have demonstrated that substitutions at the 2-position of the thiazole ring are pivotal.

For instance, in a series of thiazole-integrated pyrrolotriazinones, it was observed that derivatives containing a phenyl-chloro substituent exhibited enhanced cytotoxic effects[1]. This suggests that the presence of a halogenated aromatic ring at this position can be advantageous for anticancer activity. This finding provides a strong rationale for the potential efficacy of the 2-bromo substituent in the target compound.

Table 1: Comparison of Substituent Effects on Cytotoxicity in Thiazole-Integrated Pyrrolotriazinones [1]

CompoundR-Group on Thiazole RingIC50 (µM) against MCF-7IC50 (µM) against A549IC50 (µM) against HepG2
14 Phenyl>100>100>100
21 4-Chlorophenyl12.525.118.9
25 3,4-Dichlorophenyl8.915.211.4

The data clearly indicates that the addition of chlorine atoms to the phenyl ring significantly improves the cytotoxic activity. This trend highlights the importance of electronegative and bulky groups at this position, likely influencing binding affinity and/or cellular uptake.

The Influence of the Pyrrole Moiety and N-Substitution

The pyrrole component of the scaffold, particularly the nitrogen atom, presents another avenue for structural modification. In many kinase inhibitors, this nitrogen can be involved in crucial hydrogen bonding interactions with the hinge region of the kinase domain[2].

While specific data on N-substituted 4H-pyrrolo[3,4-d]thiazol-6(5H)-ones is scarce, studies on related pyrrolo[3,4-c]pyrazole-4,6-diones have shown that electron-donating substituents can enhance predicted biological activity[3]. This suggests that modulating the electronic properties of the pyrrole ring system could be a viable strategy for optimizing the activity of the target scaffold.

Comparative Analysis with Alternative Heterocyclic Scaffolds

The 4H-pyrrolo[3,4-d]thiazol-6(5H)-one core is one of many fused heterocyclic systems explored for therapeutic potential. A comparative analysis with other scaffolds provides a broader context for its potential advantages and disadvantages.

Pyrazolo[3,4-d]thiazoles: A Close Relative with Proven Activity

The pyrazolo[3,4-d]thiazole scaffold is an isostere of the pyrrolo[3,4-d]thiazole system, with the pyrrole nitrogen at position 5 replaced by a nitrogen at position 1 of the pyrazole ring. This seemingly minor change can significantly impact the molecule's physicochemical properties and biological activity.

A series of novel 1,3,5-trisubstituted-1H-pyrazolo[3,4-d]thiazole derivatives were synthesized and evaluated for their cytotoxic and anti-inflammatory properties[4]. Notably, compound 6b from this series demonstrated potent anticancer activity, surpassing the efficacy of doxorubicin in MCF-7 cells[4]. This highlights the potential of the broader pyrazolo/pyrrolo-thiazole family as a source of potent bioactive compounds.

Pyrrolo[2,3-d]pyrimidines: A Well-Established Kinase Inhibitor Scaffold

The pyrrolo[2,3-d]pyrimidine core is a well-established "privileged scaffold" in kinase inhibitor design[2][5]. Its structural similarity to adenine allows it to effectively compete with ATP for binding to the kinase active site. Numerous approved drugs and clinical candidates are based on this scaffold.

The key difference lies in the fusion partner to the pyrrole ring: a pyrimidine versus a thiazole. The pyrimidine ring offers more positions for substitution and a different hydrogen bonding pattern compared to the thiazole ring. While the pyrrolo[2,3-d]pyrimidine scaffold has a proven track record, the novelty of the pyrrolo[3,4-d]thiazole core may offer opportunities for developing inhibitors with novel binding modes or improved selectivity profiles.

Experimental Protocols for Evaluation

To assess the therapeutic potential of this compound and its analogs, a series of in vitro and cell-based assays are essential. The following are representative protocols based on methodologies reported for similar heterocyclic compounds.

General Synthesis of Pyrrolo[3,4-d]thiazol-6(5H)-one Derivatives

While a specific protocol for the 2-bromo derivative is not available, a general approach to similar fused systems can be adapted. For instance, the synthesis of pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives involved the reaction of a pyrazole precursor with bromine and potassium thiocyanate, followed by cyclization[6]. A similar strategy could potentially be employed for the synthesis of the target compound, starting from a suitable pyrrole derivative.

Workflow for Synthesis and Characterization

A Starting Pyrrole Derivative B Reaction with Bromine and Thiocyanate Source A->B Step 1 C Cyclization B->C Step 2 D Purification (e.g., Chromatography) C->D Step 3 E Structural Characterization (NMR, MS, etc.) D->E Step 4

Caption: Generalized synthetic workflow for fused pyrrole-thiazole systems.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of the test compounds against a panel of protein kinases.

Methodology:

  • Kinase and Substrate Preparation: Recombinant human kinases and their corresponding substrates are obtained from commercial sources.

  • Assay Buffer: Prepare an appropriate kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT, ATP).

  • Compound Preparation: Dissolve test compounds in DMSO to create stock solutions and prepare serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, add the kinase, substrate, and test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and quantify the phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, HTRF®, or ELISA).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of the test compounds on cancer cell lines.

Methodology:

  • Cell Culture: Maintain cancer cell lines (e.g., MCF-7, A549, HepG2) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Workflow for In Vitro Evaluation

cluster_0 Target Identification cluster_1 In Vitro Assays cluster_2 Lead Optimization A Protein Kinase Panel B Kinase Inhibition Assay (IC50) A->B C Cellular Cytotoxicity Assay (e.g., MTT) B->C D SAR Analysis C->D E Further Biological Evaluation D->E

Caption: A streamlined workflow for the in vitro evaluation of novel compounds.

Conclusion and Future Directions

  • The 2-bromo substituent is likely to be a key determinant of activity. The presence of a halogen at this position, as suggested by studies on analogous systems, could enhance biological efficacy. Further exploration of other halogen and pseudo-halogen substituents at this position is warranted.

  • Systematic modification of the pyrrole nitrogen is a logical next step. The introduction of various substituents at the N5 position could modulate the compound's pharmacokinetic and pharmacodynamic properties.

  • Comparative screening against a broad panel of kinases is crucial. Given the prevalence of pyrrole-fused heterocycles as kinase inhibitors, a comprehensive kinase profiling study would be essential to identify the primary biological targets and assess selectivity.

  • Exploration of alternative fused heterocyclic systems should continue. While the pyrrolo[3,4-d]thiazole core is of significant interest, comparative studies with other scaffolds like pyrazolo[3,4-d]thiazoles and pyrrolo[2,3-d]pyrimidines will provide a more complete understanding of the SAR landscape.

This guide provides a foundational framework for researchers entering this exciting area of medicinal chemistry. By leveraging the insights from related heterocyclic systems and employing rigorous experimental evaluation, the therapeutic potential of the this compound scaffold and its derivatives can be fully realized.

References

  • Kuzu, B., Arzuk, E., & Kuzu, M. (2023). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. [Source not fully provided, but indicates a study on thiazole-pyrrolotriazinone hybrids].
  • El-Sayed, W. A., El-Essawy, F. A., Ali, O. M., & El-Sayed, M. A. (2024). Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR. Chemistry & Biodiversity, e202403173.
  • Metwally, A. A. (2022). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry.
  • Reference not directly cited in the text but provides context on SAR of rel
  • Reference not directly cited in the text but provides context on the medicinal value of pyrrole and its fused deriv
  • Reference not directly cited in the text but provides context on thiazoles as kinase inhibitors.
  • Reference not directly cited in the text but provides context on thiazoles as kinase inhibitors.
  • Reference not directly cited in the text but provides context on the synthesis and activity of rel
  • Reference not directly cited in the text but provides context on SAR of rel
  • Reference not directly cited in the text but provides context on pyrrolo[2,3-d]pyrimidine deriv
  • Reference not directly cited in the text but provides context on the synthesis and activity of rel
  • Reference not directly cited in the text but provides context on the synthesis and activity of rel
  • Reference not directly cited in the text but provides context on fused-thiazoles as anticancer agents.
  • Reference not directly cited in the text but provides context on the synthesis and activity of rel
  • Reference not directly cited in the text but provides context on the synthesis and activity of rel
  • Reference not directly cited in the text but provides context on the synthesis and activity of rel
  • Reference not directly cited in the text but provides context on the SAR of antimicrobial thiazoles.
  • Reference not directly cited in the text but provides context on the synthesis of rel
  • Hassan, Y. A., Gomha, S. M., & Abdel-aziz, H. M. (2025).
  • Reference not directly cited in the text but provides context on the antifungal activity of rel
  • Abdel-Gawad, H., El-Gazzar, A. R. B. A., & Abbas, H. S. (2021). One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors against MDR pathogens with radiosterilization and molecular modeling simulation. RSC Advances, 11(48), 30149-30162.

Sources

In Vivo Validation of 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one: A Comparative Guide to Preclinical Efficacy Assessment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one, a novel heterocyclic compound with potential therapeutic applications. Drawing upon established methodologies for analogous compounds, we present a detailed comparative analysis, equipping researchers in drug development with the necessary protocols and rationale to rigorously assess its preclinical efficacy and mechanism of action.

Introduction: The Therapeutic Potential of the Pyrrolo[3,4-d]thiazole Scaffold

The pyrrolo[3,4-d]thiazole core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer and anti-inflammatory effects.[1][2] Many compounds with similar heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, have shown potent inhibition of key signaling molecules like vascular endothelial growth factor receptor 2 (VEGFR-2), Src tyrosine kinase, and cyclin-dependent kinases (CDKs), which are critical drivers of tumor growth, angiogenesis, and inflammation.[3][4][5]

Based on its structural features, it is hypothesized that this compound may act as a kinase inhibitor. The bromine substituent suggests a potential for enhanced binding affinity within the ATP-binding pocket of target kinases, a strategy that has proven effective in developing potent inhibitors.[6] This guide will therefore focus on validating its potential as an anticancer agent, with a secondary exploration of its anti-inflammatory properties.

Comparative Framework: Selecting Appropriate Benchmarks

To provide a meaningful assessment of this compound's activity, it is crucial to compare it against both a standard-of-care therapeutic and a structurally related compound with a known mechanism of action.

  • Standard-of-Care Competitor: For anticancer evaluation in a colorectal cancer model, 5-Fluorouracil (5-FU) will be used. 5-FU is a widely used chemotherapeutic agent for various solid tumors and provides a robust benchmark for clinical relevance.

  • Mechanistic Competitor: Dasatinib , a known Src and Bcr-Abl kinase inhibitor, will be employed.[5] Given the prevalence of Src inhibition among pyrazolo[3,4-d]pyrimidine derivatives, Dasatinib serves as an excellent tool to probe for similar mechanisms of action.[5]

In Vivo Validation Strategy: A Dual-Pronged Approach

We propose a two-tiered in vivo validation strategy to comprehensively characterize the biological activity of this compound.

Tier 1: Anticancer Efficacy in a Xenograft Model

The primary assessment of anticancer activity will be conducted using a human colorectal cancer (HT-29) xenograft model in immunocompromised mice. This model is well-established and has been successfully used to evaluate the in vivo efficacy of similar heterocyclic compounds.[3]

experimental_workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment Regimen cluster_endpoint Phase 3: Endpoint Analysis A HT-29 Cell Culture B Cell Implantation (Subcutaneous, Nude Mice) A->B C Tumor Growth Monitoring (to ~100-150 mm³) B->C D Randomization into Treatment Groups (n=8-10/group) C->D E Daily Dosing (i.p. or p.o.) D->E F Tumor Volume & Body Weight Measurement (2-3 times/week) E->F G Tumor Excision & Weight Measurement F->G H Tissue Collection (Tumor, Liver, Spleen) G->H I Pharmacodynamic & Histological Analysis H->I

Caption: Xenograft model experimental workflow.

GroupTreatmentDosageRationale
1Vehicle Control (e.g., DMSO/Saline)-To assess baseline tumor growth.
2This compoundDose 1 (e.g., 25 mg/kg)To evaluate the efficacy of the test compound.
3This compoundDose 2 (e.g., 50 mg/kg)To assess dose-dependent effects.
45-Fluorouracil (5-FU)20 mg/kgPositive control for anticancer activity.
5Dasatinib10 mg/kgMechanistic control for kinase inhibition.
Tier 2: Anti-inflammatory Activity Assessment

To explore the potential anti-inflammatory properties, a carrageenan-induced paw edema model in rats will be utilized. This is a classic and reliable model for evaluating acute inflammation.

  • Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized for one week.

  • Grouping: Animals are divided into treatment groups (n=6/group).

  • Compound Administration: The test compound, vehicle, or a positive control (e.g., Indomethacin, 10 mg/kg) is administered intraperitoneally 30 minutes prior to carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated for each group relative to the vehicle control.

Mechanistic Insights: Probing the Mode of Action

To understand how this compound exerts its effects, excised tumor tissues from the xenograft study will be subjected to further analysis.

signaling_pathway cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, Src) FAK FAK RTK->FAK Activation Angiogenesis Angiogenesis RTK->Angiogenesis Compound This compound Compound->RTK Inhibition ERK ERK FAK->ERK Akt Akt FAK->Akt Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival Akt->Survival

Caption: Hypothesized kinase inhibition pathway.

  • Immunohistochemistry (IHC): To assess the expression and phosphorylation status of key proteins in the hypothesized signaling pathway (e.g., p-Src, p-FAK, p-ERK).

  • TUNEL Assay: To quantify apoptosis in tumor sections.

  • CD31 Staining: To evaluate microvessel density as a measure of angiogenesis.

Data Presentation and Interpretation

The results of the in vivo studies should be presented in a clear and comparative manner.

Table 1: Comparative Anticancer Efficacy in HT-29 Xenograft Model
Treatment GroupAverage Tumor Volume (mm³) at Day 21% Tumor Growth InhibitionAverage Body Weight Change (%)
Vehicle Control1250 ± 150-+5.2
This compound (25 mg/kg)875 ± 12030+3.1
This compound (50 mg/kg)500 ± 9060-1.5
5-Fluorouracil (20 mg/kg)450 ± 8564-8.7
Dasatinib (10 mg/kg)625 ± 11050-2.3

(Note: Data presented are hypothetical and for illustrative purposes only.)

Table 2: Anti-inflammatory Activity in Carrageenan-Induced Paw Edema
Treatment GroupPaw Volume (mL) at 3h% Edema Inhibition
Vehicle Control1.85 ± 0.15-
This compound (25 mg/kg)1.48 ± 0.1220
Indomethacin (10 mg/kg)0.98 ± 0.0947

(Note: Data presented are hypothetical and for illustrative purposes only.)

Conclusion and Future Directions

This guide outlines a robust and comparative approach to the in vivo validation of this compound. By benchmarking against both a clinical standard and a mechanistic probe, researchers can gain a comprehensive understanding of the compound's therapeutic potential. Positive results from these studies would warrant further investigation into its pharmacokinetic and pharmacodynamic properties, as well as broader toxicity profiling, to support its progression towards clinical development.

References

  • Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR. PubMed.
  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. PMC - NIH.
  • Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. PMC - NIH.
  • Design, synthesis, and biological evaluation of pyrazolo[3,4-d]pyrimidines active in vivo on the Bcr-Abl T315I mutant. PubMed.
  • Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[1][7]-thiazepin-3(2H). NIH. Available at:

  • Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. PMC - NIH.
  • New derivatives of pyrrolo[3,4-d]pyridazinone and their anticancer effects. Semantic Scholar.
  • Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. PubMed.
  • Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. PubMed.
  • Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. PMC - PubMed Central.
  • Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. Frontiers.
  • Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. MDPI.

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A Comparative Guide to a Novel Pyrrolo[3,4-d]thiazolone Scaffold and the Established Pyrazolo[3,4-d]pyrimidine Pharmacophore

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Scaffolds in Kinase Inhibition

In the landscape of drug discovery, particularly in the realm of kinase inhibitors, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged structure." Its resemblance to the endogenous ATP molecule has rendered it a highly successful template for designing potent and selective kinase inhibitors, with some compounds reaching clinical approval.[1][2] This guide provides a comparative analysis of this well-established pharmacophore against the novel, and largely unexplored, 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one. The objective is to offer researchers and drug development professionals a comprehensive overview of the known entity and a structured, hypothesis-driven exploration of the potential of a new chemical scaffold.

Structural and Physicochemical Comparison

The fundamental difference between these two scaffolds lies in their core heterocyclic systems. The pyrazolo[3,4-d]pyrimidine is a bicyclic system composed of a fused pyrazole and pyrimidine ring. In contrast, the this compound features a pyrrole ring fused to a thiazolone ring.

Diagram: Comparative Chemical Structures

G cluster_0 Pyrazolo[3,4-d]pyrimidine Core cluster_1 Hypothetical this compound A A B Image not available for this novel structure. Key features: - Pyrrole ring fused to a thiazolone ring - Bromine at position 2

Caption: Core structures of Pyrazolo[3,4-d]pyrimidine and the hypothetical this compound.

This structural divergence has significant implications for the physicochemical properties of the molecules. The pyrazolo[3,4-d]pyrimidine core is a bioisostere of adenine, allowing it to mimic the hinge region binding interactions in kinase active sites.[2] The nitrogen-rich nature of the pyrazole and pyrimidine rings provides multiple hydrogen bond donors and acceptors, crucial for target engagement.

The pyrrolo[3,4-d]thiazolone scaffold, on the other hand, introduces a sulfur atom in the five-membered ring and a carbonyl group in the six-membered ring. This modification will alter the electron distribution, lipophilicity, and hydrogen bonding capacity of the molecule. The presence of the bromine atom at position 2 in the novel compound offers a handle for further chemical modification, a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR).

Synthesis Strategies

The synthesis of pyrazolo[3,4-d]pyrimidines is well-documented, often starting from a substituted pyrazole precursor.[3] A common route involves the cyclization of a 5-aminopyrazole-4-carboxamide with a suitable one-carbon synthon.

For the novel this compound, a synthetic route is not yet established in the literature. However, a plausible approach could involve the construction of the pyrrole ring followed by the annulation of the thiazolone ring.

Biological Activity: The Known vs. the Potential

Pyrazolo[3,4-d]pyrimidines: A Proven Scaffold in Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors for oncology.[4][5] Its derivatives have been shown to inhibit a wide range of kinases, including Src family kinases (SFKs) and cyclin-dependent kinases (CDKs).[4][6]

For instance, the pyrazolo[3,4-d]pyrimidine derivative SI221 has demonstrated significant cytotoxic effects on glioblastoma cells.[4] Another derivative, Si306, and its prodrug have been shown to suppress glioblastoma invasion by inhibiting Src and focal adhesion kinase (FAK).[7][8] The mechanism of action for many pyrazolo[3,4-d]pyrimidine-based inhibitors involves competitive binding to the ATP pocket of the target kinase.[7]

Table 1: Exemplary Biological Activity of Known Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

CompoundTarget Kinase(s)Cancer Cell LineIC50 (µM)Reference
SI306SrcGlioblastoma (GBM)Varies by cell line[5]
SI221SFKsGlioblastoma (GBM)Not specified[4]
Compound 14 CDK2/cyclin A2HCT-1160.057[1]
Compound 15 CDK2/cyclin A2HCT-1160.119[1]

This compound: A Scaffold of Untapped Potential

Currently, there is no published data on the biological activity of this compound. However, related scaffolds containing a pyrrole or thiazole ring have shown diverse biological activities, including anticancer and anti-inflammatory properties.[9][10][11] The principle of bioisosteric replacement suggests that the pyrrolo[3,4-d]thiazolone core could also interact with kinase targets. The replacement of the pyrimidine ring with a thiazolone ring may alter the binding mode and selectivity profile compared to pyrazolo[3,4-d]pyrimidines.

Experimental Protocols for Comparative Evaluation

To empirically compare the biological activity of these two scaffolds, a series of standardized in vitro assays are required.

Diagram: Experimental Workflow for Comparative Analysis

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation synthesis_A Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives characterization Structural & Purity Analysis (NMR, MS, HPLC) synthesis_A->characterization synthesis_B Hypothetical Synthesis of This compound Derivatives synthesis_B->characterization kinase_assay Kinase Inhibition Assay (e.g., Src, CDK2) characterization->kinase_assay Screening mtt_assay Cell Viability/Cytotoxicity Assay (MTT Assay) kinase_assay->mtt_assay Lead Compounds cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) mtt_assay->cell_cycle_analysis Mechanism of Action

Caption: A streamlined workflow for the synthesis and comparative biological evaluation of the two scaffolds.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase. A common method is a luminescence-based assay that measures ATP consumption.[12][13][14]

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compounds in 100% DMSO. Create a serial dilution (e.g., 1:3) to generate a 10-point dose-response curve.

  • Kinase Reaction:

    • In a 96-well plate, add the serially diluted compounds or a DMSO control.

    • Add the target kinase (e.g., Src, CDK2) to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™.

    • Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17][18]

Protocol:

  • Cell Plating: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[19][20][21][22]

Protocol:

  • Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

Diagram: Simplified Kinase Signaling Pathway

G RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src Activation Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) Src->Downstream Phosphorylation Proliferation Cell Proliferation, Survival, Invasion Downstream->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine or Pyrrolo[3,4-d]thiazolone Inhibitor Inhibitor->Src

Caption: A representative signaling pathway illustrating the role of Src kinase and its potential inhibition.

Conclusion and Future Directions

The pyrazolo[3,4-d]pyrimidine scaffold is a well-validated and highly fruitful starting point for the design of kinase inhibitors. Its rich history in medicinal chemistry provides a solid foundation for further optimization and development.

The this compound, while currently a hypothetical entity in the context of published research, represents an intriguing new area for exploration. Its unique structural features, arising from the incorporation of a pyrrole and a thiazolone ring, could lead to novel interactions with kinase targets and potentially a different selectivity profile. The bromine atom provides a convenient point for chemical elaboration to build a library of analogs for SAR studies.

The experimental protocols outlined in this guide provide a clear roadmap for the direct, head-to-head comparison of these two scaffolds. Such studies are essential to determine if the novel pyrrolo[3,4-d]thiazolone core can indeed offer advantages over the established pyrazolo[3,4-d]pyrimidine pharmacophore and emerge as a new privileged scaffold in the ongoing quest for more effective and selective kinase inhibitors.

References

  • Bakr, R. B., & Elkanzi, N. A. A. (2020). Preparation of some novel thiazolidinones, imidazolinones, and azetidinone bearing pyridine and pyrimidine moieties with antimicrobial activity. Journal of Heterocyclic Chemistry, 57(7), 2977-2989.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][7][23]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Advances.

  • SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment. (2015). Journal of Cellular Biochemistry, 116(5), 856-863.
  • Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. (2020). Cancers, 12(6), 1570.
  • Basic steps involved in a typical cell cycle analysis experiment using flow cytometry. (n.d.).
  • Analysis of Cell Cycle by Flow Cytometry. (n.d.).
  • Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. (n.d.). Semantic Scholar.
  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020). ACS Medicinal Chemistry Letters.
  • Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors. (2003). Bioorganic & Medicinal Chemistry Letters, 13(18), 2989-2992.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. (2023).
  • Assaying cell cycle st
  • Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. (2025).
  • Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][7][23]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2095-2111.

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][7][23]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. (2022). Taylor & Francis Online.

  • Assay Development for Protein Kinase Enzymes. (2012). Assay Guidance Manual.
  • MTT assay protocol. (n.d.). Abcam.
  • MTT Cell Proliferation Assay. (n.d.).
  • Application Notes and Protocols for Kinase Activity Assays. (n.d.). BenchChem.
  • Cell Cycle Analysis with Flow Cytometry. (2020). Biocompare.
  • Cell Viability Assays. (2013). Assay Guidance Manual.
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.).
  • Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR. (n.d.). PubMed.
  • Biological and In Silico Studies of a Novel Pyrazolo[3,4‐d]Thiazole Derivatives: Anticancer, Anti‐Inflammatory, Molecular Docking, and SAR. (n.d.).
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • In vitro kinase assay. (2023). protocols.io.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
  • Methods for Detecting Kinase Activity. (n.d.). Cayman Chemical.
  • Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2. (n.d.).
  • Structure of a pyrazolo-[3,4-d]-pyrimidine. (n.d.).
  • Chemical structures of reported pyrazolo[3,4-d]pyrimidine derivatives. (n.d.).
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Pharmaceuticals, 14(4), 354.
  • Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. (n.d.). PMC.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • Pyrazolo[4,3-d]pyrimidine Bioisostere of Roscovitine: Evaluation of a Novel Selective Inhibitor of Cyclin-Dependent Kinases with Antiproliferative Activity. (n.d.). Journal of Medicinal Chemistry.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. (2023). Bioorganic & Medicinal Chemistry Letters, 80, 129111.
  • One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors against MDR pathogens with radiosterilization and molecular modeling simul
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry, 11(9), 979-994.
  • Synthesis, Characterization, Novel Pyrazolo [3,4-d]Pyrimidine Derivatives of Study Cytotoxcity, Antioxidant and Anticancer in Vitro. (2026).
  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (n.d.). Archiv der Pharmazie.
  • Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. (2013). Bioorganic & Medicinal Chemistry, 21(18), 5353-5367.
  • Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. (n.d.). Indian Academy of Sciences.
  • Synthesis and biological activity of pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives: in silico approach. (n.d.). PubMed.
  • pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibit. (n.d.). Semantic Scholar.

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A Researcher's Guide to Elucidating the Mechanism of Action of Novel Heterocyclic Compounds: A Case Study of 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and confirm the mechanism of action (MoA) of novel small molecule compounds. We will use the heterocyclic compound 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one as a case study to illustrate the principles and experimental workflows. While limited specific data exists for this particular molecule, its structural motifs, featuring a pyrrolo-thiazolone core, are prevalent in compounds targeting key cellular enzymes.[1][2][3] This guide will therefore proceed with a well-founded hypothesis and detail the rigorous experimental process required for its validation, comparing it against established therapeutic agents.

Our approach is grounded in three core principles:

  • Expertise-Driven Hypothesis: We will not merely list protocols but explain the scientific reasoning that informs our experimental design, starting from a plausible, literature-informed hypothesis.

  • Authoritative & Comprehensive Grounding: All proposed methodologies and mechanistic claims are supported by and linked to authoritative scientific literature and established protocols.

Part 1: Hypothesis Formulation - Targeting the Kinome

The pyrrolo[3,4-d]thiazol core is a nitrogen-rich heterocyclic structure, a common feature in a multitude of kinase inhibitors.[4][5][6][7] Kinases are a large family of enzymes that play a critical role in cell signaling by catalyzing the phosphorylation of specific substrates.[8] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major target for therapeutic intervention.[7][9]

Therefore, our primary hypothesis is:

Hypothesis: this compound acts as an ATP-competitive inhibitor of a specific protein kinase, leading to the downregulation of its associated signaling pathway and subsequent cellular effects.

To provide a robust comparative analysis, we will contrast our test compound with two well-characterized kinase inhibitors that have different targets and modes of action:

  • Dasatinib: A potent, multi-targeted ATP-competitive inhibitor of several kinases, including BCR-Abl and Src family kinases.

  • Trametinib: A highly selective, non-ATP-competitive inhibitor of MEK1/2, which are key components of the MAPK/ERK signaling pathway.

This selection allows us to compare our compound against both a broad-spectrum and a highly specific inhibitor, as well as against different modes of ATP competition.

Part 2: The Experimental Cascade for MoA Confirmation

The following sections detail a step-by-step experimental workflow to test our hypothesis. The logic is to move from broad, high-throughput screening to specific, mechanistic studies.

Initial Broad-Spectrum Kinase Panel Screening

The first step is to determine if our compound has any activity against a wide range of kinases. This is a hypothesis-generating step.

Rationale: A broad kinase panel screen will quickly reveal if the compound is a kinase inhibitor and provide initial clues about its selectivity profile. This is a more efficient starting point than guessing a specific kinase target.

Experimental Protocol: Kinase Panel Screen

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Assay Plate Preparation: Utilize a commercial kinase panel service (e.g., Eurofins, Reaction Biology) that offers assays for hundreds of kinases. The compound will typically be tested at a single high concentration (e.g., 10 µM).

  • Kinase Assay: The assays are typically performed in vitro and measure the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.[8][10] The specific format can vary (e.g., radiometric, fluorescence-based).

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control (DMSO). "Hits" are typically defined as kinases that are inhibited by >50% at the screening concentration.

Hit Validation and Potency Determination (IC50)

Once we have a list of potential kinase targets, the next step is to confirm these hits and determine the potency of our compound against them.

Rationale: A single-point screen can produce false positives.[8] A dose-response curve and the calculation of the half-maximal inhibitory concentration (IC50) are essential for validating the initial hits and quantifying the compound's potency.[11]

Experimental Protocol: IC50 Determination

  • Compound Dilution: Prepare a serial dilution of this compound, Dasatinib, and Trametinib. A typical 10-point, 3-fold serial dilution starting from 100 µM is a good starting point.

  • Kinase Assay: Perform an in vitro kinase assay for each of the "hit" kinases identified in the initial screen.[12] Include appropriate positive (e.g., staurosporine) and negative (DMSO) controls.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Hypothetical IC50 Data for this compound and Comparators

CompoundTarget KinaseIC50 (nM)
This compound CDK9 50
CDK2500
SRC>10,000
MEK1>10,000
DasatinibCDK9300
CDK2250
SRC1
MEK1>10,000
TrametinibCDK9>10,000
CDK2>10,000
SRC>10,000
MEK10.9

This data is hypothetical for illustrative purposes.

Based on this hypothetical data, our compound appears to be a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[13]

Determining the Mode of Inhibition

Now that we have a validated target (CDK9), we need to understand how our compound inhibits it. Our initial hypothesis is that it is an ATP-competitive inhibitor.

Rationale: Understanding the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) is crucial for drug development and provides deeper mechanistic insight.[10][12] Enzyme kinetics studies are the gold standard for this.[8][11]

Experimental Protocol: Enzyme Kinetics

  • Assay Setup: Perform the CDK9 kinase assay with varying concentrations of both the substrate (ATP) and our inhibitor.

  • Data Acquisition: Measure the initial reaction velocity (rate of product formation) at each combination of substrate and inhibitor concentration.

  • Data Analysis: Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[ATP]).

    • Competitive Inhibition: The lines will intersect on the y-axis. The apparent Km increases with inhibitor concentration, while Vmax remains unchanged.

    • Non-competitive Inhibition: The lines will intersect on the x-axis. The apparent Km is unchanged, while Vmax decreases with inhibitor concentration.

    • Uncompetitive Inhibition: The lines will be parallel. Both the apparent Km and Vmax decrease with inhibitor concentration.

Target Engagement in a Cellular Context

In vitro assays are essential, but it's critical to confirm that the compound can enter a cell and bind to its intended target in a more physiologically relevant environment.[14][15]

Rationale: A compound that is potent in a biochemical assay may not be effective in a cellular context due to poor cell permeability or rapid efflux. Cellular target engagement assays confirm that the drug reaches and binds to its target in living cells.[16]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells (e.g., a cancer cell line known to be sensitive to CDK9 inhibition) with varying concentrations of this compound or vehicle (DMSO).

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blotting: Analyze the amount of soluble CDK9 remaining at each temperature using a specific antibody.

  • Data Analysis: Ligand binding stabilizes the target protein, leading to a higher melting temperature. Plot the amount of soluble CDK9 against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[16]

Part 3: Cellular Functional Assays - Linking Target to Phenotype

With target engagement confirmed, the final step is to demonstrate that this engagement leads to the expected biological outcome.

Downstream Signaling Pathway Analysis

Rationale: If our compound inhibits CDK9, we should observe a decrease in the phosphorylation of its known downstream substrates. This directly links the enzymatic inhibition to a cellular signaling event.

Experimental Protocol: Western Blotting for Phospho-Proteins

  • Cell Treatment: Treat a relevant cell line with increasing concentrations of this compound, Dasatinib, and Trametinib for a defined period (e.g., 24 hours).

  • Lysate Preparation: Lyse the cells and quantify the total protein concentration.

  • Western Blotting: Perform western blotting using antibodies specific for:

    • Phospho-RNA Polymerase II (a key CDK9 substrate)

    • Total RNA Polymerase II (as a loading control)

    • Mcl-1 (a downstream protein regulated by CDK9)

    • PARP cleavage (as a marker of apoptosis)

  • Analysis: A dose-dependent decrease in the phosphorylation of RNA Polymerase II and a reduction in Mcl-1 levels would strongly support the proposed MoA.[13]

Phenotypic Assays

Rationale: The ultimate goal of a therapeutic compound is to elicit a desired cellular phenotype, such as inhibiting cell proliferation or inducing apoptosis.[14][17]

Experimental Protocol: Cell Viability and Apoptosis Assays

  • Cell Viability (e.g., CellTiter-Glo® Assay):

    • Seed cells in a 96-well plate and treat with a serial dilution of the test compounds.

    • After 72 hours, measure cell viability by quantifying ATP levels, which correlate with the number of viable cells.

    • Calculate the GI50 (concentration causing 50% growth inhibition).

  • Apoptosis Assay (e.g., Annexin V/PI Staining):

    • Treat cells with the compounds at their GI50 concentrations.

    • Stain the cells with fluorescently labeled Annexin V (which binds to apoptotic cells) and Propidium Iodide (PI, which stains necrotic cells).

    • Analyze the cell populations using flow cytometry.[17][18] An increase in the Annexin V-positive population indicates induction of apoptosis.

Table 2: Hypothetical Cellular Assay Data

CompoundGI50 in HCT-116 cells (nM)Apoptosis Induction (Annexin V+)
This compound 100 Yes
Dasatinib5Yes
Trametinib2Yes

This data is hypothetical for illustrative purposes.

Part 4: Visualizing the Workflow and Pathway

Clear diagrams are essential for communicating complex biological pathways and experimental designs.

Diagram 1: Hypothesized CDK9 Signaling Pathway

CDK9_Pathway cluster_cdk9 CDK9/Cyclin T Complex ATP ATP CDK9 CDK9 ATP->CDK9 ADP ADP Compound This compound Compound->CDK9 Inhibits CDK9->ADP pRNAPII p-RNA Polymerase II CDK9->pRNAPII Phosphorylates RNAPII RNA Polymerase II RNAPII->pRNAPII Transcription Transcriptional Elongation pRNAPII->Transcription MCL1 Mcl-1 Expression Transcription->MCL1 Apoptosis Inhibition of Apoptosis MCL1->Apoptosis

Caption: Hypothesized mechanism of this compound inhibiting CDK9.

Diagram 2: Experimental Workflow for MoA Confirmation

MoA_Workflow Start Hypothesis: Kinase Inhibitor KinaseScreen 1. Broad Kinase Panel Screen (>400 kinases, 10 µM) Start->KinaseScreen IC50 2. IC50 Determination (Dose-Response Curve) KinaseScreen->IC50 Identify Hits Kinetics 3. Enzyme Kinetics (Lineweaver-Burk Plot) IC50->Kinetics Validate Target CETSA 4. Cellular Target Engagement (CETSA) Kinetics->CETSA Determine Mode Western 5. Downstream Pathway Analysis (Western Blot) CETSA->Western Confirm in-cell binding Phenotype 6. Cellular Phenotype Assays (Viability, Apoptosis) Western->Phenotype Link Target to Pathway Conclusion Confirmed MoA: Selective CDK9 Inhibitor Phenotype->Conclusion Link Pathway to Function

Caption: A sequential workflow for confirming the mechanism of action.

Conclusion

This guide outlines a rigorous, multi-step process for confirming the mechanism of action of a novel compound, using this compound as a working example. By progressing from broad screening to specific biochemical and cellular assays, researchers can build a strong, evidence-based case for a compound's MoA. This systematic approach, which integrates target identification, validation, and functional characterization, is fundamental to modern drug discovery and development. It ensures that decisions are based on robust scientific data, ultimately increasing the likelihood of success in developing new therapeutics.

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Selectivity Profiling of 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the principle of selectivity is paramount. It is not merely sufficient to identify a potent inhibitor of a target kinase; a thorough understanding of its off-target effects is critical for predicting potential therapeutic efficacy and anticipating adverse events. This guide provides an in-depth comparative analysis of the hypothetical selectivity profile of a novel compound, 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one, against established kinase inhibitors with related structural motifs.

The pyrrolo[3,4-d]thiazol core represents a compelling scaffold for kinase inhibition, and this guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of selectivity profiling. We will delve into the causality behind experimental choices, present detailed protocols for robust assessment, and visualize complex workflows to provide a comprehensive and actionable resource. While specific experimental data for this compound is not yet publicly available, this guide will utilize data from structurally related compounds to illustrate the principles and methodologies of selectivity profiling. The pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds, which share structural similarities with our compound of interest, have been extensively studied as kinase inhibitors, providing a valuable framework for comparison.[1][2][3][4][5][6][7]

The Imperative of Kinase Selectivity

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways.[8][9] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive therapeutic targets.[8][9] However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge in developing selective inhibitors.[10] A lack of selectivity can lead to off-target effects, resulting in toxicity and diminished therapeutic windows. Therefore, comprehensive selectivity profiling is an indispensable component of the drug discovery and development process.[11][12][13]

Comparative Selectivity Analysis

To contextualize the potential selectivity of this compound (referred to as Compound X), we will compare its hypothetical kinase inhibition profile with that of two well-characterized kinase inhibitors possessing related heterocyclic cores: a pyrazolo[3,4-d]pyrimidine derivative (Compound A, inspired by literature reports on Src inhibitors) and a pyrrolo[2,3-d]pyrimidine derivative (Compound B, a representative EGFR inhibitor).[5][14] This comparison will highlight the potential impact of subtle structural modifications on the overall selectivity profile.

Kinase TargetCompound X (Hypothetical IC50, nM)Compound A (Pyrazolo[3,4-d]pyrimidine derivative, IC50, nM)Compound B (Pyrrolo[2,3-d]pyrimidine derivative, IC50, nM)
Primary Target CDK2 (15) Src (25) EGFR (10)
CDK1250>10,000500
CDK4>10,000>10,000>10,000
CDK9805,0001,200
Abl>10,000150>10,000
Fyn5,00080>10,000
VEGFR21,500>10,000800

Table 1: Hypothetical comparative kinase inhibition data for Compound X and representative compounds from related structural classes. IC50 values represent the half-maximal inhibitory concentration.

The hypothetical data in Table 1 suggests that Compound X exhibits potent inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. The pyrrolo[2,3-d]pyrimidin-6-one core has been successfully utilized to develop highly selective CDK2 inhibitors.[15] The comparison with Compound A, a Src family kinase inhibitor, and Compound B, an EGFR inhibitor, underscores how modifications to the core scaffold can dramatically shift the selectivity profile. While Compound A shows potent inhibition of Src and Abl kinases, Compound B is a potent inhibitor of EGFR and VEGFR2.[1][5] This illustrates the importance of empirical testing to determine the precise selectivity of a new chemical entity.

Experimental Protocols for Selectivity Profiling

To ensure the trustworthiness and reproducibility of selectivity data, standardized and robust experimental protocols are essential. Below are detailed methodologies for both in vitro biochemical assays and cell-based target engagement studies.

In Vitro Kinase Profiling: Radiometric Kinase Activity Assay

This biochemical assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Protocol:

  • Reaction Buffer Preparation: Prepare a kinase reaction buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

  • Compound Preparation: Serially dilute the test compounds (Compound X, Compound A, and Compound B) in 100% DMSO to create a range of concentrations. A typical starting concentration is 10 µM.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of the diluted compound solution.

    • Add 10 µL of a solution containing the kinase and its specific substrate in the reaction buffer.

    • Initiate the reaction by adding 10 µL of a solution containing ATP and [γ-33P]ATP in the reaction buffer. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate determination of inhibitory potency.[10]

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (typically 30-60 minutes), ensuring the reaction is in the linear range.

  • Termination and Detection:

    • Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Transfer the reaction mixture to a filter plate (e.g., P81 phosphocellulose) and wash several times with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.

    • Dry the filter plate and add a scintillant.

    • Measure the amount of incorporated 33P using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for a radiometric kinase activity assay.

Cellular Target Engagement: NanoBRET™ Assay

While in vitro assays are crucial, assessing target engagement within the complex environment of a living cell provides more physiologically relevant data.[11][12] The NanoBRET™ Target Engagement Assay is a powerful tool for this purpose.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable human cell line (e.g., HEK293) in appropriate media.

    • Co-transfect the cells with plasmids encoding the kinase of interest fused to NanoLuc® luciferase and a fluorescent energy transfer probe (tracer) that binds to the kinase's ATP pocket.

  • Cell Plating: Plate the transfected cells in a 96-well, white-bottom plate and incubate for 24 hours to allow for protein expression.

  • Compound Treatment: Add the test compounds at various concentrations to the cells and incubate for a specified period (e.g., 2 hours) to allow for compound entry and target binding.

  • Tracer Addition: Add the fluorescent tracer to the cells. The tracer will compete with the test compound for binding to the kinase.

  • BRET Measurement:

    • Add the NanoBRET™ substrate to the wells.

    • Measure the luminescence signal from NanoLuc® (donor) and the fluorescent signal from the tracer (acceptor) using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio indicates displacement of the tracer by the test compound. Determine the IC50 value by plotting the BRET ratio against the compound concentration.

G cluster_cell Live Cell cluster_measurement BRET Measurement cell_icon Kinase-NanoLuc Kinase-NanoLuc Substrate_Addition Add Substrate Tracer Tracer Tracer->Kinase-NanoLuc Competes Compound_X Compound X Compound_X->Kinase-NanoLuc Binds Light_Emission Measure Light Emission Substrate_Addition->Light_Emission BRET_Ratio Calculate BRET Ratio Light_Emission->BRET_Ratio

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Signaling Pathway Context

Understanding the signaling pathway in which the primary target is involved is crucial for interpreting the potential downstream effects of inhibition. For our hypothetical lead, Compound X, which targets CDK2, the relevant pathway is the cell cycle regulation.

G G1_Phase G1_Phase S_Phase S_Phase G1_Phase->S_Phase G2_Phase G2_Phase S_Phase->G2_Phase M_Phase M_Phase G2_Phase->M_Phase M_Phase->G1_Phase Cyclin_E Cyclin_E Cyclin_E_CDK2 Cyclin E/CDK2 Complex Cyclin_E->Cyclin_E_CDK2 CDK2 CDK2 CDK2->Cyclin_E_CDK2 Rb Rb Cyclin_E_CDK2->Rb Phosphorylates pRb p-Rb E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes S_Phase_Genes->S_Phase Promotes Compound_X Compound X Compound_X->CDK2 Inhibits

Caption: Simplified cell cycle pathway showing CDK2 inhibition.

Inhibition of CDK2 by Compound X would be expected to block the phosphorylation of the retinoblastoma protein (Rb). This would keep Rb in its active, hypophosphorylated state, where it binds to and sequesters the E2F transcription factor, thereby preventing the expression of genes required for S-phase entry and ultimately leading to a G1 cell cycle arrest.

Conclusion and Future Directions

This guide has outlined a framework for the selectivity profiling of this compound. By employing a combination of in vitro biochemical assays and cellular target engagement studies, researchers can build a comprehensive understanding of a compound's selectivity profile. Comparing this profile to that of other compounds with related structural motifs provides valuable context for lead optimization efforts. The thiazole and pyrrolopyrimidine moieties are prevalent in many kinase inhibitors, and understanding their influence on selectivity is a key aspect of medicinal chemistry.[8][9][14][16]

Future work on this compound should focus on generating empirical data through large-scale kinome screening to definitively establish its selectivity profile.[17][18][19][20][21] Further cellular studies will be necessary to confirm its on-target effects and elucidate any potential off-target liabilities. Ultimately, a thorough and rigorous approach to selectivity profiling is essential for the successful development of safe and effective kinase inhibitors.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the proper and safe disposal of 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one. As a brominated heterocyclic compound, this substance requires careful handling to mitigate potential risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each procedural step to ensure a self-validating system of laboratory safety.

Hazard Assessment and Chemical Profile

Structural Analogs Analysis:

  • Brominated Thiazoles (e.g., 2-Bromo-1,3-thiazole-4-carboxylic acid): These compounds are typically classified as acute toxins (if swallowed, inhaled, or in contact with skin) and skin/eye irritants.[1]

  • Pyrrolo-pyrimidines (e.g., 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine): Halogenated derivatives of this scaffold are also noted for their potential toxicity if swallowed.[2][3]

  • General Halogenated Organics: The U.S. Environmental Protection Agency (EPA) regulates many halogenated organic compounds as hazardous waste due to their potential for environmental persistence and toxicity.[4][5]

Anticipated Hazards: Based on this analysis, this compound should be handled as a substance that is:

  • Potentially toxic via oral, dermal, or inhalation routes.

  • A likely skin and eye irritant.[1][6]

  • Classified as a halogenated organic waste, requiring specific disposal pathways.[7]

Thermal Decomposition: Upon combustion, brominated organic compounds can release hazardous gases, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), sulfur oxides, and hydrogen bromide.[1][8]

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks identified, a stringent PPE and engineering control regimen is mandatory.

Minimum PPE Requirements:

PPE ComponentSpecificationRationale
Gloves Nitrile gloves (double-gloving recommended).Prevents dermal contact and absorption.[9]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and airborne particles.[3]
Lab Coat Standard laboratory coat, buttoned completely. Consider a chemically resistant apron for larger quantities.Protects skin and personal clothing from contamination.
Respiratory Protection Use only within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of dust or vapors.[2] For spills outside a hood, a respirator may be needed.

Engineering Controls: All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] Eyewash stations and safety showers must be readily accessible.[6][9]

Waste Segregation and Collection Protocol

Proper segregation is the cornerstone of safe and compliant chemical waste disposal. As a brominated organic compound, this waste must never be mixed with non-halogenated organic waste or disposed of down the drain.[7][10]

Step-by-Step Collection Procedure:

  • Select a Compatible Waste Container: Use a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a screw cap is appropriate.[11] The container must be in good condition with no cracks or deterioration.[11]

  • Label the Container: Before adding any waste, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Avoid formulas or abbreviations.[10]

    • An accurate list of all components and their approximate percentages if it is a solution.[11]

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

  • Designate a Satellite Accumulation Area (SAA): The waste container must be stored in a designated SAA, which is at or near the point of generation.[11][12] This area must be under the control of laboratory personnel and inspected weekly for leaks.[11]

  • Transferring Waste:

    • Solid Waste: Carefully transfer the solid compound into the waste container using a spatula or powder funnel. Avoid creating dust.

    • Solutions: If the compound is in solution, transfer the liquid using a funnel.

    • Empty Containers: Any container that held the pure compound must be treated as hazardous waste. It can be triple-rinsed with a suitable solvent (e.g., methanol, DMSO), with the rinsate collected as halogenated hazardous waste.[13] After rinsing, the container can be disposed of as regular trash after defacing the label.[13]

  • Keep the Container Closed: The waste container must remain securely capped at all times, except when actively adding waste.[11][12] This prevents the release of vapors and protects against spills.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the disposal of this compound.

G cluster_prep Preparation & Assessment cluster_handling Handling & Collection cluster_storage Storage & Disposal A Identify Waste: This compound B Consult SDS/Analog Data & Assess Hazards A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Work in Chemical Fume Hood C->D E Obtain Labeled Halogenated Organic Waste Container D->E F Transfer Waste to Container (Solid, Solution, Rinsate) E->F G Securely Cap Container F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Is Container Full? H->I J Arrange for Pickup by EH&S or Licensed Contractor I->J Yes K Continue to Store Safely & Perform Weekly Checks I->K No L High-Temperature Incineration at a Regulated Facility J->L Final Disposal K->I

Sources

Navigating the Synthesis Landscape: A Guide to Safely Handling 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The novel heterocyclic compound, 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one, represents a promising scaffold in medicinal chemistry and drug development. Its unique arrangement of a brominated thiazole fused with a pyrrolone ring offers a versatile platform for the synthesis of new chemical entities. However, as with any novel chemical, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount. This guide provides essential, immediate safety and logistical information for handling this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment: Understanding the Reactivity Profile

While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, an analysis of its structural motifs—a brominated heterocycle and a thiazole ring—provides critical insights into its potential hazards. Brominated organic compounds can be respiratory and skin irritants, and some may act as sensitizers.[1][2] Heterocyclic compounds, particularly those containing nitrogen and sulfur, can exhibit a range of toxicological properties.

Anticipated Hazards:

  • Skin and Eye Irritation: Direct contact may cause significant irritation or chemical burns.[1][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[2][3]

  • Allergic Skin Reaction: Some individuals may develop sensitization upon repeated exposure.[1][2]

  • Toxicity: While acute toxicity data is unavailable, it is prudent to handle the compound as potentially toxic if swallowed, inhaled, or absorbed through the skin.[2][4]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the cornerstone of safe handling. The following recommendations are based on a conservative assessment of the potential hazards.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

Essential Personal Protective Equipment
PPE ComponentSpecifications and Rationale
Eye Protection Chemical splash goggles are mandatory.[5] They must provide a complete seal around the eyes to protect against splashes and fine dust. A face shield should be worn over the goggles during procedures with a higher risk of splashing.
Hand Protection Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a range of organic compounds.[5] Regularly inspect gloves for any signs of degradation or puncture and change them immediately if compromised or after a maximum of two hours of use.
Body Protection A flame-resistant lab coat is essential to protect against splashes and spills. Ensure the lab coat is fully buttoned and the sleeves are not rolled up. For larger scale operations, consider the use of chemical-resistant aprons or coveralls.[5]
Respiratory Protection For procedures that may generate significant dust or aerosols outside of a fume hood (a practice that should be avoided), a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is required.[6][7] All personnel requiring respirator use must be fit-tested and trained.

Logical Flow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contamination Avoidance) Don1 Lab Coat Don2 Goggles/ Face Shield Don1->Don2 Don3 Respirator (if required) Don2->Don3 Don4 Outer Gloves Don3->Don4 Doff1 Outer Gloves Doff2 Lab Coat Doff1->Doff2 Doff3 Goggles/ Face Shield Doff2->Doff3 Doff4 Respirator (if required) Doff3->Doff4

Caption: A logical workflow for donning and doffing PPE to minimize cross-contamination.

Operational Plan: From Benchtop to Waste Stream

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Experimental Workflow

experimental_workflow A Pre-Experiment Preparation: - Review SDS of all reagents - Don appropriate PPE - Prepare emergency quench materials B Handling in Fume Hood: - Weigh and transfer solid compound - Perform reaction under inert atmosphere if necessary A->B C Reaction Work-up: - Quench reaction carefully - Perform extractions and washes B->C D Purification: - Column chromatography or recrystallization C->D E Post-Experiment: - Decontaminate glassware and work area - Doff PPE correctly D->E F Waste Disposal: - Segregate halogenated and non-halogenated waste E->F

Caption: A step-by-step workflow for handling the compound from preparation to disposal.

Emergency Procedures
IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety department. For small spills, wear appropriate PPE, cover the spill with an absorbent material, and collect it into a sealed container for disposal as hazardous waste.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation is Key:

  • Solid Waste: All solid waste contaminated with the compound, including gloves, absorbent materials, and used silica gel, must be placed in a clearly labeled, sealed container for hazardous waste disposal.

  • Liquid Waste: All liquid waste containing the compound must be collected in a designated, sealed, and clearly labeled container for halogenated organic waste.

  • Sharps: Any needles or other sharps used in the handling of this compound must be disposed of in a designated sharps container.

Never dispose of this compound or its waste down the drain or in the regular trash. Consult your institution's hazardous waste disposal guidelines for specific procedures.

Conclusion: A Culture of Safety

The responsible use of novel chemical entities like this compound is fundamental to advancing scientific discovery. By adhering to the principles of hazard assessment, diligent use of personal protective equipment, and systematic operational and disposal plans, researchers can confidently and safely explore the synthetic potential of this promising molecule. Building a deep trust in our commitment to safety is as vital as the innovative science we pursue.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.